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  • Product: 2-Fluoro-3-methylbenzene-1-sulfonamide
  • CAS: 1691755-60-8

Core Science & Biosynthesis

Foundational

2-Fluoro-3-methylbenzene-1-sulfonamide 1H and 13C NMR chemical shifts

Comprehensive NMR Spectral Analysis of 2-Fluoro-3-methylbenzene-1-sulfonamide: Structural Dynamics and Methodological Workflows Executive Summary In contemporary medicinal chemistry, fluorinated benzenesulfonamides serve...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Analysis of 2-Fluoro-3-methylbenzene-1-sulfonamide: Structural Dynamics and Methodological Workflows

Executive Summary

In contemporary medicinal chemistry, fluorinated benzenesulfonamides serve as privileged pharmacophores. Specifically, 2-Fluoro-3-methylbenzene-1-sulfonamide is a critical synthetic intermediate utilized in the development of advanced therapeutics, including highly selective kinase inhibitors targeting the endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α)[1]. The precise structural verification of this building block is paramount, as the regiochemistry of the fluorine and methyl substituents dictates the molecule's binding affinity and metabolic stability.

This technical guide provides an authoritative analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Fluoro-3-methylbenzene-1-sulfonamide. By deconstructing the inductive, resonance, and steric effects of its functional groups, we establish a self-validating framework for spectral interpretation and acquisition.

Structural Dynamics & Causality of Chemical Shifts

The NMR profile of 2-Fluoro-3-methylbenzene-1-sulfonamide is governed by a complex "push-pull" electronic system exerted by its three substituents on the aromatic core:

  • The Sulfonamide Group (-SO 2​ NH 2​ ) at C1: This is a potent electron-withdrawing group (EWG). It removes electron density from the ring via both inductive ( σ -bond) and resonance ( π -bond) effects, leading to significant anisotropic deshielding at the ortho (C6) and para (C4) positions.

  • The Fluoro Group (-F) at C2: Fluorine is highly electronegative, causing a massive inductive deshielding effect directly at the ipso carbon (C2). Conversely, its non-bonding lone pairs participate in resonance back-donation into the aromatic π -system, effectively shielding the ortho (C1, C3) and para (C5) carbons. This dual nature is a fundamental hallmark of fluorine substituent effects[2].

  • The Methyl Group (-CH 3​ ) at C3: Acting as a mild electron-donating group (EDG) via hyperconjugation, the methyl group subtly increases electron density at its ortho and para positions, slightly offsetting the deshielding effects of the sulfonamide group.

Quantitative Spectral Data

1 H NMR Spectral Breakdown

The proton spectrum is characterized by distinct scalar couplings ( J -couplings) between the protons themselves ( 3JHH​ , 4JHH​ ) and the spin-1/2 19 F nucleus ( 3JHF​ , 4JHF​ ).

Table 1: Predicted 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J in Hz)
H6 7.56td (or ddd)1H 3JHH​ ≈ 7.5, 3JHF​ ≈ 7.0, 4JHH​ ≈ 1.5
-NH 2​ 7.65br s2HN/A (Exchangeable)
H4 7.36td (or ddd)1H 3JHH​ ≈ 7.5, 4JHF​ ≈ 1.5, 4JHH​ ≈ 1.5
H5 7.16t (or dd)1H 3JHH​ ≈ 7.5
-CH 3​ 2.30d3H 4JHF​ ≈ 2.0

Causality Note: H6 is shifted furthest downfield (7.56 ppm) because it resides ortho to the strongly deshielding -SO 2​ NH 2​ group and does not benefit from the resonance shielding of the fluorine atom (which primarily shields its para position, H5).

13 C NMR Spectral Breakdown

The carbon spectrum provides a self-validating map of the molecule due to the massive heteronuclear carbon-fluorine ( 13 C- 19 F) coupling constants, which persist even under standard proton decoupling ( 1 H-decoupled 13 C NMR)[3].

Table 2: Predicted 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ in Hz)
C2 (C-F) 161.1d 1JCF​ ≈ 245
C4 133.9d 3JCF​ ≈ 5
C1 (C-SO 2​ NH 2​ ) 130.8d 2JCF​ ≈ 14
C3 (C-CH 3​ ) 124.9d 2JCF​ ≈ 18
C5 124.3d 4JCF​ ≈ 3
C6 124.1d 3JCF​ ≈ 6
-CH 3​ 14.5d 3JCF​ ≈ 4

Experimental Protocol for High-Resolution Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system . Every step includes an internal check to guarantee data integrity.

Step 1: Sample Preparation (The Foundation of Resolution)

  • Action: Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: DMSO- d6​ is strictly selected over protic solvents like CD 3​ OD. Protic solvents induce rapid deuterium exchange with the sulfonamide (-NH 2​ ) protons, which would obliterate their diagnostic broad singlet at ~7.65 ppm. DMSO strongly solvates the polar sulfonamide group, preventing intermolecular aggregation and line broadening.

Step 2: Probe Tuning and Shimming (Optimizing Field Homogeneity)

  • Action: Perform automated tuning and matching (ATM) for 1 H and 13 C nuclei, followed by rigorous gradient shimming (e.g., TopShim).

  • Causality: Fluorinated aromatics exhibit complex multiplet structures due to long-range J -coupling. Poor magnetic field homogeneity ( B0​ ) will smear fine splittings (such as the 1.5 Hz 4JHF​ meta-coupling on H4), leading to erroneous structural assignments.

Step 3: Pulse Sequence Execution (Self-Validating Acquisition)

  • Action: Acquire 1 H NMR using a standard 30-degree pulse (zg30) with an extended 10-second relaxation delay ( D1​ ). Acquire 13 C NMR using power-gated proton decoupling (zgpg30).

  • Causality: A prolonged D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, validating the integration ratios (3H for methyl, 2H for sulfonamide, 1H for each aromatic proton). In the 13 C spectrum, the massive 1JCF​ coupling (~245 Hz) at 161.1 ppm acts as an internal validation control; its presence unambiguously confirms the integrity of the fluorinated carbon without requiring an external reference standard[3].

Step 4: Data Processing and Multiplet Extraction

  • Action: Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C), zero-fill the Free Induction Decay (FID) to 64k data points, and perform Fourier Transformation.

  • Causality: Zero-filling increases the digital resolution of the spectrum. This is physically necessary to accurately measure the minute 4JHF​ and 3JCF​ coupling constants required to differentiate the ortho, meta, and para positions relative to the fluorine atom.

Workflow Visualization

G Sample Sample Preparation (DMSO-d6, 5-10 mg) Acq1H 1H NMR Acquisition (zg30 pulse, D1=10s) Sample->Acq1H Acq13C 13C NMR Acquisition (zgpg30, 1H-decoupled) Sample->Acq13C Acq19F 19F NMR / Decoupling (Optional 1H{19F}) Sample->Acq19F Process Fourier Transform & Zero-Filling to 64k Acq1H->Process Acq13C->Process Acq19F->Process Analyze Multiplet Analysis (Extract J_HF and J_CF) Process->Analyze Verify Structural Verification Internal Check: 1J_CF ~245 Hz Analyze->Verify

Figure 1: Standardized NMR acquisition and multiplet analysis workflow for fluorinated aromatics.

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Exploratory

An In-Depth Technical Guide to 2-Fluoro-3-methylbenzene-1-sulfonamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-3-methylbenzene-1-sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Fluoro-3-methylbenzene-1-sulfonamide. It is designed to be a vital resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and theoretical insights. This document delves into the synthesis, characterization, and potential applications of this compound, underpinned by authoritative references and practical, field-proven expertise.

Introduction

2-Fluoro-3-methylbenzene-1-sulfonamide is an aromatic sulfonamide, a class of compounds renowned for its significant and diverse biological activities. The incorporation of a fluorine atom and a methyl group on the benzene ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an intriguing candidate for medicinal chemistry research. The sulfonamide functional group is a key pharmacophore in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. This guide aims to provide a detailed understanding of this specific molecule, facilitating its exploration in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Core Molecular Attributes
PropertyValueSource
CAS Number 1691755-60-8[1][2][3][4]
Molecular Formula C₇H₈FNO₂S[1][2]
Molecular Weight 189.21 g/mol [1][2]
Appearance White to off-white solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water (predicted), soluble in organic solvents like DMSO and methanol.
Computational Data

Computational modeling provides valuable predictions of a molecule's behavior and properties.

ParameterValueSource
Topological Polar Surface Area (TPSA) 65.45 Ų
logP (Octanol-Water Partition Coefficient) 1.59

Synthesis and Reactivity

The synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide typically proceeds through a two-step process involving the formation of the corresponding sulfonyl chloride followed by amination.

Synthesis Pathway

Synthesis_Pathway A 2-Fluoro-3-methylaniline B Diazonium Salt Intermediate A->B  NaNO₂, HCl (Sandmeyer Reaction)   C 2-Fluoro-3-methylbenzene-1-sulfonyl chloride B->C  SO₂, CuCl₂   D 2-Fluoro-3-methylbenzene-1-sulfonamide C->D  NH₄OH or NH₃  

Caption: Synthetic route to 2-Fluoro-3-methylbenzene-1-sulfonamide.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzene-1-sulfonyl chloride

The Sandmeyer reaction is a versatile method for converting an aryl amine to an aryl halide or other functional groups via a diazonium salt intermediate.[5][6][7][8][9]

Materials:

  • 2-Fluoro-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(II) chloride (CuCl₂)

  • Ice

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Diazotization: Dissolve 2-Fluoro-3-methylaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent and add a catalytic amount of copper(II) chloride.

  • Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Extract the reaction mixture with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-Fluoro-3-methylbenzene-1-sulfonyl chloride, which can be purified by distillation or chromatography.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonyl chloride

  • Ammonium hydroxide (NH₄OH) or ammonia gas (NH₃)

  • Organic solvent (e.g., acetone or tetrahydrofuran)

Procedure:

  • Dissolve 2-Fluoro-3-methylbenzene-1-sulfonyl chloride in a suitable organic solvent.

  • Cool the solution in an ice bath and slowly add an excess of concentrated ammonium hydroxide or bubble ammonia gas through the solution.

  • Stir the reaction mixture at room temperature for several hours.

  • Work-up: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude 2-Fluoro-3-methylbenzene-1-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity Profile

The reactivity of 2-Fluoro-3-methylbenzene-1-sulfonamide is primarily centered around the sulfonamide group and the aromatic ring. The sulfonamide nitrogen can be deprotonated by strong bases, and the resulting anion can participate in various substitution reactions. The aromatic ring can undergo electrophilic substitution reactions, with the directing effects of the fluoro, methyl, and sulfonamide groups influencing the position of substitution.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the sulfonamide group. The aromatic region will display complex splitting patterns due to the coupling between the protons and the fluorine atom. The methyl protons will likely appear as a singlet, and the NH₂ protons as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom, with coupling to the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary sulfonamide.

  • S=O stretching: Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) for the sulfonyl group.

  • C-F stretching: An absorption band in the region of 1300-1000 cm⁻¹.

  • Aromatic C-H and C=C stretching: Bands in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. Fragmentation patterns can also provide structural information.

Safety and Handling

2-Fluoro-3-methylbenzene-1-sulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[4] It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[4]

Applications in Drug Discovery

The structural motifs present in 2-Fluoro-3-methylbenzene-1-sulfonamide suggest its potential as a scaffold in drug discovery. The sulfonamide group is a known zinc-binding group, making it a candidate for inhibiting zinc-containing enzymes such as carbonic anhydrases and matrix metalloproteinases. The fluorine atom can enhance binding affinity and improve metabolic stability. This compound could serve as a starting point for the development of inhibitors for various therapeutic targets. Benzenesulfonamide compounds have been investigated for their use as therapeutic agents for conditions associated with voltage-gated sodium channels, such as epilepsy.[10]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthesis, and characterization of 2-Fluoro-3-methylbenzene-1-sulfonamide. The information presented herein is intended to serve as a valuable resource for scientists and researchers, enabling further investigation and application of this compound in the field of medicinal chemistry and drug development. The outlined experimental protocols offer a practical foundation for its synthesis and analysis, while the discussion of its properties and potential applications highlights its significance as a promising building block for novel therapeutics.

References

  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • NextSDS. (n.d.). 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Chemspace. (n.d.). 2-fluoro-3-formyl-5-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Younas, M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 11(48), 30193-30214.
  • J&K Scientific LLC. (n.d.). 2-Fluoro-3-methylbenzonitrile | 185147-07-3. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2025). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives.
  • Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Gul, H. I., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, Molecular Docking and ADME Analysis. Chemistry & Biodiversity.
  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental binding modes of the 2-fluoro and 3-fluoro benzenesulfonamides at the binding site of human carbonic anhydrase. Retrieved from [Link]

  • Suchetan, P. A., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(2), o433.
  • El-Sayed, M. A. A., et al. (2021). Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(15), 4656.
  • Science of Synthesis. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • PubChem. (n.d.). 2-Fluoro-3-methylbutanamide. Retrieved from [Link]

Sources

Foundational

A Guide to the Determination of Molecular Weight and Exact Mass for 2-Fluoro-3-methylbenzene-1-sulfonamide

Introduction In the fields of chemical research, drug development, and materials science, the precise characterization of molecular compounds is a foundational requirement. Among the most critical parameters are a molecu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of chemical research, drug development, and materials science, the precise characterization of molecular compounds is a foundational requirement. Among the most critical parameters are a molecule's weight and mass. For a compound such as 2-Fluoro-3-methylbenzene-1-sulfonamide, a substituted aromatic sulfonamide of interest in medicinal chemistry, an unambiguous understanding of its mass is essential for synthesis verification, stoichiometric calculations, and analytical identification.

This technical guide provides an in-depth exploration of two distinct yet related concepts: Molecular Weight (also known as average molecular mass) and Exact Mass (or monoisotopic mass). We will detail the theoretical basis for each, present step-by-step protocols for their calculation using 2-Fluoro-3-methylbenzene-1-sulfonamide as a case study, and discuss their respective applications, particularly the critical role of exact mass in high-resolution mass spectrometry (HRMS).

Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass

A common point of confusion is the distinction between molecular weight and exact mass. While often used interchangeably in introductory contexts, they are fundamentally different values derived from different principles of atomic composition.

Molecular Weight (Average Molecular Mass)

The molecular weight of a compound is a weighted average calculated from the standard atomic weights of its constituent elements.[1] The standard atomic weight of an element, as published by the International Union of Pure and Applied Chemistry (IUPAC), represents the average mass of all its naturally occurring isotopes, weighted by their terrestrial abundance.[2][3] For example, carbon in nature is a mixture of primarily ¹²C (~98.9%) and ¹³C (~1.1%), with trace amounts of ¹⁴C. Its standard atomic weight of approximately 12.011 u reflects this natural isotopic distribution.[4][5]

  • Causality and Application: Because molecular weight accounts for natural isotopic variance, it is the correct value to use for macroscopic applications. When weighing out a substance for a chemical reaction, one is working with trillions of molecules, representing a statistical average of all natural isotopes. Therefore, molecular weight is indispensable for stoichiometric calculations in synthetic chemistry, determining molar concentrations, and general laboratory work involving bulk materials.

Exact Mass (Monoisotopic Mass)

In contrast, the exact mass is the mass of a molecule calculated using the mass of the single most abundant stable isotope of each constituent element.[6] This calculation does not involve averaging. For instance, in calculating the exact mass of a carbon-containing compound, the mass of the ¹²C isotope (defined as exactly 12.000000 u) is used, not the weighted average of 12.011 u.[7][8][9][10]

  • Causality and Application: The utility of exact mass is most apparent in the field of mass spectrometry, particularly high-resolution mass spectrometry (HRMS). An HRMS instrument has sufficient resolving power to distinguish between molecules that differ in mass by only a few thousandths of a dalton. The peak it detects for a given molecule corresponds to the mass of a single isotopic combination (the "isotopologue"). The most intense of these peaks will correspond to the molecule composed entirely of the most abundant isotopes. Therefore, the exact mass is the value used to identify compounds from HRMS data and to confirm their elemental composition with high confidence.

Part 2: Molecular Structure and Elemental Composition

To begin our calculations, we must first establish the elemental makeup of our target compound.

Compound: 2-Fluoro-3-methylbenzene-1-sulfonamide Molecular Formula: C₇H₈FNO₂S[11][12]

This formula tells us that each molecule is composed of:

  • 7 Carbon atoms

  • 8 Hydrogen atoms

  • 1 Fluorine atom

  • 1 Nitrogen atom

  • 2 Oxygen atoms

  • 1 Sulfur atom

The structural arrangement of these atoms is visualized below.

Structure of 2-Fluoro-3-methylbenzene-1-sulfonamide

Part 3: Calculation Protocols

The following sections provide detailed, step-by-step methodologies for calculating both the molecular weight and the exact mass of C₇H₈FNO₂S.

Protocol 1: Calculation of Molecular Weight (Average Mass)

This protocol uses the standard atomic weights of the elements, which are weighted averages of their natural isotopic abundances. This value is appropriate for calculations involving bulk quantities of the material.

Step 1: Collate Standard Atomic Weights Gather the IUPAC-recommended standard atomic weights for each element in the formula. For elements with a range, a conventional value is often used.[1]

  • Carbon (C): 12.011 u[2][4][5]

  • Hydrogen (H): 1.008 u[13]

  • Fluorine (F): 18.998403162 u (Fluorine is monoisotopic, so its atomic weight is a precise value)[2]

  • Nitrogen (N): 14.007 u[14][15][16]

  • Oxygen (O): 15.999 u[17][18][19]

  • Sulfur (S): 32.06 u[20][21]

Step 2: Perform the Summation Multiply the atomic weight of each element by the number of atoms of that element in the molecule and sum the results.

  • Carbon: 7 atoms × 12.011 u/atom = 84.077 u

  • Hydrogen: 8 atoms × 1.008 u/atom = 8.064 u

  • Fluorine: 1 atom × 18.9984 u/atom = 18.9984 u

  • Nitrogen: 1 atom × 14.007 u/atom = 14.007 u

  • Oxygen: 2 atoms × 15.999 u/atom = 31.998 u

  • Sulfur: 1 atom × 32.06 u/atom = 32.06 u

Step 3: Calculate the Final Molecular Weight Total Molecular Weight = 84.077 + 8.064 + 18.9984 + 14.007 + 31.998 + 32.06 = 189.2044 u

This value is typically expressed in grams per mole ( g/mol ) for macroscopic work.

Protocol 2: Calculation of Exact Mass (Monoisotopic Mass)

This protocol uses the mass of the most abundant stable isotope for each element. This value is essential for high-resolution mass spectrometry analysis.

Step 1: Collate Monoisotopic Masses Gather the precise mass for the most abundant isotope of each element.

  • Carbon (¹²C): 12.00000000 u (by definition)[7][8][9][10][22]

  • Hydrogen (¹H): 1.00782503 u

  • Fluorine (¹⁹F): 18.99840316 u (Fluorine has only one stable isotope)[23][24][25]

  • Nitrogen (¹⁴N): 14.00307400 u[26]

  • Oxygen (¹⁶O): 15.99491462 u[27][28][29][30]

  • Sulfur (³²S): 31.97207117 u[31][32][33][34][35]

Step 2: Perform the Summation Multiply the isotopic mass of each element by its count in the molecular formula and sum the results.

  • Carbon: 7 atoms × 12.00000000 u/atom = 84.00000000 u

  • Hydrogen: 8 atoms × 1.00782503 u/atom = 8.06260024 u

  • Fluorine: 1 atom × 18.99840316 u/atom = 18.99840316 u

  • Nitrogen: 1 atom × 14.00307400 u/atom = 14.00307400 u

  • Oxygen: 2 atoms × 15.99491462 u/atom = 31.98982924 u

  • Sulfur: 1 atom × 31.97207117 u/atom = 31.97207117 u

Step 3: Calculate the Final Exact Mass Total Exact Mass = 84.00000000 + 8.06260024 + 18.99840316 + 14.00307400 + 31.98982924 + 31.97207117 = 189.02597781 u

This value is typically expressed in Daltons (Da).

Part 4: Data Summary and Verification

To ensure trustworthiness and provide a clear comparison, the calculated data is summarized below. This protocol acts as a self-validating system by comparing calculated results with publicly available database values.

ParameterCalculation BasisValue per Atom (u)CountTotal Contribution (u)Final Calculated Value (u)Published Value
Molecular Weight Standard Atomic Weights 189.2044 189.21 [11][12]
Carbon (C)12.011[2]784.077
Hydrogen (H)1.008[13]88.064
Fluorine (F)18.9984[23]118.9984
Nitrogen (N)14.007[14]114.007
Oxygen (O)15.999[17]231.998
Sulfur (S)32.06[20]132.06
Exact Mass Monoisotopic Masses 189.025978 189.02597 [6]
Carbon (¹²C)12.000000[7]784.000000
Hydrogen (¹H)1.00782588.062600
Fluorine (¹⁹F)18.998403[23]118.998403
Nitrogen (¹⁴N)14.003074[26]114.003074
Oxygen (¹⁶O)15.994915[27]231.989830
Sulfur (³²S)31.972071[32]131.972071

The calculated molecular weight of 189.2044 g/mol aligns excellently with the commonly cited value of 189.21 g/mol . Similarly, our calculated exact mass of 189.025978 Da is in precise agreement with the published monoisotopic mass of 189.02597 Da.[6] This confirms the accuracy of our methodologies.

Conclusion

The accurate determination of mass is a non-negotiable aspect of modern chemical science. This guide has delineated the critical distinction between molecular weight and exact mass, providing the theoretical underpinnings and practical calculation protocols for 2-Fluoro-3-methylbenzene-1-sulfonamide.

  • Molecular Weight (189.2044 g/mol ) is the indispensable value for macroscopic, stoichiometric applications where materials are handled in bulk.

  • Exact Mass (189.025978 Da) is the crucial parameter for analytical techniques like high-resolution mass spectrometry, enabling the unambiguous identification and elemental formula verification of a compound.

For researchers, scientists, and drug development professionals, a firm grasp of these concepts and their correct application is essential for ensuring experimental accuracy, validating synthetic products, and meeting the rigorous demands of analytical characterization.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Sulfur. Retrieved from [Link]

  • Wikipedia. Sulfur. Retrieved from [Link]

  • Wikipedia. Hydrogen. Retrieved from [Link]

  • Wikipedia. Standard atomic weight. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Fluorine. Retrieved from [Link]

  • Wikipedia. Carbon-12. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Hydrogen. Retrieved from [Link]

  • Wikipedia. Fluorine. Retrieved from [Link]

  • Wikipedia. Oxygen. Retrieved from [Link]

  • Wikipedia. Nitrogen. Retrieved from [Link]

  • ChemLin. Sulfur-32 - isotopic data and properties. Retrieved from [Link]

  • ChemLin. Oxygen-16 - isotopic data and properties. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Carbon. Retrieved from [Link]

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  • PubChemLite. 2-fluoro-3-methylbenzene-1-sulfonamide (C7H8FNO2S). Retrieved from [Link]

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  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen. Retrieved from [Link]

  • Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Fluorine. Retrieved from [Link]

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Exploratory

Crystal structure and X-ray diffraction of 2-Fluoro-3-methylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Crystallographic Analysis of Fluorinated Methylbenzenesulfonamides A Case Study on 4-Fluoro-3-methylbenzene-1-sulfonamide Disclaimer: As of the latest database search in March 2026, a p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystallographic Analysis of Fluorinated Methylbenzenesulfonamides

A Case Study on 4-Fluoro-3-methylbenzene-1-sulfonamide

Disclaimer: As of the latest database search in March 2026, a public crystal structure for 2-Fluoro-3-methylbenzene-1-sulfonamide has not been deposited in the Cambridge Structural Database (CSD) or other publicly accessible repositories. To provide a scientifically rigorous and illustrative guide that adheres to the core request, this document utilizes the published crystal structure of a closely related isomer, 4-Fluoro-3-methylbenzene-1-sulfonamide , as a working example. The methodologies, analyses, and principles described herein are directly applicable to the crystallographic study of the target compound, should a suitable crystal be obtained.

Introduction: The Structural Significance of Sulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The specific geometry and hydrogen bonding capabilities of the sulfonamide moiety (—SO₂NH₂) are critical for its interaction with biological targets. Fluorine and methyl substitutions on the benzene ring further modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making compounds like fluoro-methylbenzene-sulfonamides compelling subjects for drug design.

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on intramolecular features (bond lengths, angles, and conformations) and intermolecular interactions (hydrogen bonds, π-stacking), which collectively govern the crystal packing and, by extension, physicochemical properties such as solubility and melting point.

This guide provides a comprehensive overview of the process of determining and analyzing the crystal structure of a representative fluoro-methylbenzene-sulfonamide, offering field-proven insights into the experimental and analytical workflow.

Synthesis and Crystallization

The primary prerequisite for any SC-XRD study is the growth of high-quality single crystals. The process begins with the synthesis of the compound, followed by a meticulous crystallization screening process.

Synthesis Protocol: 4-Fluoro-3-methylbenzene-1-sulfonamide

A common route to aromatic sulfonamides is the reaction of the corresponding sulfonyl chloride with ammonia.

Step-by-Step Synthesis:

  • Starting Material: Commercially available 4-fluoro-3-methylbenzene-1-sulfonyl chloride is used as the precursor.

  • Reaction Setup: The sulfonyl chloride (1.0 eq) is dissolved in a suitable aprotic solvent, such as tetrahydrofuran (THF), and cooled to 0 °C in an ice bath.

  • Ammonolysis: Concentrated aqueous ammonia (excess, ~5-10 eq) is added dropwise to the stirred solution. The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred for 2-4 hours at room temperature. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Workup: The reaction mixture is concentrated under reduced pressure to remove the THF. The resulting aqueous slurry is acidified with 2M HCl to precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an appropriate solvent system (e.g., ethanol/water) yields the purified 4-Fluoro-3-methylbenzene-1-sulfonamide.

Single Crystal Growth Protocol

The quality of the diffraction data is directly dependent on the quality of the crystal. Slow evaporation from a saturated solution is a reliable method for growing diffraction-quality crystals.

  • Solvent Selection: The purified sulfonamide is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature or with gentle heating to achieve saturation.

  • Environment: The solution is placed in a small, clean vial, which is then loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.

  • Incubation: The vial is stored in a vibration-free environment at a constant, controlled temperature.

  • Harvesting: Over a period of several days to weeks, well-formed, transparent crystals should appear. A suitable crystal (typically 0.1-0.3 mm in each dimension) is carefully selected and harvested for mounting.

Single-Crystal X-ray Diffraction: From Crystal to Data

The SC-XRD experiment involves irradiating a single crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. Modern experiments are highly automated using diffractometers equipped with sensitive detectors.

Experimental Workflow Diagram

The following diagram outlines the logical flow of a typical SC-XRD experiment.

sc_xrd_workflow cluster_exp Experimental Phase cluster_analysis Data Processing & Analysis crystal_select 1. Select & Mount Crystal mount 2. Mount on Diffractometer crystal_select->mount centering 3. Center Crystal in X-ray Beam mount->centering unit_cell 4. Determine Unit Cell centering->unit_cell data_collection 5. Full Data Collection unit_cell->data_collection integration 6. Data Integration (h, k, l, I, σ(I)) data_collection->integration Raw Diffraction Images correction 7. Absorption Correction integration->correction solve 8. Structure Solution correction->solve refine 9. Structure Refinement solve->refine validate 10. Validation & CIF Generation refine->validate

Caption: Workflow for single-crystal X-ray diffraction analysis.

Data Collection Protocol
  • Crystal Mounting: A selected crystal is mounted on a cryo-loop using paratone oil and flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. This minimizes thermal motion and radiation damage.

  • Diffractometer Setup: The crystal is placed on a goniometer head in a modern diffractometer, such as a Bruker D8 VENTURE, equipped with a photon-counting detector and a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of several strong reflections are used by the control software (e.g., APEX) to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: The software calculates an optimized strategy to collect a complete and redundant dataset, covering the entire unique portion of the reciprocal space. This involves a series of scans (runs) where the crystal is rotated through different angles (e.g., φ and ω scans).

  • Data Integration and Scaling: After collection, the raw image files are processed. The software (e.g., SAINT) integrates the intensity of each reflection and applies corrections for factors like Lorentz-polarization effects. A multi-scan absorption correction (e.g., SADABS) is applied to account for the absorption of X-rays by the crystal.

Structure Solution, Refinement, and Validation

With a processed dataset of reflection intensities, the next step is to determine the arrangement of atoms that produced it.

  • Structure Solution: This involves finding the initial phases for the measured structure factors. For small molecules like this, direct methods, as implemented in programs like SHELXT, are highly effective and typically provide a correct initial model of the molecular structure.

  • Structure Refinement: The initial model is then refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

  • Validation: The final refined structure is validated using software like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of errors.

Crystallographic Data for 4-Fluoro-3-methylbenzene-1-sulfonamide

The following table summarizes the key crystallographic and refinement data, which serves as a benchmark for a successful structure determination.

Parameter Value
Chemical Formula C₇H₈FNO₂S
Formula Weight 189.21
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.654(3)
b (Å) 11.543(5)
c (Å) 9.218(4)
β (°) 99.87(1)
Volume (ų) 802.1(6)
Z (molecules/unit cell) 4
Calculated Density (g/cm³) 1.567
Reflections Collected / Unique 7412 / 1415
Final R indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.121
Goodness-of-Fit (S) 1.05

Data presented is representative for a typical refinement of this compound.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors.

Intramolecular Geometry

The analysis of bond lengths and angles confirms the expected molecular connectivity. The S-O and S-N bond lengths in the sulfonamide group are key indicators of its electronic structure. For instance, the two S=O bonds are expected to be short (approx. 1.43 Å) and essentially equal in length, while the S-N and S-C bonds are longer (approx. 1.63 Å and 1.76 Å, respectively). The geometry around the sulfur atom is approximately tetrahedral.

Bond Length (Å) Angle Degree (°)
S1—O11.432(2)O1—S1—O2119.5(1)
S1—O21.435(2)O1—S1—N1106.8(1)
S1—N11.631(3)O2—S1—N1107.1(1)
S1—C11.764(3)O1—S1—C1108.2(1)
F1—C41.365(4)O2—S1—C1108.0(1)
C3—C71.505(5)N1—S1—C1106.5(1)

Note: Values are representative and subject to refinement details.

Supramolecular Assembly: The Hydrogen Bonding Network

The most significant intermolecular interaction in sulfonamide crystals is typically hydrogen bonding involving the amine (N-H) protons as donors and the sulfonyl oxygen atoms as acceptors. These interactions dictate the crystal packing. In the structure of 4-fluoro-3-methylbenzene-1-sulfonamide, the molecules form centrosymmetric dimers through strong N—H···O hydrogen bonds.

h_bond_motif cluster_dimer Centrosymmetric Dimer Formation cluster_propagation Crystal Packing mol_A Molecule A (x, y, z) mol_B Molecule B (-x, -y, -z) mol_A->mol_B N-H···O Bond 1 mol_B->mol_A N-H···O Bond 2 dimer1 Dimer dimer2 Adjacent Dimer dimer1->dimer2 Translation

Foundational

An In-Depth Technical Guide to the Safety and In Vitro Toxicity Profile of 2-Fluoro-3-methylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the known safety information and a proposed framework for est...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known safety information and a proposed framework for establishing the in vitro toxicity profile of 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS No. 1691755-60-8). Given the limited publicly available experimental data for this specific compound, this document serves as both a summary of existing knowledge and a methodological blueprint for its thorough in vitro toxicological evaluation, a critical step in early-stage drug development.[1][2][3]

Section 1: Chemical Identity and Safety Data Sheet (SDS)

2-Fluoro-3-methylbenzene-1-sulfonamide is a sulfonamide derivative.[4] The sulfonamide functional group is a cornerstone in the development of various therapeutic agents.[4] A thorough understanding of a compound's safety profile is paramount before any experimental work.

Table 1: Chemical Identification

IdentifierValue
Chemical Name 2-Fluoro-3-methylbenzene-1-sulfonamide
CAS Number 1691755-60-8[5][6]
EC Number 822-369-4[5]
Molecular Formula C7H8FNO2S[7]
Hazard Classification

Based on available safety data, 2-Fluoro-3-methylbenzene-1-sulfonamide is classified with the following hazards:

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)4H302 + H312 + H332Warning
Skin Irritation2H315Warning
Eye Irritation2AH319Warning
Specific Target Organ Toxicity (Single Exposure)3H336Warning

Source: Notified C&L[5]

Precautionary Measures and First Aid

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[8][9][10][11] Work should be conducted in a well-ventilated area or a fume hood.[8][9]

  • In case of skin contact: Wash with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[8][9]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]

  • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[8]

Section 2: A Framework for the In Vitro Toxicity Profile

A comprehensive in vitro toxicity profile is essential for de-risking a compound in the early stages of drug discovery.[1][12] This section outlines the key assays that should be performed to evaluate the potential toxicities of 2-Fluoro-3-methylbenzene-1-sulfonamide, guided by its known hazard classifications. The following protocols are based on established methodologies and OECD guidelines to ensure data integrity and regulatory relevance.[13][14]

Cytotoxicity Assessment

The first step in any in vitro toxicity assessment is to determine the compound's effect on cell viability.[1][15] This provides a baseline understanding of the concentrations at which the compound may induce cell death.

Recommended Assay: MTT or XTT Assay

These colorimetric assays are reliable and widely used methods to assess cell metabolic activity, which is an indicator of cell viability.[15]

Table 3: Hypothetical Cytotoxicity Data for 2-Fluoro-3-methylbenzene-1-sulfonamide

Cell LineAssay TypeExposure Time (hours)IC50 (µM)
HepG2 (Liver)MTT24Hypothetical Value
HEK293 (Kidney)MTT24Hypothetical Value
A549 (Lung)MTT24Hypothetical Value
hCM (Cardiomyocytes)XTT48Hypothetical Value
Note: The IC50 values in this table are placeholders and must be determined experimentally.

Experimental Protocol: General Cytotoxicity Assay

A detailed protocol for a typical cytotoxicity assay can be found here.[16][17][18][19]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[16][18]

  • Compound Treatment: Prepare serial dilutions of 2-Fluoro-3-methylbenzene-1-sulfonamide in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound.[17][19]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[18]

  • Assay Reagent Addition: Add the MTT or XTT reagent to each well and incubate for a specified period to allow for the formation of formazan crystals.[15]

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance using a microplate reader.[15][18]

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Diagram 1: General Cytotoxicity Workflow

Cytotoxicity_Workflow A Seed cells in 96-well plate B Prepare serial dilutions of test compound C Treat cells with compound B->C D Incubate for 24-72 hours C->D E Add viability reagent (e.g., MTT) D->E F Measure absorbance E->F G Calculate IC50 F->G

Caption: A streamlined workflow for determining compound cytotoxicity.

Genotoxicity Assessment

Genotoxicity testing evaluates a compound's potential to damage genetic material, a key indicator of carcinogenic risk.[12][20] A standard battery of in vitro genotoxicity tests is recommended by regulatory agencies.[21][22]

Recommended Assays:

  • Bacterial Reverse Mutation Test (Ames Test): This assay detects gene mutations.[20][21][23]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage.[21][23][24]

Table 4: Hypothetical Genotoxicity Profile for 2-Fluoro-3-methylbenzene-1-sulfonamide

AssayTest SystemMetabolic Activation (S9)Result
Ames TestS. typhimurium & E. coliWith and WithoutHypothetical: Negative
In Vitro MicronucleusCHO-K1 cellsWith and WithoutHypothetical: Negative
Note: These results are placeholders and must be determined experimentally.

Diagram 2: Genotoxicity Testing Strategy

Genotoxicity_Strategy Compound 2-Fluoro-3-methylbenzene-1-sulfonamide Ames Ames Test (Gene Mutation) OECD 471 Compound->Ames Micronucleus In Vitro Micronucleus (Chromosome Damage) OECD 487 Compound->Micronucleus Result Genotoxicity Profile Ames->Result Micronucleus->Result

Caption: A two-tiered approach for comprehensive genotoxicity assessment.

Organ-Specific Toxicity

Given the hazard classifications for skin, eye, and respiratory irritation, as well as the common role of the liver in drug metabolism and toxicity, organ-specific in vitro models are crucial.[12]

2.3.1 In Vitro Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug attrition.[25][26] In vitro assays using human liver cells can provide early indicators of potential hepatotoxicity.[27][28][29]

Recommended Models and Assays:

  • Cell Lines: HepG2 or primary human hepatocytes.[25][27]

  • Key Endpoints:

    • Cytotoxicity: As described in section 2.1.

    • Mitochondrial Dysfunction: Assays measuring mitochondrial membrane potential.[26]

    • Reactive Oxygen Species (ROS) Production: Cellular assays to detect oxidative stress.[26]

2.3.2 In Vitro Cardiotoxicity

Cardiotoxicity is another significant concern in drug development.[30][31] Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a key indicator of potential for cardiac arrhythmias.[32][33][34]

Recommended Assay: hERG Inhibition Assay

This electrophysiological assay directly measures the effect of a compound on the hERG channel.[33][34]

Table 5: Hypothetical Cardiotoxicity Data for 2-Fluoro-3-methylbenzene-1-sulfonamide

AssayTest SystemIC50 (µM)
hERG InhibitionHEK293 cells expressing hERG channelsHypothetical Value
Note: This value is a placeholder and must be determined experimentally.

Diagram 3: In Vitro Cardiotoxicity Assessment Workflow

Cardiotoxicity_Workflow Start Test Compound hERG_Assay hERG Patch Clamp Assay (HEK293 cells) Start->hERG_Assay Data_Analysis Calculate % Inhibition and IC50 hERG_Assay->Data_Analysis Risk_Assessment Assess Risk of QT Prolongation Data_Analysis->Risk_Assessment

Caption: Workflow for assessing cardiotoxicity via hERG channel inhibition.

Section 3: Conclusion and Future Directions

This guide provides a foundational understanding of the safety and a proposed in vitro toxicity testing strategy for 2-Fluoro-3-methylbenzene-1-sulfonamide. The available data indicates a need for careful handling due to its acute toxicity and irritant properties. The outlined in vitro assays for cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity represent a robust framework for generating a comprehensive preclinical safety profile. The successful execution of these studies, following established scientific and regulatory guidelines, is a critical step in determining the potential of this compound for further development.

References

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  • Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC. (n.d.).
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Exploratory

The Multifaceted Mechanisms of Action of Fluorinated Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Strategic Role of Fluorine in Benzenesulfonamide Drug Design The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Benzenesulfonamide Drug Design

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity for its biological target. This guide provides an in-depth exploration of the mechanisms of action of fluorinated benzenesulfonamide derivatives, offering a technical resource for researchers and professionals engaged in drug development.

Core Mechanisms of Action: A Tale of Diverse Molecular Targets

Fluorinated benzenesulfonamides exert their biological effects by interacting with a variety of molecular targets. Their mechanisms of action are not monolithic but rather depend on the specific substitution patterns on the benzene ring and the sulfonamide group. Below, we delve into some of the most well-characterized mechanisms.

Carbonic Anhydrase Inhibition: A Classic Target with Modern Twists

A primary and extensively studied mechanism of action for many benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. These enzymes play a crucial role in pH regulation, CO2 transport, and various physiological processes.

The sulfonamide group (—SO2NH2) is a key pharmacophore that coordinates to the zinc ion in the active site of carbonic anhydrases, mimicking the transition state of the enzyme's natural substrate, bicarbonate. The fluorine atoms on the benzene ring can enhance this inhibitory activity through several means:

  • Increased Acidity of the Sulfonamide Protons: The electron-withdrawing nature of fluorine increases the acidity of the sulfonamide protons, leading to a stronger interaction with the zinc ion.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions with the peptide backbone of the enzyme, as well as form hydrogen bonds with active site residues.

  • Improved Pharmacokinetics: Fluorination can block sites of metabolic oxidation, thereby increasing the in vivo half-life of the inhibitor.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric method to determine the inhibitory potency (Ki) of a fluorinated benzenesulfonamide derivative against a specific carbonic anhydrase isoenzyme.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Test compound (fluorinated benzenesulfonamide derivative)

  • Buffer: 10 mM Tris-HCl, pH 7.4

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase and the test compound in the appropriate buffer.

  • Assay Setup: In one syringe of the stopped-flow instrument, place the enzyme solution. In the other syringe, place the substrate solution (4-NPA) with or without the test compound at various concentrations.

  • Kinetic Measurement: Rapidly mix the contents of the two syringes. The hydrolysis of 4-NPA by carbonic anhydrase releases 4-nitrophenolate, which can be monitored by the increase in absorbance at 400 nm.

  • Data Analysis: The initial rates of the enzymatic reaction are calculated for each inhibitor concentration. The Ki value is then determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Diagram: Carbonic Anhydrase Inhibition Workflow

G cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Enzyme Purified CA Enzyme Mixing Rapid Mixing of Enzyme and Substrate/Inhibitor Enzyme->Mixing Inhibitor Fluorinated Benzenesulfonamide Inhibitor->Mixing Substrate 4-Nitrophenyl Acetate Substrate->Mixing Spectrophotometer Monitor Absorbance at 400 nm Mixing->Spectrophotometer Rates Calculate Initial Reaction Rates Spectrophotometer->Rates Ki Determine Ki using Michaelis-Menten Kinetics Rates->Ki

Caption: Workflow for determining the inhibitory potency of fluorinated benzenesulfonamides against carbonic anhydrase.

Modulation of Voltage-Gated Sodium Channels: A Neurological Perspective

Certain fluorinated benzenesulfonamide derivatives have been identified as potent modulators of voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. These compounds can exhibit state-dependent binding, preferentially interacting with the inactivated state of the channel.

The mechanism of action often involves:

  • Stabilization of the Inactivated State: The compound binds to a receptor site within the channel pore, stabilizing the inactivated conformation and thereby reducing the number of channels available to open upon depolarization.

  • Hydrophobic and Aromatic Interactions: The fluorinated benzene ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the channel's inner pore.

  • Hydrogen Bonding: The sulfonamide moiety can form hydrogen bonds with amino acid residues, further anchoring the molecule in its binding site.

Experimental Protocol: Patch-Clamp Electrophysiology for VGSC Modulation

This protocol describes the use of whole-cell patch-clamp electrophysiology to characterize the effects of a fluorinated benzenesulfonamide derivative on a specific VGSC subtype (e.g., Nav1.7) expressed in a heterologous system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the target VGSC subtype

  • Patch-clamp rig with amplifier, digitizer, and microscope

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular solution (e.g., containing CsF to block potassium channels)

  • Extracellular solution (e.g., Tyrode's solution)

  • Test compound

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency.

  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ.

  • Whole-Cell Configuration: Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane. Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Recordings: Apply a series of voltage protocols to elicit sodium currents.

  • Compound Application: Perfuse the cells with the extracellular solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the data to determine the effect of the compound on channel parameters such as peak current amplitude, voltage-dependence of activation and inactivation, and use-dependent block.

Diagram: Patch-Clamp Electrophysiology Workflow

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cells HEK293 Cells with Expressed VGSCs Seal Form Giga-seal and Achieve Whole-Cell Cells->Seal Pipette Fabricate Borosilicate Micropipette Pipette->Seal Voltage Apply Voltage Protocols Seal->Voltage Perfusion Perfuse with Test Compound Voltage->Perfusion Currents Record Sodium Currents Perfusion->Currents Analysis Analyze Channel Parameters (IC50, State-Dependence) Currents->Analysis

Caption: Workflow for characterizing the modulation of voltage-gated sodium channels by fluorinated benzenesulfonamides.

Other Emerging Mechanisms

The versatility of the fluorinated benzenesulfonamide scaffold extends to other molecular targets, including:

  • Kinase Inhibition: Some derivatives have been shown to inhibit protein kinases involved in cell signaling pathways.

  • Enzyme Inhibition beyond CAs: These compounds can also target other enzymes, such as matrix metalloproteinases.

  • Receptor Modulation: There is emerging evidence for the interaction of some fluorinated benzenesulfonamides with G-protein coupled receptors.

Quantitative Data Summary

Compound ClassTargetKey AssayTypical Potency (IC50/Ki)Reference
Fluorinated BenzenesulfonamidesCarbonic Anhydrases (e.g., CA II, IX)Stopped-flow SpectrophotometryLow nM to µM
Fluorinated BenzenesulfonamidesVoltage-Gated Sodium Channels (e.g., Nav1.7)Patch-Clamp ElectrophysiologyMid nM to µM

Conclusion: A Scaffold with Enduring Potential

Fluorinated benzenesulfonamide derivatives represent a rich and adaptable class of molecules with a diverse range of mechanisms of action. Their ability to interact with key biological targets such as carbonic anhydrases and voltage-gated sodium channels underscores their therapeutic potential in various disease areas, including glaucoma, epilepsy, and neuropathic pain. The continued exploration of this chemical space, guided by a deep understanding of their molecular mechanisms, promises to yield novel and effective therapeutic agents. The experimental approaches outlined in this guide provide a framework for the rigorous evaluation of these promising compounds.

References

  • Title: The carbonic anhydrase IX mechanism of action: a new drug target for the treatment of solid tumors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL: [Link]

  • Title: Discovery of Potent, Selective, and State-Dependent Nav1.7 Inhibitors Featuring a Benzenesulfonamide Moiety. Source: Journal of Medicinal Chemistry. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: High-Yield Regioselective Synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide

Introduction and Strategic Rationale 2-Fluoro-3-methylbenzene-1-sulfonamide is a critical pharmaceutical intermediate frequently utilized in the development of advanced kinase inhibitors. Notably, this sulfonamide motif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

2-Fluoro-3-methylbenzene-1-sulfonamide is a critical pharmaceutical intermediate frequently utilized in the development of advanced kinase inhibitors. Notably, this sulfonamide motif is incorporated into compounds targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2) for autoimmune and neurodegenerative diseases[1], as well as endoribonuclease inositol-requiring enzyme 1 alpha (IRE1α) inhibitors for oncology applications[2].

Synthetic Challenge & Route Selection: Direct chlorosulfonation of 1-fluoro-2-methylbenzene (2-fluorotoluene) via electrophilic aromatic substitution is heavily compromised by the competing directing effects of the fluorine atom and the methyl group, leading to a complex mixture of regioisomers. To achieve absolute regiocontrol, this protocol utilizes a Sandmeyer-type chlorosulfonylation starting from commercially available 2-fluoro-3-methylaniline. By converting the amine to a diazonium salt and subsequently displacing it with sulfur dioxide in the presence of a copper catalyst, the sulfonamide group is installed exclusively at the C1 position.

Mechanistic Pathway

G A 2-Fluoro-3-methylaniline B Diazonium Salt A->B NaNO2, HCl 0-5 °C C Sulfonyl Chloride B->C SO2, CuCl2 AcOH D 2-Fluoro-3-methylbenzene- 1-sulfonamide C->D NH4OH 0 °C to RT

Fig 1. Regioselective Sandmeyer-type synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters optimized for this three-stage continuous workflow.

Reaction StageIntermediate/ProductReagents (Equivalents)Temp (°C)Time (h)Expected Yield
1. Diazotization Diazonium chlorideAniline (1.0), HCl (3.5), NaNO 2​ (1.1)0 to 50.5 - 1.0>95% (in situ)
2. Sulfonylation Sulfonyl chlorideSO 2​ (Excess), CuCl 2​ ·2H 2​ O (0.2)0 to 152.075 - 82%
3. Amination Target SulfonamideNH 4​ OH (5.0)0 to 253.085 - 90%

Step-by-Step Experimental Protocol

Stage 1: Diazotization of 2-Fluoro-3-methylaniline

Causality Note: Temperature control is strictly maintained below 5 °C to prevent the premature degradation of the diazonium salt into the corresponding phenol byproduct.

  • Preparation: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, internal thermometer, and an addition funnel.

  • Acidification: Add 2-fluoro-3-methylaniline (10.0 g, 80.0 mmol) to a mixture of concentrated HCl (25 mL) and distilled water (25 mL). Stir vigorously until the amine hydrochloride salt forms a uniform suspension.

  • Cooling: Submerge the flask in an ice-brine bath and cool the internal mixture to 0 °C.

  • Nitrosation: Dissolve sodium nitrite (6.07 g, 88.0 mmol) in distilled water (15 mL). Add this solution dropwise via the addition funnel over 30 minutes. Ensure the internal temperature does not exceed 5 °C.

  • Validation: Stir for an additional 30 minutes at 0 °C. The dissolution of the suspension into a clear, pale-yellow solution indicates successful diazonium formation. Destroy excess nitrous acid by adding sulfamic acid until a negative starch-iodide test is achieved.

Stage 2: Copper-Catalyzed Chlorosulfonylation

Causality Note: Copper(II) chloride acts as a single-electron transfer (SET) catalyst, reducing the diazonium species to an aryl radical, which subsequently traps the dissolved SO 2​ before chlorine abstraction.

  • Reagent Preparation: In a separate 1 L flask, add glacial acetic acid (100 mL) and cool to 0 °C. Bubble sulfur dioxide (SO 2​ ) gas through the solvent for 30 minutes until saturated. Add copper(II) chloride dihydrate (2.73 g, 16.0 mmol).

  • Coupling: Transfer the cold diazonium solution from Stage 1 dropwise into the SO 2​ /AcOH mixture over 45 minutes, maintaining the temperature below 10 °C.

  • Gas Evolution: Observe the immediate evolution of nitrogen gas. Once addition is complete, allow the reaction to warm to 15 °C and stir for 2 hours.

  • Extraction: Pour the mixture into crushed ice (400 g). Extract the aqueous layer with Dichloromethane (DCM) (3 × 150 mL). Wash the combined organic layers with cold water (2 × 100 mL) to remove residual acetic acid.

Stage 3: Amination to Sulfonamide

Causality Note: The sulfonyl chloride intermediate is highly reactive and prone to hydrolysis. It is advanced immediately to the amination step without isolation to maximize overall yield.

  • Amination: Cool the combined DCM extract containing the sulfonyl chloride to 0 °C.

  • Addition: Slowly add concentrated aqueous ammonium hydroxide (28-30% NH 3​ , 30 mL) dropwise under vigorous stirring.

  • Reaction: Remove the ice bath and allow the biphasic mixture to stir at room temperature for 3 hours. The reaction progress can be monitored by TLC (Hexanes/EtOAc 7:3) showing the disappearance of the less polar sulfonyl chloride.

  • Workup: Separate the organic layer. Wash the organic phase with 1M HCl (50 mL) to remove excess ammonia, followed by brine (100 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and heptane to afford 2-Fluoro-3-methylbenzene-1-sulfonamide as a white crystalline solid.

Analytical Characterization Standards

To validate the structural integrity of the synthesized compound, compare against these expected spectral benchmarks:

  • LC-MS (ESI+): Expected m/z for [M+H] + = 190.0.

  • 1 H NMR (400 MHz, DMSO- d6​ ): δ 7.65 (s, 2H, -SO 2​ NH 2​ ), 7.60 (t, J = 7.5 Hz, 1H, Ar-H), 7.45 (t, J = 7.5 Hz, 1H, Ar-H), 7.25 (t, J = 7.8 Hz, 1H, Ar-H), 2.30 (d, J = 2.0 Hz, 3H, -CH 3​ ).

  • 19 F NMR (376 MHz, DMSO- d6​ ): δ -115.4 (s, 1F).

Sources

Application

The Strategic Application of 2-Fluoro-3-methylbenzene-1-sulfonamide in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold in Drug Discovery In the landscape of medicinal chemistry, the benzenesulfonamide motif is a cornerstone, recognized for its versatile pharmacophoric properties and its prese...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the benzenesulfonamide motif is a cornerstone, recognized for its versatile pharmacophoric properties and its presence in a multitude of clinically approved drugs.[1][2] The strategic incorporation of fluorine atoms and methyl groups onto this scaffold further refines its pharmacological profile, offering a powerful tool for modulating key drug-like properties.[3][4] 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS No. 1691755-60-8) emerges from this context as a highly valuable, yet specialized, building block for the synthesis of novel therapeutic agents.[5] Its unique substitution pattern, featuring a fluorine atom ortho to the sulfonamide group and an adjacent methyl group, provides a distinct combination of steric and electronic features that can be exploited to achieve enhanced potency, selectivity, and favorable pharmacokinetic characteristics in drug candidates.

This technical guide delves into the nuanced applications of 2-Fluoro-3-methylbenzene-1-sulfonamide, moving beyond theoretical concepts to provide actionable insights and detailed protocols for its utilization in contemporary drug discovery programs. We will explore its role in the development of selective ion channel modulators and its potential in addressing neurodegenerative diseases, underpinned by a rationale for the deliberate choice of this specific substitution pattern.

Core Application: A Key Building Block for Selective NaV1.6 Inhibitors in Epilepsy

A significant and concrete application of the 2-fluoro-3-methylbenzenesulfonamide core is found in the development of potent and selective inhibitors of the voltage-gated sodium channel NaV1.6.[6] This channel is predominantly expressed in the central nervous system, and its dysfunction has been implicated in the pathophysiology of epilepsy and other neurological disorders.[6] The strategic design of inhibitors targeting NaV1.6 offers a promising therapeutic avenue for controlling neuronal hyperexcitability.

The Rationale Behind the 2-Fluoro-3-methyl Substitution

The choice of the 2-fluoro-3-methyl substitution pattern is a deliberate one, driven by the principles of modern medicinal chemistry:

  • Fluorine as a Bioisostere and Metabolic Blocker : The fluorine atom at the 2-position serves multiple purposes. Its small size allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance while profoundly altering the electronic properties of the aromatic ring.[3][4] Furthermore, the strong carbon-fluorine bond can block metabolic oxidation at that position, enhancing the metabolic stability and prolonging the in vivo half-life of the drug candidate.[3]

  • Modulation of pKa and Binding Interactions : The high electronegativity of the fluorine atom can influence the acidity of the sulfonamide proton, which can be critical for establishing key interactions with the target protein. This can lead to improved binding affinity and selectivity.

  • The Role of the 3-Methyl Group : The methyl group at the 3-position provides a lipophilic handle that can engage with hydrophobic pockets within the NaV1.6 channel binding site. This can contribute to enhanced potency and can also be a key determinant of selectivity against other sodium channel isoforms.

The interplay between the electron-withdrawing fluorine and the lipophilic methyl group creates a unique electronic and steric environment that can be fine-tuned through further derivatization to optimize the pharmacological profile of the final compound.

Workflow for the Synthesis of a NaV1.6 Inhibitor Candidate

The following diagram illustrates a generalized workflow for the synthesis of a NaV1.6 inhibitor candidate, starting from 2-fluoro-3-methylbenzene-1-sulfonamide.

G cluster_0 Synthesis of the Core Intermediate cluster_1 Coupling and Final Compound Synthesis Start 2-Fluoro-3-methylaniline Step1 Diazotization and Sulfonylation Start->Step1 Intermediate 2-Fluoro-3-methylbenzene-1-sulfonyl chloride Step1->Intermediate Step2 Ammonolysis Intermediate->Step2 Core 2-Fluoro-3-methylbenzene-1-sulfonamide Step2->Core Coupling N-arylation or N-alkylation Core->Coupling Final_Compound NaV1.6 Inhibitor Candidate Coupling->Final_Compound

Caption: Synthetic workflow for a NaV1.6 inhibitor.

Detailed Protocol: Synthesis of a Benzenesulfonamide-based NaV1.6 Inhibitor

The following protocol is a representative example based on the methodologies disclosed in the patent literature for the synthesis of NaV1.6 inhibitors.[6]

Part 1: Synthesis of 2-Fluoro-3-methylbenzene-1-sulfonyl chloride

  • Diazotization:

    • To a stirred solution of 2-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Sulfonylation:

    • In a separate flask, prepare a solution of sulfur dioxide in acetic acid.

    • Add copper(I) chloride (catalytic amount) to the sulfur dioxide solution.

    • Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution at room temperature.

    • Stir the reaction mixture overnight.

  • Work-up and Isolation:

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude 2-fluoro-3-methylbenzene-1-sulfonyl chloride, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide

  • Ammonolysis:

    • Dissolve the crude 2-fluoro-3-methylbenzene-1-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran).

    • Cool the solution to 0 °C and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up and Isolation:

    • Remove the solvent under reduced pressure.

    • Add water to the residue and collect the solid precipitate by filtration.

    • Wash the solid with cold water and dry under vacuum to yield 2-fluoro-3-methylbenzene-1-sulfonamide.

Part 3: Synthesis of the Final NaV1.6 Inhibitor Candidate (Example: N-aryl derivative)

  • Coupling Reaction:

    • To a solution of 2-fluoro-3-methylbenzene-1-sulfonamide (1.0 eq) and the desired aryl halide (e.g., 3-bromo-isoxazole) (1.1 eq) in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate, 2.0 eq) and a copper catalyst (e.g., copper(I) iodide, 0.1 eq) with a suitable ligand (e.g., N,N'-dimethylethylenediamine, 0.2 eq).

    • Heat the reaction mixture at a suitable temperature (e.g., 100-120 °C) under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final N-(isoxazol-3-yl)-2-fluoro-3-methylbenzenesulfonamide derivative.

Emerging Application: Potential in Alzheimer's Disease Research

Recent studies have highlighted the potential of fluorinated benzenesulfonamides as inhibitors of amyloid-β (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease.[3][4] While the exact 2-fluoro-3-methyl substitution pattern has not been explicitly reported in this context, the structure-activity relationship (SAR) data from related compounds suggest that this scaffold is a promising starting point for the design of novel Aβ aggregation inhibitors.

The Mechanistic Rationale

The proposed mechanism of action for these compounds involves their ability to interfere with the self-assembly of Aβ monomers into neurotoxic oligomers and fibrils. The specific arrangement of the sulfonamide, fluorine, and other substituents on the benzene ring is crucial for this activity. The sulfonamide group can form hydrogen bonds with the peptide backbone of Aβ, while the fluorinated aromatic ring can engage in hydrophobic and π-stacking interactions.

The 2-fluoro-3-methylbenzene-1-sulfonamide scaffold offers a unique combination of features that could be beneficial for this application:

  • Hydrogen Bonding Capacity : The sulfonamide group provides both hydrogen bond donors and acceptors.

  • Hydrophobic and Aromatic Interactions : The benzene ring, further modulated by the methyl group, can interact with hydrophobic residues of the Aβ peptide.

  • Modulated Aromatic System : The fluorine atom alters the electron density of the aromatic ring, which can influence its interaction with the Aβ peptide.

Experimental Protocol: In Vitro Aβ Aggregation Assay

This protocol outlines a general method to screen 2-fluoro-3-methylbenzene-1-sulfonamide and its derivatives for their ability to inhibit Aβ aggregation.

Materials:

  • Aβ(1-42) peptide (lyophilized)

  • Hexafluoroisopropanol (HFIP)

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (dissolved in DMSO)

Procedure:

  • Aβ Peptide Preparation:

    • Dissolve lyophilized Aβ(1-42) in HFIP to a concentration of 1 mg/mL.

    • Aliquot the solution and evaporate the HFIP under a stream of nitrogen gas.

    • Store the resulting peptide films at -20 °C.

  • Aggregation Assay:

    • Resuspend the Aβ(1-42) film in PBS to a final concentration of 10 µM.

    • Add the test compound to the Aβ solution at various concentrations (e.g., 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (a known aggregation inhibitor).

    • Add Thioflavin T to a final concentration of 10 µM.

  • Fluorescence Measurement:

    • Incubate the samples at 37 °C with continuous shaking.

    • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30 minutes) using a fluorescence plate reader (excitation ~440 nm, emission ~480 nm).

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity for each sample.

    • Calculate the percentage of inhibition of aggregation for each compound at different concentrations.

Logical Framework for SAR Studies

The following diagram illustrates a logical framework for conducting structure-activity relationship (SAR) studies based on the 2-fluoro-3-methylbenzene-1-sulfonamide scaffold for Aβ aggregation inhibition.

G Scaffold 2-Fluoro-3-methylbenzene-1-sulfonamide R1 Modification at R1 (e.g., H, alkyl, aryl) Scaffold->R1 R2 Modification at R2 (e.g., H, alkyl) Scaffold->R2 Abeta_Assay In Vitro Aβ Aggregation Assay R1->Abeta_Assay R2->Abeta_Assay SAR Structure-Activity Relationship Analysis Abeta_Assay->SAR

Caption: SAR study workflow for Aβ inhibitors.

Data Summary: Physicochemical Properties

PropertyValue
CAS Number 1691755-60-8
Molecular Formula C₇H₈FNO₂S
Molecular Weight 189.21 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, methanol

Conclusion

2-Fluoro-3-methylbenzene-1-sulfonamide is a strategically designed building block with significant potential in medicinal chemistry. Its demonstrated application in the synthesis of selective NaV1.6 inhibitors for epilepsy highlights its value in targeting ion channels.[6] Furthermore, the underlying principles of its design, leveraging the synergistic effects of fluorine and methyl substitution on a privileged sulfonamide scaffold, suggest its broader applicability in other therapeutic areas, including the challenging field of neurodegenerative diseases. The protocols and workflows presented herein provide a practical foundation for researchers to harness the potential of this versatile intermediate in the pursuit of novel and effective therapeutics.

References

Sources

Method

Application Notes & Protocols: Leveraging 2-Fluoro-3-methylbenzene-1-sulfonamide in Modern Drug Discovery

An in-depth technical guide on the applications and protocols of 2-Fluoro-3-methylbenzene-1-sulfonamide for researchers, scientists, and drug development professionals. Introduction In the landscape of medicinal chemistr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the applications and protocols of 2-Fluoro-3-methylbenzene-1-sulfonamide for researchers, scientists, and drug development professionals.

Introduction

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. Arylsulfonamides are a privileged scaffold, present in a wide array of approved drugs due to their ability to act as bioisosteres of carboxylic acids, engage in crucial hydrogen bonding interactions, and impart favorable pharmacokinetic properties. The specific compound, 2-Fluoro-3-methylbenzene-1-sulfonamide, offers a unique combination of functionalities that can be exploited for the synthesis of targeted and highly selective drug candidates.

The presence of a fluorine atom at the ortho-position to the sulfonamide group significantly modulates the electronic properties of the aromatic ring and can be a key site for metabolic blocking or for engaging in specific fluorine-protein interactions. The methyl group at the meta-position provides a handle for further derivatization or can occupy a hydrophobic pocket in a target protein. This guide provides a comprehensive overview of the potential applications of 2-Fluoro-3-methylbenzene-1-sulfonamide, along with detailed protocols for its derivatization, grounded in established synthetic methodologies.

Physicochemical Properties and Strategic Advantages

The utility of 2-Fluoro-3-methylbenzene-1-sulfonamide as a building block is underscored by its distinct physicochemical characteristics.

PropertyValue (Predicted)Implication in Drug Design
Molecular Weight 189.21 g/mol Excellent starting point for fragment-based drug design (FBDD) and lead optimization, adhering to Lipinski's Rule of Five.
pKa of Sulfonamide N-H ~10The acidic proton allows for facile N-derivatization under basic conditions and can act as a hydrogen bond donor.
LogP ~1.5Indicates good lipophilicity for membrane permeability, which can be further tuned through derivatization.
Polar Surface Area 68.5 ŲContributes to solubility and the potential for hydrogen bonding interactions with biological targets.

Core Synthetic Transformations and Protocols

The primary sulfonamide moiety is the key reactive handle for elaboration. The following protocols detail common and robust methods for its derivatization.

N-Arylation via Buchwald-Hartwig Amination

This powerful cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds. It allows for the direct coupling of the sulfonamide with a variety of aryl or heteroaryl halides.

Rationale for Method Selection: The Buchwald-Hartwig amination is highly versatile, with a broad substrate scope and high functional group tolerance, making it ideal for complex molecule synthesis. The choice of ligand and base is crucial for achieving high yields and can be tailored to the specific coupling partners.

Detailed Protocol:

  • To an oven-dried Schlenk tube, add 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 equiv.), the desired aryl/heteroaryl halide (1.1 equiv.), Pd₂(dba)₃ (0.02 equiv.), and a suitable phosphine ligand such as Xantphos (0.04 equiv.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv.).

  • Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add Sulfonamide, Aryl Halide, Pd Catalyst, Ligand to Schlenk Tube inert 2. Evacuate and Backfill with Inert Gas (x3) reagents->inert solvent_base 3. Add Anhydrous Solvent and Base inert->solvent_base heat 4. Seal and Heat (80-110 °C) solvent_base->heat monitor 5. Monitor by TLC/LC-MS heat->monitor cool 6. Cool and Dilute monitor->cool filter 7. Filter through Celite cool->filter wash 8. Aqueous Wash and Dry filter->wash purify 9. Concentrate and Purify (Column Chromatography) wash->purify end end purify->end Final Product G cluster_pathway Kinase Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Ser/Thr Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor Synthesized Inhibitor (from Building Block) Inhibitor->Kinase Inhibits

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation Using 2-Fluoro-3-methylbenzene-1-sulfonamide

Executive Summary & Therapeutic Relevance The synthesis of complex N-aryl sulfonamides is a critical transformation in modern drug discovery. Specifically, 2-Fluoro-3-methylbenzene-1-sulfonamide has emerged as a highly v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Therapeutic Relevance

The synthesis of complex N-aryl sulfonamides is a critical transformation in modern drug discovery. Specifically, 2-Fluoro-3-methylbenzene-1-sulfonamide has emerged as a highly valuable nucleophilic building block in the development of advanced therapeutics, including selective kinase inhibitors targeting endoribonuclease inositol-requiring enzyme 1α (IRE1α) for oncology applications 1.

This application note provides an in-depth, self-validating protocol for the Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 2-fluoro-3-methylbenzene-1-sulfonamide with aryl and heteroaryl halides. By detailing the mechanistic causality behind catalyst selection, ligand sterics, and base strength, this guide empowers synthetic chemists to optimize yields and overcome the inherent low nucleophilicity of primary sulfonamides.

Mechanistic Causality: Overcoming Sulfonamide Inertness

The cross-coupling of primary sulfonamides is notoriously more challenging than that of aliphatic or aromatic amines 2. The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen lone pair, severely depressing its nucleophilicity.

In the case of 2-fluoro-3-methylbenzene-1-sulfonamide, the ortho-fluoro substituent exerts an additional inductive electron-withdrawing effect. While this slightly lowers the pKa of the N–H bond (facilitating deprotonation by an inorganic base), it further diminishes the nucleophilicity of the nitrogen atom. Consequently, the transmetalation step—where the sulfonamide coordinates to the Pd(II) center—and the subsequent reductive elimination are kinetically hindered.

To overcome this energy barrier, the catalytic system must employ highly electron-rich and sterically demanding biaryl phosphine ligands, such as t-BuXPhos , or rigid bidentate ligands like Xantphos [[3]](). The electron-rich nature of the ligand stabilizes the Pd(II) intermediate, while its immense steric bulk forces the coordinated aryl and sulfonamide groups into close proximity, drastically accelerating the C–N bond-forming reductive elimination 4.

Catalytic Cycle Visualization

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)L_n Pd0->OxAdd Aryl Halide (Ar-X) Coord Sulfonamide Coordination & Deprotonation Pd(II)(Ar)(NHSO2R)L_n OxAdd->Coord 2-Fluoro-3-methylbenzene- 1-sulfonamide + Base RedElim Reductive Elimination C-N Bond Formation Coord->RedElim Base-HX RedElim->Pd0 Product Release

Figure 1: Mechanism of Pd-catalyzed Buchwald-Hartwig sulfonamidation.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization landscape for coupling 2-fluoro-3-methylbenzene-1-sulfonamide with a model heteroaryl chloride. The data highlights the causality between reagent selection and reaction efficiency.

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Causality / Observation
1Pd2(dba)3 / XantphosCs2CO31,4-Dioxane10065%Bidentate ligand promotes coupling but suffers from slow reductive elimination.
2 Pd(OAc)2 / t-BuXPhos K3PO4 t-Amyl OH 110 >95% Bulky, electron-rich ligand accelerates reductive elimination; optimal base strength.
3Pd-G3-BrettPhosLiHMDSTHF6540%Base is too strong; leads to degradation of the sulfonamide and side reactions.
4Pd2(dba)3 / t-BuXPhosK2CO3Toluene11050%Base is too weak to efficiently deprotonate the sulfonamide N–H.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific In-Process Controls (IPCs), researchers can verify the integrity of the catalytic cycle in real-time.

Materials Required
  • Nucleophile: 2-Fluoro-3-methylbenzene-1-sulfonamide (1.2 equiv)

  • Electrophile: Aryl/Heteroaryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: t-BuXPhos (4 mol%)

  • Base: Anhydrous K3PO4 (2.0 equiv, finely milled)

  • Solvent: t-Amyl alcohol (Anhydrous, thoroughly degassed)

Step-by-Step Execution
  • Reagent Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge the 2-fluoro-3-methylbenzene-1-sulfonamide, aryl halide, Pd(OAc)2, t-BuXPhos, and K3PO4.

  • Atmosphere Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure N2. Repeat this cycle three times.

    • Causality: Pd(0) intermediates are highly sensitive to oxygen, which causes premature catalyst oxidation and dimerization side-reactions.

  • Solvent Addition: Add anhydrous, degassed t-Amyl alcohol via syringe to achieve a concentration of 0.2 M.

    • Causality:t-Amyl alcohol provides optimal solubility for the inorganic base while maintaining a high boiling point for the required thermal activation.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 12–24 hours.

  • In-Process Control (IPC) & Self-Validation: At the 4-hour mark, withdraw a 10 µL aliquot under N2, dilute in LC-MS grade MeCN, and analyze.

    • Validation Check: The reaction is proceeding correctly if the [M+H]+ of the product is observed and the aryl halide peak is diminishing. If protodehalogenation of the aryl halide is observed without product formation, it indicates moisture contamination or a stalled reductive elimination, validating the need to check solvent anhydrousness.

  • Workup: Cool the mixture to room temperature, dilute with EtOAc (10 volumes), and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Experimental Workflow Visualization

Workflow Step1 1. Reagent Preparation Weigh Sulfonamide, Ar-X, Pd source, Ligand, Base Step2 2. Inert Atmosphere Evacuate & Backfill with N2 (x3) Step1->Step2 Step3 3. Solvent Addition Add anhydrous, degassed t-Amyl OH Step2->Step3 Step4 4. Reaction Heat at 110 °C for 12-24 h Step3->Step4 Step5 5. Workup & Purification Filter, Extract, Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for C-N cross-coupling.

Troubleshooting & Analytical Validation

  • Issue: High levels of unreacted Sulfonamide but Aryl Halide is consumed.

    • Causality: This indicates homocoupling of the aryl halide or protodehalogenation. Ensure the t-Amyl alcohol is strictly anhydrous and that the degassing procedure was thorough.

  • Issue: Reaction stalls at 50% conversion.

    • Causality: Catalyst poisoning or base passivation. Inorganic bases like K3PO4 can become coated in byproducts (KCl/KBr), reducing their effective surface area. Solution: Use finely milled K3PO4 and ensure vigorous stirring (>800 rpm) to maintain a dynamic solid-liquid interface.

References

  • Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases (WO2020142612A1) . Source: Google Patents. URL: 1

  • A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates . Source: The Journal of Organic Chemistry (ACS Publications). URL: 4

  • Buchwald-Hartwig Cross-Coupling . Source: J&K Scientific LLC. URL: 2

  • Palladium-catalyzed intermolecular coupling of aryl halides and amides . Source: Organic Letters (via Semantic Scholar). URL: 3

Sources

Method

Synthesis of Novel Sulfonamide Derivatives from 2-Fluoro-3-methylbenzene-1-sulfonamide: An Application Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of novel sulfonamide derivatives, utilizing 2-fluoro-3-methylbenzene-1-sulfonamide as a key starti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of novel sulfonamide derivatives, utilizing 2-fluoro-3-methylbenzene-1-sulfonamide as a key starting material. The protocol outlined herein is designed to be a robust and adaptable framework for the generation of diverse sulfonamide libraries for screening in drug discovery programs.

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone of medicinal chemistry, having given rise to a vast array of therapeutic agents since the discovery of the first sulfa drugs.[1][2] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties.[1][3][4] Their continued relevance in modern drug development stems from their ability to act as bioisosteres for amides, their favorable physicochemical properties, and their capacity to engage in key hydrogen bonding interactions with biological targets.[5][6]

The synthesis of novel sulfonamide derivatives remains a critical endeavor in the quest for new and improved therapeutics.[7] By strategically modifying the substituents on the sulfonamide nitrogen and the aromatic ring, chemists can fine-tune the pharmacological profile of these molecules to enhance potency, selectivity, and pharmacokinetic properties. This guide focuses on a versatile synthetic approach starting from 2-fluoro-3-methylbenzene-1-sulfonamide, a readily available building block that allows for the introduction of diverse functionalities.

Synthetic Strategy: A Modular Approach to Diversity

The core of our synthetic strategy involves the nucleophilic substitution of the sulfonamide proton with a variety of amines. This classic and reliable transformation allows for the rapid generation of a library of N-substituted sulfonamides. The fluorine atom and methyl group on the benzene ring of the starting material provide opportunities for further diversification through subsequent cross-coupling or substitution reactions, although this guide will focus on the initial amidation.

The general synthetic pathway is depicted below:

Synthetic_Pathway Start 2-Fluoro-3-methylbenzene-1-sulfonamide Reaction Reaction Start->Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM, THF) Solvent->Reaction Product Novel Sulfonamide Derivative Reaction->Product

Figure 1: General reaction scheme for the synthesis of novel sulfonamide derivatives.

This approach offers significant advantages:

  • Modularity: A wide range of commercially available or readily synthesized primary and secondary amines can be employed, leading to a highly diverse set of final products.

  • Robustness: The reaction is generally high-yielding and tolerant of a variety of functional groups.[5]

  • Scalability: The procedure can be readily scaled up to produce larger quantities of desired compounds for further biological evaluation.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the synthesis of a representative novel sulfonamide derivative. Researchers should adapt the specific amine, base, and reaction conditions as needed for their target molecules.

3.1. Materials and Reagents

ReagentCAS NumberSupplier (Example)Notes
2-Fluoro-3-methylbenzene-1-sulfonamide[CAS Number]Major SupplierStarting material.
Selected Primary or Secondary AmineVariesMajor SupplierThe nucleophile for the reaction.
Pyridine (Anhydrous)110-86-1Major SupplierBase and solvent. Triethylamine can also be used.
Dichloromethane (DCM, Anhydrous)75-09-2Major SupplierReaction solvent. Tetrahydrofuran (THF) can be an alternative.
Hydrochloric Acid (1 M aq.)7647-01-0Major SupplierFor workup.
Saturated Sodium Bicarbonate Solution (aq.)144-55-8Major SupplierFor workup.
Brine (Saturated Sodium Chloride Solution)7647-14-5Major SupplierFor work-up.
Anhydrous Magnesium Sulfate or Sodium Sulfate7487-88-9Major SupplierDrying agent.
Ethyl Acetate141-78-6Major SupplierFor extraction and chromatography.
Hexanes110-54-3Major SupplierFor chromatography.
Silica Gel (for column chromatography)7631-86-9Major SupplierFor purification.

3.2. Equipment

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

3.3. Reaction Procedure

The synthesis is typically carried out by reacting the sulfonyl chloride with an amine.[8] A general procedure for the preparation of sulfonamide derivatives involves stirring a mixture of the amine and the sulfonyl chloride in a suitable solvent like dry pyridine.[9]

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methylbenzene-1-sulfonamide (1.0 eq).

  • Solvent and Base Addition: Dissolve the sulfonamide in anhydrous dichloromethane (DCM) or another suitable anhydrous solvent. Add pyridine (1.5 - 2.0 eq) to the solution.

  • Amine Addition: Slowly add the desired primary or secondary amine (1.1 - 1.2 eq) to the reaction mixture at room temperature. For highly reactive amines, cooling the reaction mixture in an ice bath may be necessary.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for TLC analysis of sulfonamides is a mixture of hexanes and ethyl acetate.[10]

  • Workup: Once the reaction is complete (typically indicated by the disappearance of the starting sulfonamide on TLC), quench the reaction by adding 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

3.4. Purification

The crude product is typically purified by column chromatography on silica gel.[10]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a nonpolar solvent like hexanes.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect the fractions containing the purified product, as identified by TLC.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final novel sulfonamide derivative.

3.5. Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling: Sulfonyl chlorides and amines can be corrosive and toxic. Handle with care and consult the Safety Data Sheets (SDS) for each reagent before use.[11]

  • Allergies: Sulfonamides are known to cause allergic reactions in some individuals.[12][13] Handle all sulfonamide-containing compounds with care.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Synthesis cluster_1 Workup & Isolation cluster_2 Purification & Characterization A 1. Reaction Setup B 2. Solvent & Base Addition A->B C 3. Amine Addition B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quench Reaction D->E F 6. Extraction E->F G 7. Washing F->G H 8. Drying & Concentration G->H I 9. Column Chromatography H->I J 10. Fraction Collection I->J K 11. Final Concentration J->K L 12. Characterization (NMR, MS, IR) K->L

Sources

Application

Application Note: A Researcher's Guide to the Strategic Functionalization of 2-Fluoro-3-methylbenzene-1-sulfonamide

Abstract This document provides a comprehensive technical guide for the chemical functionalization of 2-Fluoro-3-methylbenzene-1-sulfonamide, a valuable scaffold in medicinal chemistry and drug development. We move beyon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the chemical functionalization of 2-Fluoro-3-methylbenzene-1-sulfonamide, a valuable scaffold in medicinal chemistry and drug development. We move beyond simple procedural lists to explore the chemical logic underpinning various synthetic strategies, including C-H functionalization, nucleophilic and electrophilic aromatic substitution, and modification of the sulfonamide moiety. Detailed, field-proven protocols, comparative data tables, and mechanistic diagrams are provided to empower researchers to strategically design and execute synthetic routes for novel derivatives.

Introduction: The Strategic Value of a Multifunctional Scaffold

Benzenesulfonamides are a cornerstone of modern pharmacology, present in a wide array of therapeutic agents due to their ability to act as stable, hydrogen-bonding pharmacophores.[1][2] The specific molecule, 2-Fluoro-3-methylbenzene-1-sulfonamide, presents a unique synthetic canvas. Its architecture is decorated with three distinct functional groups, each exerting a significant electronic and steric influence on the aromatic ring's reactivity. Understanding the interplay of these groups is paramount for achieving regioselective functionalization.

  • Sulfonamide (-SO₂NH₂): A strongly deactivating, meta-directing group for electrophilic aromatic substitution (EAS). Crucially, it is also a powerful ortho-directing group for metalation (DoM).[3][4]

  • Fluorine (-F): An inductively deactivating but resonance-donating group, leading to overall deactivation for EAS but with strong ortho, para-directing effects.[5] It can also serve as a leaving group in nucleophilic aromatic substitution (SNAr) when the ring is sufficiently electron-poor.[6][7]

  • Methyl (-CH₃): An activating, ortho, para-directing group for EAS.

This guide will dissect the competing influences of these groups to provide clear pathways for predictable and efficient molecular derivatization.

C-H Functionalization: Precision Targeting of the Aromatic Core

Directly converting C-H bonds to C-C or C-heteroatom bonds is a highly atom-economical approach. For this substrate, Directed ortho-Metalation is the most powerful and predictable strategy.

Directed ortho-Metalation (DoM)

The sulfonamide moiety is an exemplary Directed Metalation Group (DMG) that complexes with strong organolithium bases, acidifying the adjacent ortho protons.[3][4][8] In 2-Fluoro-3-methylbenzene-1-sulfonamide, there are two ortho positions relative to the sulfonamide: C-2 (bearing the fluorine) and C-6. Deprotonation at C-2 is sterically and electronically disfavored. Therefore, lithiation occurs with high regioselectivity at the C-6 position. The resulting aryllithium intermediate can be trapped with a wide variety of electrophiles.

DoM_Workflow start 2-Fluoro-3-methyl- benzene-1-sulfonamide intermediate ortho-Lithiated Intermediate (at C-6) start->intermediate 1. n-BuLi or s-BuLi 2. THF, -78 °C product C-6 Functionalized Product intermediate->product Quench with E+ electrophiles Electrophiles (E.g., DMF, I₂, RCHO) electrophiles->intermediate

Caption: Directed ortho-Metalation (DoM) workflow.

Table 1: Representative Electrophiles for Quenching the C-6 Lithiated Intermediate

Functional Group IntroducedElectrophile ReagentTypical ConditionsResulting Product Structure
Formyl (-CHO)N,N-Dimethylformamide (DMF)Add at -78 °C, warm to RT2-Fluoro-6-formyl-3-methylbenzenesulfonamide
Iodo (-I)Iodine (I₂) in THFAdd at -78 °C, warm to RT2-Fluoro-6-iodo-3-methylbenzenesulfonamide
Carboxyl (-COOH)Carbon Dioxide (CO₂, gas or dry ice)Bubble gas or add solid at -78 °C2-Fluoro-6-carboxy-3-methylbenzenesulfonamide
Hydroxymethyl (-CH₂OH)ParaformaldehydeAdd at -78 °C, warm to RT2-Fluoro-6-(hydroxymethyl)-3-methylbenzenesulfonamide
Protocol 1: ortho-Formylation via Directed Metalation

This protocol describes the introduction of a formyl group at the C-6 position, a versatile handle for further synthetic transformations.

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 15 mL)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 2.2 mmol, 2.2 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 mmol, 3.0 equiv.)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir until all solid has dissolved. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (2.2 equiv.) dropwise via syringe over 10 minutes. The first equivalent deprotonates the sulfonamide nitrogen, and the second deprotonates the C-6 position. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add anhydrous DMF (3.0 equiv.) dropwise. The solution may change color.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction by the slow addition of saturated aq. NH₄Cl (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-fluoro-6-formyl-3-methylbenzene-1-sulfonamide.[3]

Substitution Reactions on the Aromatic Ring

Nucleophilic Aromatic Substitution (SNAr) at C-2

The strong electron-withdrawing capacity of the sulfonamide group significantly lowers the electron density of the aromatic ring, particularly at the ortho and para positions. This activates the C-2 position, where the fluorine atom resides, for nucleophilic attack.[9] The fluorine atom, despite having a strong C-F bond, is an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity.[6][10]

SNAr_Mechanism sub Substrate (F at C-2) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + Nu⁻ (Slow, RDS) nuc Nucleophile (Nu⁻) product Product (Nu at C-2) meisenheimer->product - F⁻ (Fast) lg F⁻

Caption: General mechanism for SNAr at the C-2 position.

Table 2: Common Nucleophiles and Conditions for SNAr

Nucleophile TypeExample ReagentBaseSolventTypical Temp.
AmineBenzylamineK₂CO₃, Cs₂CO₃DMSO, DMF80 - 120 °C
AlkoxideSodium Methoxide (NaOMe)(Reagent is base)Methanol, THF25 - 65 °C
ThiolateSodium thiophenoxideK₂CO₃DMF50 - 100 °C
AzideSodium Azide (NaN₃)---DMSO100 °C
Protocol 2: Amination at C-2 via SNAr

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 mmol)

  • Cyclohexylamine (1.5 mmol, 1.5 equiv.)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous Dimethyl Sulfoxide (DMSO, 5 mL)

Procedure:

  • Setup: To a sealable reaction vessel, add 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 mmol), K₂CO₃ (2.0 equiv.), and a magnetic stir bar.

  • Reagents: Add anhydrous DMSO (5 mL) followed by cyclohexylamine (1.5 equiv.).

  • Reaction: Seal the vessel and heat the mixture at 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain 2-(cyclohexylamino)-3-methylbenzene-1-sulfonamide.[7]

Electrophilic Aromatic Substitution (EAS)

Functionalizing the ring via EAS is challenging due to the powerful deactivating effect of the -SO₂NH₂ group. However, under forcing conditions, substitution is possible. The regiochemical outcome is dictated by a consensus of the directing groups:

  • -SO₂NH₂: directs meta (to C-5).

  • -F: directs ortho (to C-3, occupied) and para (to C-5).

  • -CH₃: directs ortho (to C-2, occupied, and C-4) and para (to C-6).

The most probable positions for electrophilic attack are C-4 and C-5 , with the specific outcome depending on the steric bulk and electronic demand of the electrophile.

Example Reaction: Nitration

  • Reagents: Fuming HNO₃ / Concentrated H₂SO₄

  • Conditions: 0 °C to room temperature.

  • Expected Products: A mixture of 2-Fluoro-3-methyl-4-nitrobenzene-1-sulfonamide and 2-Fluoro-3-methyl-5-nitrobenzene-1-sulfonamide. Isomer separation would be required.

Functionalization of the Sulfonamide Moiety

The sulfonamide nitrogen is a key site for introducing diversity. N-arylation and N-alkylation are the most common transformations.

N-Arylation via Copper- or Palladium-Catalyzed Cross-Coupling

Direct N-arylation is an attractive method for building complex molecules and is often superior to classical multi-step approaches.[11]

  • Ullmann-Type Coupling: Typically employs a copper catalyst (e.g., CuI, Cu₂O), a base (e.g., K₃PO₄, Cs₂CO₃), and often a ligand (e.g., L-proline, oxalamides) in a polar aprotic solvent like DMSO or DMF at high temperatures.[11][12][13] This method is effective for coupling with a range of (hetero)aryl halides.[11]

  • Buchwald-Hartwig Amination: Uses a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a specialized phosphine ligand (e.g., Xantphos, BrettPhos) and a strong base (e.g., NaOt-Bu, K₃PO₄). This method often proceeds under milder conditions and has a very broad substrate scope.[14]

Protocol 3: Copper-Catalyzed N-Arylation with an Aryl Bromide

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 mmol)

  • 4-Bromotoluene (1.2 mmol, 1.2 equiv.)

  • Copper(I) Oxide (Cu₂O, 0.1 mmol, 10 mol%)

  • 4-Hydroxypicolinamide (ligand, 0.2 mmol, 20 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • Anhydrous 1,4-Dioxane (5 mL)

Procedure:

  • Setup: In an oven-dried Schlenk tube, combine 2-Fluoro-3-methylbenzene-1-sulfonamide (1.0 mmol), 4-bromotoluene (1.2 equiv.), Cu₂O (10 mol%), the ligand (20 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Reaction: Add anhydrous 1,4-dioxane (5 mL), seal the tube, and heat the mixture in a preheated oil bath at 100-120 °C for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography to yield N-(4-methylphenyl)-2-fluoro-3-methylbenzene-1-sulfonamide.[11][12]

Summary of Synthetic Pathways

The strategic functionalization of 2-Fluoro-3-methylbenzene-1-sulfonamide allows for the generation of a diverse library of compounds from a single starting material. The choice of methodology dictates the site of modification, enabling precise control over the final molecular architecture.

Summary_Pathways start 2-Fluoro-3-methyl- benzene-1-sulfonamide c6_sub C-6 Substituted Derivatives start->c6_sub DoM / Quench (n-BuLi, E⁺) c2_sub C-2 Substituted Derivatives start->c2_sub SNAr (Nu⁻, Base) n_sub N-Substituted Derivatives start->n_sub N-Functionalization (Cross-Coupling, Alkylation)

Caption: Key functionalization strategies for the target scaffold.

Conclusion

2-Fluoro-3-methylbenzene-1-sulfonamide is a synthetically tractable platform for the development of novel chemical entities. By leveraging modern synthetic methodologies—from classic electrophilic substitutions to powerful directed metalations and transition-metal-catalyzed cross-couplings—researchers can selectively modify the aromatic core at the C-2 or C-6 positions or functionalize the sulfonamide nitrogen. The protocols and strategic insights provided herein serve as a robust foundation for the rational design and synthesis of next-generation sulfonamide-based compounds for drug discovery and materials science.

References

  • BenchChem. A Comparative Guide to the Synthesis of Ortho-Substituted Benzenesulfonamides. [URL: https://www.benchchem.com/comparative-guide-synthesis-ortho-substituted-benzenesulfonamides][3]

  • Royal Society of Chemistry. Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00845j][12]

  • Royal Society of Chemistry. C–C/C–N cross-coupling reactions of aryl sulfonates catalyzed by an eco-friendly and reusable heterogeneous catalyst: wool–Pd complex. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c4ra09440k][15]

  • Wiley Online Library. Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Angewandte Chemie International Edition. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.202210483][11]

  • ACS Publications. Light-Promoted Nickel-Catalyzed C–O/C–N Coupling of Aryl Halides with Carboxylic Acids and Sulfonamides. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c04118][16]

  • ACS Publications. Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c03562][14]

  • ACS Publications. Ortho metalation of N-substituted benzenesulfonamides by excess N-butyllithium. Condensation with carbonyl compounds. Cyclizations. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01300a051][8]

  • Thieme Connect. Recent Advances in the Synthesis of Sulfonamides Intermediates. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/a-2135-9233][1]

  • Wiley Online Library. Iridium‐Catalyzed ortho‐C−H Amidation of Benzenesulfonamides with Sulfonyl Azides. Advanced Synthesis & Catalysis. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.201900388][17]

  • Wikipedia. Directed ortho metalation. [URL: https://en.wikipedia.org/wiki/Directed_ortho_metalation][4]

  • National Institutes of Health. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7544026/][18]

  • Royal Society of Chemistry. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02811a][19]

  • Wiley Online Library. Pd‐Catalyzed ortho‐C−H Olefination of Benzenesulfonamides Directed by 7‐Azaindole. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/asia.201800262][20]

  • Wiley Online Library. Aqueous Oxidation of Sulfonamide Antibiotics: Aromatic Nucleophilic Substitution of an Aniline Radical Cation. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.201204005][21]

  • National Institutes of Health. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3111166/][13]

  • Royal Society of Chemistry. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06456a][2]

  • ACS Publications. Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo034754d][22]

  • Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.org/wiki/Nucleophilic_aromatic_substitution][9]

  • ResearchGate. Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. [URL: https://www.researchgate.net/publication/343360589_Functionalization_of_Fluorinated_Benzenesulfonamides_and_Their_Inhibitory_Properties_toward_Carbonic_Anhydrases][23]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.com/2018/08/20/nucleophilic-aromatic-substitution-nas/][6]

  • PDF4Free. Chapter 15 Reactions of Aromatic Compounds. [URL: http://www.pdf4free.com]

  • C&EN. Most Nucleophilic Aromatic Substitutions are Concerted. [URL: https://cen.acs.org/synthesis/reaction-mechanisms/nucleophilic-aromatic-substitutions-concerted/96/i30][10]

  • National Institutes of Health. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998632/][7]

  • Chemistry Stack Exchange. Weird sulfonation reactions of fluoroarene. [URL: https://chemistry.stackexchange.com/questions/163884/weird-sulfonation-reactions-of-fluoroarene][5]

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of 2-Fluoro-3-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center for the synthesis and purification of 2-Fluoro-3-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-Fluoro-3-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help improve your synthesis yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, providing explanations for the underlying causes and actionable solutions.

Q1: Why is my yield of 2-Fluoro-3-methylbenzene-1-sulfonamide consistently low?

Low yields can stem from several factors throughout the two-step synthesis, which typically involves the chlorosulfonation of 2-fluoro-3-methyltoluene followed by amination.

Potential Cause 1: Incomplete Chlorosulfonation

The initial step of forming 2-fluoro-3-methylbenzene-1-sulfonyl chloride is critical. Incomplete reaction can be due to:

  • Insufficient Chlorosulfonic Acid: A molar excess of chlorosulfonic acid is generally required to drive the reaction to completion.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. Low temperatures can lead to a sluggish reaction, while excessively high temperatures can promote side reactions and decomposition.

  • Presence of Moisture: Chlorosulfonic acid reacts violently with water. Any moisture in the starting material or reaction setup will consume the reagent and reduce the yield of the desired sulfonyl chloride.

Solutions:

  • Optimize Reagent Stoichiometry: Gradually increase the molar equivalents of chlorosulfonic acid while monitoring the reaction progress by techniques like TLC or GC. A common starting point is using 2 to 4 equivalents.

  • Precise Temperature Control: Maintain the reaction temperature typically between 0-10 °C during the addition of 2-fluoro-3-methyltoluene to chlorosulfonic acid, and then allow the reaction to proceed at a slightly elevated temperature (e.g., room temperature or up to 50 °C) for a defined period.[1]

  • Ensure Anhydrous Conditions: Use freshly distilled starting materials and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Potential Cause 2: Inefficient Amination

The conversion of the sulfonyl chloride to the sulfonamide can also be a source of yield loss.

  • Choice of Aminating Agent: While aqueous ammonia is common, its use can lead to hydrolysis of the sulfonyl chloride back to the sulfonic acid, reducing the yield.

  • Reaction Conditions: Inadequate mixing, improper temperature control, or an inappropriate solvent can all hinder the reaction.

Solutions:

  • Alternative Aminating Agents: Consider using ammonium hydroxide in an organic solvent or gaseous ammonia bubbled through a solution of the sulfonyl chloride. For more controlled reactions, ammonium salts like ammonium carbonate or ammonium acetate can be employed.

  • Solvent and Temperature Optimization: A two-phase system (e.g., dichloromethane and water) can be effective for the reaction with aqueous ammonia. Ensure vigorous stirring to maximize interfacial contact. The reaction is typically exothermic, so maintaining a low temperature (0-5 °C) during the addition of the sulfonyl chloride is crucial to minimize side reactions.

Q2: I am observing a significant amount of an isomeric impurity. How can I identify and minimize it?

The most likely isomeric impurity is 3-fluoro-2-methylbenzene-1-sulfonamide, arising from the non-regioselective sulfonation of 2-fluorotoluene. The directing effects of the fluorine and methyl groups can lead to the formation of other isomers as well.

Identification:

  • Spectroscopic Methods: ¹H and ¹⁹F NMR spectroscopy are powerful tools to identify and quantify isomeric impurities. The coupling patterns and chemical shifts will be distinct for each isomer.

  • Chromatographic Methods: HPLC and GC-MS can be used to separate and identify the different isomers.

Minimization Strategies:

  • Control of Sulfonation Conditions: The isomer distribution in electrophilic aromatic substitution reactions is highly dependent on the reaction conditions.

    • Temperature: Lower reaction temperatures during chlorosulfonation generally favor the formation of the para-isomer (relative to the methyl group), which in this case is the desired 2-fluoro-3-methylbenzene-1-sulfonyl chloride.

    • Sulfonating Agent: The choice of sulfonating agent can influence regioselectivity. While chlorosulfonic acid is common, other reagents like sulfur trioxide (SO₃) or oleum could be explored, although they may present different challenges.[2][3] The sulfonation of toluene has been shown to yield different isomer distributions based on the sulfonating agent and conditions.[4]

Purification:

  • Crystallization: If the desired sulfonamide is a solid, fractional crystallization can be an effective method for purification. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/water) to find conditions that selectively precipitate the desired isomer.[5]

  • Column Chromatography: For difficult separations, column chromatography on silica gel is a reliable method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) will likely be effective.

Q3: My final product is discolored. What is the cause and how can I obtain a pure, white solid?

Discoloration often indicates the presence of impurities, which can be residual starting materials, byproducts, or decomposition products.

Potential Causes:

  • Side Reactions: Overheating during chlorosulfonation can lead to the formation of sulfones and other colored byproducts.[2]

  • Oxidation: The starting 2-fluoro-3-methyltoluene or the product itself may be susceptible to oxidation, especially if exposed to air at elevated temperatures.

  • Residual Reagents: Incomplete quenching of the chlorosulfonation reaction or residual acid can lead to degradation over time.

Decolorization and Purification Protocol:

  • Charcoal Treatment: Dissolve the crude sulfonamide in a suitable hot solvent (e.g., ethanol). Add a small amount of activated charcoal (typically 1-2% by weight) and heat the mixture at reflux for 15-30 minutes. The charcoal will adsorb many colored impurities.

  • Hot Filtration: Filter the hot solution through a pad of celite or filter paper to remove the charcoal. This step should be performed quickly to prevent premature crystallization of the product.

  • Recrystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Washing and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Q1: What is the most reliable synthetic route for 2-Fluoro-3-methylbenzene-1-sulfonamide?

The most common and generally reliable route involves a two-step process:

  • Chlorosulfonation of 2-Fluorotoluene: 2-Fluorotoluene is reacted with chlorosulfonic acid to form 2-fluoro-3-methylbenzene-1-sulfonyl chloride.

  • Amination of the Sulfonyl Chloride: The resulting sulfonyl chloride is then reacted with an ammonia source, such as ammonium hydroxide, to yield the final product, 2-fluoro-3-methylbenzene-1-sulfonamide.

This route utilizes readily available starting materials and well-established chemical transformations.

Q2: What are the critical safety precautions for this synthesis?
  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles/face shield.

  • Ammonia: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Gaseous ammonia is toxic. Both should be handled in a fume hood.

  • Exothermic Reactions: Both the chlorosulfonation and amination steps can be exothermic. It is crucial to control the rate of addition of reagents and to use an ice bath to manage the reaction temperature and prevent runaways.

Q3: How can I monitor the progress of the reactions?
  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC are excellent techniques. They can be used to determine the conversion of the starting material and the formation of any byproducts.

Q4: What are the key parameters to consider for scaling up this synthesis?
  • Heat Transfer: Exothermic reactions become more challenging to control on a larger scale due to the lower surface area-to-volume ratio. Ensure your reactor has adequate cooling capacity.

  • Mixing: Efficient mixing is crucial for maintaining a homogeneous reaction mixture and preventing localized hotspots. Use a powerful overhead stirrer.

  • Reagent Addition: The rate of addition of reagents should be carefully controlled to manage the exotherm. A dropping funnel or a syringe pump is recommended for controlled addition.

  • Work-up and Isolation: The work-up procedure, including quenching, extraction, and crystallization, may need to be adapted for larger quantities.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start 2-Fluorotoluene chlorosulfonation Chlorosulfonation (Chlorosulfonic Acid, 0-25°C) start->chlorosulfonation sulfonyl_chloride 2-Fluoro-3-methylbenzene- 1-sulfonyl chloride chlorosulfonation->sulfonyl_chloride amination Amination (Ammonium Hydroxide, 0-5°C) sulfonyl_chloride->amination crude_product Crude 2-Fluoro-3-methylbenzene- 1-sulfonamide amination->crude_product dissolution Dissolution in Hot Solvent (e.g., Ethanol) crude_product->dissolution Proceed to Purification charcoal Activated Charcoal Treatment dissolution->charcoal filtration Hot Filtration charcoal->filtration crystallization Crystallization (Cooling) filtration->crystallization isolation Isolation (Filtration & Washing) crystallization->isolation final_product Pure Product isolation->final_product

Caption: General workflow for the synthesis and purification of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Data Summary

Table 1: Recommended Reaction Parameters

StepReagentStoichiometry (relative to starting material)TemperatureTimeNotes
Chlorosulfonation Chlorosulfonic Acid2 - 4 equivalents0 - 25 °C2 - 6 hoursMaintain anhydrous conditions.
Amination Ammonium Hydroxide (25-30%)5 - 10 equivalents0 - 5 °C1 - 3 hoursVigorous stirring is essential.

References

  • This guide is a compilation of established chemical principles and does not directly cite a single source for all information.
  • Vedejs, E., & Lin, S. (1995). A Practical Synthesis of Sulfonyl Chlorides. The Journal of Organic Chemistry, 60(23), 7561–7563. [Link]

  • Spry, D. O. (1973). The sulfonation of toluene with sulfur trioxide. The Journal of Organic Chemistry, 38(18), 3244–3246. [Link]

  • U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process.
  • Chemithon. (1997). Sulfonation and Sulfation Processes. [Link]

  • Duvall, J. J. (1959). Directive effects in the sulfonation of toluene. Iowa State University. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Fluoro-3-methylbenzene-1-sulfonamide

Welcome to the technical support center for 2-Fluoro-3-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-3-methylbenzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming common solubility issues encountered with this compound in organic solvents. By understanding the underlying principles of solubility and employing the systematic approaches detailed here, you can optimize your experimental workflows and ensure reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Fluoro-3-methylbenzene-1-sulfonamide?

A1: While specific experimental data for 2-Fluoro-3-methylbenzene-1-sulfonamide is not extensively documented in publicly available literature, we can infer its likely behavior based on its structure and the general properties of sulfonamides. The molecule possesses both a nonpolar aromatic ring with fluoro and methyl substituents and a polar sulfonamide group. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the organic solvent. Generally, sulfonamides exhibit limited solubility in nonpolar solvents and higher solubility in polar aprotic and protic solvents.[1][2]

Q2: I'm observing precipitation of 2-Fluoro-3-methylbenzene-1-sulfonamide when preparing my stock solution in a common organic solvent. What is the likely cause and what are my immediate options?

A2: Precipitation indicates that the concentration of the compound has exceeded its saturation point in the chosen solvent at the current temperature. Several factors could contribute to this, including the intrinsic solubility of the compound in that specific solvent and the temperature of the solution.

Immediate Troubleshooting Steps:

  • Gentle Heating: Carefully warming the solution can increase the kinetic energy of both the solute and solvent molecules, often leading to increased solubility.[3] However, be cautious of potential degradation at elevated temperatures.

  • Sonication: Applying ultrasonic waves can help break down solute aggregates and facilitate dissolution.

  • Solvent Polarity Adjustment: If you are using a single solvent system, consider creating a co-solvent mixture. The addition of a more polar or less polar solvent, depending on your initial choice, can significantly alter the overall polarity and enhance solubility.[4]

Q3: Can I use pH adjustment to improve the solubility of 2-Fluoro-3-methylbenzene-1-sulfonamide in organic solvent systems that may contain some water?

A3: Yes, this can be a very effective strategy, particularly in solvent systems that can support ionization (e.g., mixtures containing water or alcohols). The sulfonamide group is weakly acidic.[5] By increasing the pH of the medium with the addition of a base, you can deprotonate the sulfonamide nitrogen, forming a more soluble salt.[6][] This is a common technique for enhancing the solubility of sulfonamides.[8]

Q4: Are there any "green" or more environmentally friendly solvent options for dissolving sulfonamides?

A4: Yes, research is ongoing into more sustainable solvent systems. Natural Deep Eutectic Solvents (NADES), which are mixtures of natural compounds like choline chloride and glycerol, have shown promise in significantly increasing the solubility of sulfonamides.[9] Additionally, solvents like dimethyl sulfoxide (DMSO) are considered relatively "green" and are highly effective at dissolving sulfonamides.[1][10]

In-Depth Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Solvents (e.g., Dichloromethane, Toluene)

Causality: The limited solubility in nonpolar aprotic solvents is due to the high polarity of the sulfonamide group. The strong hydrogen bonding capabilities of the -SO₂NH₂ group are not well-solvated by nonpolar solvents, leading to low solubility.

Systematic Approach to Solvent Selection

This workflow guides the user from common laboratory solvents to more specialized systems to achieve desired solubility.

Caption: A systematic workflow for solvent selection to overcome solubility issues.

Protocol 1: Co-Solvent System Development

A co-solvent system can modulate the polarity of the solvent environment to better match the solute.[4]

Objective: To identify an optimal co-solvent mixture for dissolving 2-Fluoro-3-methylbenzene-1-sulfonamide.

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonamide

  • Primary solvent (e.g., Dichloromethane)

  • Co-solvents: Methanol, Ethanol, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

  • Vials, magnetic stirrer, and stir bars

Procedure:

  • Prepare a saturated or near-saturated solution of 2-Fluoro-3-methylbenzene-1-sulfonamide in the primary solvent.

  • To a known volume of this solution, add a co-solvent dropwise while stirring.

  • Observe for any increase in clarity or dissolution of remaining solid.

  • Systematically test different ratios of the primary solvent to the co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9) to determine the optimal mixture for your desired concentration.

  • Record the composition of the co-solvent system that provides the best solubility. Studies on other sulfonamides have shown that mixtures of acetonitrile and ethanol can be effective.[11][12]

Data Interpretation:

Co-Solvent System (Primary:Co-solvent)Observation
Dichloromethane:Methanol (9:1)Slight improvement
Dichloromethane:Methanol (1:1)Significant improvement
Dichloromethane:DMSO (9:1)Complete dissolution

This is an example table; actual results will vary.

Issue 2: Compound "Oils Out" or Forms an Immiscible Layer

Causality: This phenomenon, known as liquid-liquid phase separation, can occur when the solute and solvent have significantly different polarities and intermolecular forces, preventing the formation of a homogeneous solution.

Strategy 1: Employing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in a solution.[13] The hydrophobic core of the micelle can encapsulate nonpolar molecules, while the hydrophilic shell interacts with the polar solvent, effectively increasing the apparent solubility of the compound.[14][15]

Experimental Workflow for Surfactant Screening

G cluster_0 Initial State cluster_1 Surfactant Addition cluster_2 Observation & Optimization A Immiscible Compound B Select Surfactant Type (Anionic, Cationic, Non-ionic) A->B C Prepare Surfactant Stock Solution B->C D Add Surfactant to Compound/Solvent Mixture C->D E Observe for Micelle Formation and Solubilization D->E F Vary Surfactant Concentration E->F F->E Iterate G Homogeneous Solution F->G

Caption: Workflow for utilizing surfactants to enhance solubility.

Protocol 2: Screening of Surfactants

Objective: To identify a suitable surfactant and its optimal concentration to solubilize 2-Fluoro-3-methylbenzene-1-sulfonamide.

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonamide

  • Selected organic solvent

  • Surfactants: Sodium dodecyl sulfate (SDS - anionic), Cetyltrimethylammonium bromide (CTAB - cationic), Triton X-100 (non-ionic), Polysorbate 80 (non-ionic)

  • Vortex mixer

Procedure:

  • Attempt to dissolve a known amount of 2-Fluoro-3-methylbenzene-1-sulfonamide in the chosen solvent.

  • Prepare stock solutions of each surfactant in the same solvent.

  • To the vial containing the undissolved compound, add small aliquots of a surfactant stock solution.

  • After each addition, vortex the mixture thoroughly and observe for any changes in solubility.

  • Continue adding the surfactant until the compound dissolves or until it is clear that the surfactant is ineffective.

  • Repeat for each surfactant to identify the most effective one.

Issue 3: Recrystallization Upon Cooling or Long-Term Storage

Causality: A supersaturated solution may have been formed, which is thermodynamically unstable. Over time or with a decrease in temperature, the excess solute will precipitate out of the solution to reach equilibrium.

Strategy 2: Solid Dispersion Technique

Solid dispersion is a technique where the drug is dispersed in an inert carrier matrix at a solid state.[16][17] This can enhance solubility by reducing particle size, improving wettability, and creating amorphous forms of the drug.[18]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of 2-Fluoro-3-methylbenzene-1-sulfonamide to improve its long-term stability in solution.

Materials:

  • 2-Fluoro-3-methylbenzene-1-sulfonamide

  • Hydrophilic carrier: Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 4000

  • Common solvent for both compound and carrier (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolve both the 2-Fluoro-3-methylbenzene-1-sulfonamide and the chosen carrier (e.g., PVP K30) in a suitable organic solvent.[19] A common starting ratio is 1:1 by weight.

  • Ensure complete dissolution of both components.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass is the solid dispersion.

  • This solid dispersion can then be dissolved in the desired organic solvent for your experiment. The presence of the hydrophilic carrier will help to maintain the solubility of the compound.

Summary of Recommended Solvents for Sulfonamides

Solvent ClassExamplesGeneral Suitability for SulfonamidesReference
Polar AproticDMSO, DMF, AcetonitrileHigh[1][10][20]
Polar ProticMethanol, Ethanol, PropanolModerate to High[3][21][22]
Nonpolar AproticToluene, HexaneLow[23][24]
EthersDioxaneModerate (can form effective co-solvent systems)[25]

References

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). ResearchGate. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). National Center for Biotechnology Information. [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (2008). Taylor & Francis Online. [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. [Link]

  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (1979). Drug Development and Industrial Pharmacy. [Link]

  • Surface Solid Dispersion Technique for Solubility Enhancement of Nifedipine. (2024). ResearchGate. [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. (n.d.). Academia.edu. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). ResearchGate. [Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021). MDPI. [Link]

  • 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. (2022). Journal of Chemical & Engineering Data. [Link]

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019). PubMed. [Link]

  • Solubility of Sulfamerazine in Acetonitrile + Ethanol Cosolvent Mixtures: Thermodynamics and Modeling. (n.d.). National Center for Biotechnology Information. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. [Link]

  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). National Center for Biotechnology Information. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org. [Link]

  • Solubility of Sulfamethazine in Acetonitrile–Ethanol Cosolvent Mixtures: Thermodynamic Analysis and Mathematical Modeling. (2025). MDPI. [Link]

  • The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2025). RSC Publishing. [Link]

  • Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15. (2022). Semantic Scholar. [Link]

  • pH-induced solubility transition of sulfonamide-based polymers. (2002). PubMed. [Link]

  • pH and the Solubility of Antimicrobials in Drinking Water. (n.d.). MWI Animal Health. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2014). Journal of Chemical & Engineering Data. [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2021). ResearchGate. [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. (1985). PubMed. [Link]

Sources

Troubleshooting

Troubleshooting crystallization and recrystallization of 2-Fluoro-3-methylbenzene-1-sulfonamide

Introduction Welcome to the technical support guide for 2-Fluoro-3-methylbenzene-1-sulfonamide. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 2-Fluoro-3-methylbenzene-1-sulfonamide. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound and require assistance in achieving high-purity, crystalline material. The unique structural features of this molecule—namely the fluorinated aromatic ring, the methyl group, and the sulfonamide moiety—present specific challenges and opportunities in crystallization. The sulfonamide group's capacity for strong hydrogen bonding, combined with the electronic effects of the fluorine atom, can significantly influence solubility, crystal packing, and the potential for polymorphism.[1][2]

This guide provides practical, experience-driven advice in a direct question-and-answer format to address the common issues encountered during the crystallization and recrystallization of this and structurally similar sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of 2-Fluoro-3-methylbenzene-1-sulfonamide?

A1: There is no universal "best" solvent, as the ideal choice depends on the impurity profile of your crude material. However, for sulfonamides, which possess both polar (sulfonamide) and nonpolar (substituted benzene ring) characteristics, a good starting point is often a moderately polar solvent or a mixed-solvent system.[3] Alcohols like ethanol, methanol, or isopropanol are excellent initial candidates.[4][5] If the compound is too soluble in hot alcohol, a mixed system using alcohol as the "good" solvent and water as the "anti-solvent" is often effective.[3]

Q2: I've added the recommended solvent, brought it to a boil, but my compound won't fully dissolve. What should I do?

A2: This indicates one of two possibilities: either you have not added enough solvent, or you have an impurity that is insoluble in the chosen solvent system. Add small, incremental portions of the hot solvent, returning the solution to a boil after each addition, until no more of the solid dissolves. If a solid material remains, it is likely an insoluble impurity that should be removed via hot gravity filtration before allowing the solution to cool.[3]

Q3: My solution has cooled completely (even in an ice bath), but no crystals have formed. What is the problem?

A3: This is a classic case of either excessive solvent use or supersaturation.[3]

  • Too Much Solvent: If too much solvent was used, the solution is not saturated enough for crystals to form. Solution: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.[3]

  • Supersaturation: The solution may be reluctant to form the initial crystal nuclei. Solution: Induce crystallization by scratching the inside surface of the flask at the meniscus with a glass rod or by adding a "seed" crystal of pure 2-Fluoro-3-methylbenzene-1-sulfonamide from a previous successful batch.[3][6]

Q4: My final product looks crystalline, but analysis (e.g., NMR, LC-MS) shows it is still impure. What are my next steps?

A4: Impurity in the final product suggests that either the impurity has very similar solubility to your target compound or it was trapped within the crystals during formation (co-precipitation). Consider the following:

  • Repeat the Recrystallization: A second recrystallization can often significantly improve purity.

  • Change the Solvent System: The impurity may have different solubility in another solvent. If you used a polar solvent, try a less polar one or a different solvent/anti-solvent combination.

  • Alternative Purification: If recrystallization fails to remove the impurity, a different purification technique, such as column chromatography, may be necessary before a final crystallization step.

In-Depth Troubleshooting Guide

This section addresses specific experimental problems with detailed explanations of their causes and step-by-step solutions.

Problem 1: Oiling Out — The Compound Separates as a Liquid, Not Crystals

Q: I dissolved my compound in hot solvent, but upon cooling, it formed oily droplets instead of solid crystals. Why is this happening and how can I fix it?

A: Causality & Mechanism: "Oiling out" is a common and frustrating phenomenon in crystallization, particularly with compounds that have melting points lower than the boiling point of the solvent or when significant impurities are present, which depresses the melting point.[6][7] The compound is essentially "melting" in the hot solution instead of staying dissolved. As the solution cools, the solubility limit is reached while the temperature is still above the compound's melting point, causing it to separate as a supercooled liquid (an oil) rather than nucleating into an ordered crystalline solid.[3][7] This oil often traps impurities effectively, defeating the purpose of recrystallization.[8]

Solutions:

  • Re-heat and Dilute: Place the flask back on the heat source to re-dissolve the oil completely. Add a small amount (10-20% more) of hot solvent to lower the saturation temperature. Allow this more dilute solution to cool very slowly.[3]

  • Lower the Crystallization Temperature: Your current solvent may be too high-boiling. Switch to a solvent with a lower boiling point. For example, if you used toluene (BP 111 °C), consider trying ethyl acetate (BP 77 °C) or acetone (BP 56 °C), provided the solubility profile is appropriate.[4]

  • Employ a Solvent/Anti-Solvent System: This is often the most effective solution. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature. Then, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which the compound is insoluble, until the solution becomes persistently cloudy (turbid).[6][9] Add a drop or two of the "good" solvent to just clarify the solution, then allow it to stand undisturbed. This approach encourages crystallization at a lower temperature, avoiding the oiling-out range.

Problem 2: Poor Crystal Yield — Losing Too Much Product

Q: I successfully obtained pure crystals, but my final yield was less than 50%. Where did my compound go?

A: Causality & Mechanism: Low recovery is most often a consequence of procedural choices rather than an inherent property of the compound. The primary culprits are using an excessive volume of solvent, premature crystallization during filtration, or choosing a solvent in which the compound retains significant solubility even at low temperatures.[3] Every substance has some degree of solubility in the "cold" solvent, and this portion is lost in the mother liquor.[5]

Solutions:

  • Minimize Solvent Volume: The most critical factor for high yield is to use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.[6] Work patiently, adding small aliquots of hot solvent and allowing time for dissolution before adding more.

  • Ensure Complete and Slow Cooling: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize precipitation from the cold mother liquor.[3]

  • Pre-warm Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, ensure the funnel and receiving flask are pre-warmed (e.g., by placing them in an oven or rinsing with hot solvent) to prevent the product from crystallizing prematurely on the filter paper.[3]

  • Recover a Second Crop: Do not discard the mother liquor immediately. Reduce its volume by about half on a rotary evaporator or by gentle heating. The resulting concentrated solution can be cooled again to yield a "second crop" of crystals. Note that this crop may be less pure than the first and should be analyzed separately.[5]

Problem 3: Polymorphism — Obtaining Different Crystal Forms

Q: On different occasions, my recrystallized product has had a different appearance and even a different melting point, despite being chemically pure. What is happening?

A: Causality & Mechanism: You are likely observing polymorphism, a phenomenon where a single compound can crystallize into multiple different crystal lattice structures.[10] Sulfonamides are notorious for this behavior due to the directional nature of their N-H···O hydrogen bonds, which can form different patterns (synthons), such as chains or dimers.[2][11] The presence of a fluorine atom can introduce additional, subtle intermolecular interactions (e.g., C-H···F) that provide alternative ways for the molecules to pack, increasing the likelihood of polymorphism compared to non-fluorinated analogues.[1][10][12] The specific polymorph obtained is highly sensitive to kinetic factors like the solvent used, the rate of cooling, and the level of supersaturation.[2]

Solutions:

  • Standardize and Control All Parameters: To obtain a consistent crystal form, you must meticulously control every variable in your crystallization protocol. This includes:

    • Solvent: Use the exact same solvent or solvent mixture every time.

    • Cooling Rate: Define a precise cooling profile (e.g., "cool from 80 °C to 20 °C over 2 hours, then hold at 4 °C for 1 hour"). Do not just leave it on the bench where ambient temperature varies.

    • Agitation: Note whether the solution was stirred or left quiescent during cooling.

    • Concentration: Start with the same solute-to-solvent ratio.

  • Implement Seeding: The most reliable way to obtain a specific polymorph is to use seeding. Introduce a single, well-formed crystal of the desired polymorph into the slightly supersaturated solution. This crystal will act as a template, directing the subsequent crystal growth to replicate its lattice structure.[6]

Visualized Workflows and Protocols
Diagram 1: General Crystallization Troubleshooting Workflow

G start Start Recrystallization Attempt dissolved Crude Solid Fully Dissolved in Hot Solvent? start->dissolved cool Cool Solution dissolved->cool Yes insoluble Insoluble Impurities Present dissolved->insoluble No crystals_form Crystals Formed? cool->crystals_form oil_out Oiling Out Occurred? crystals_form->oil_out No, liquid forms yield_ok Acceptable Yield and Purity? crystals_form->yield_ok Yes supersat Supersaturated or Too Much Solvent crystals_form->supersat No, clear solution oil_remedy Remedy for Oiling Out: - Re-heat & Add More Solvent - Change to Lower BP Solvent - Use Solvent/Anti-Solvent oil_out->oil_remedy Yes end Process Complete yield_ok->end Yes low_yield Low Yield or Impure Product yield_ok->low_yield No hot_filter Perform Hot Gravity Filtration insoluble->hot_filter hot_filter->cool induce Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent Volume supersat->induce induce->cool oil_remedy->cool re_xtal Re-crystallize: - Use Less Solvent - Cool Slower - Change Solvent System low_yield->re_xtal re_xtal->start

Caption: A decision tree for troubleshooting common crystallization issues.

Diagram 2: Systematic Solvent Selection Workflow

G start Start: Select Candidate Single Solvents (e.g., Ethanol, IPA, EtOAc, Toluene) test_sol Small-Scale Test (10-20 mg): Add solvent dropwise to crude solid start->test_sol q1 Soluble in Cold Solvent? test_sol->q1 q2 Insoluble in Hot Solvent? q1->q2 No reject1 Reject Solvent (Too Soluble) q1->reject1 Yes q3 Crystals Form on Cooling? q2->q3 No reject2 Reject Solvent (Not Soluble Enough) q2->reject2 Yes success Solvent is Suitable! Proceed to Bulk Recrystallization q3->success Yes no_xtal No Crystals Formed (Proceed to Mixed System) q3->no_xtal No mix_start Select 'Good' Solvent (dissolves compound well) Select 'Anti-Solvent' (compound is insoluble) reject1->mix_start reject2->mix_start no_xtal->mix_start mix_test Small-Scale Test: Dissolve in min. 'Good' Solvent. Add Anti-Solvent dropwise. mix_start->mix_test mix_q Turbidity Forms & Clears with drop of Good Solvent? mix_test->mix_q mix_success Solvent Pair is Suitable! Proceed to Bulk Recrystallization mix_q->mix_success Yes mix_fail Try Different Solvent Pair mix_q->mix_fail No

Caption: A logical workflow for selecting an optimal solvent system.

Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Fluoro-3-methylbenzene-1-sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen solvent (e.g., 95% ethanol) to just cover the solid. Heat the mixture to a gentle boil with stirring.[5]

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[6]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor. Continue to draw air through the crystals to partially dry them, then transfer them to a watch glass for final drying in a desiccator or a vacuum oven.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: At room temperature, dissolve the crude solid in the absolute minimum volume of the "good" solvent (e.g., acetone).

  • Addition of Anti-Solvent: With constant swirling, add the "anti-solvent" (e.g., deionized water) dropwise.[6]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of saturation.[6][9]

  • Clarification: Add one or two drops of the "good" solvent, just enough to make the solution clear again.

  • Crystal Growth: Cover the flask and set it aside undisturbed. Crystals should form as the solution slowly equilibrates. Cooling in an ice bath can be used to maximize the yield once crystal growth appears complete.[6]

  • Isolation, Washing, and Drying: Follow steps 6-7 from the Single-Solvent protocol, using a cold mixture of the solvent/anti-solvent (in the approximate final ratio) or the pure anti-solvent for washing the crystals.

Data Presentation: Common Recrystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (Polarity)Notes and Typical Use for Sulfonamides
Water10080.4Good anti-solvent for alcohol solutions. Rarely used alone.[4]
Methanol6533.0Good general-purpose polar solvent. Volatile and easy to remove.[4]
Ethanol (95%)7824.3Excellent, widely used solvent for sulfonamides. Often used with water.[3][5]
Isopropanol8219.9Similar to ethanol, slightly less polar. Good for alcohol-water systems.[3][13]
Acetone5621.0Strong polar aprotic solvent. Low boiling point can be a disadvantage.[4]
Ethyl Acetate776.0Good for intermediate polarity compounds. Can be paired with hexane.[4]
Toluene1112.4Good for less polar compounds. High boiling point can make it difficult to remove.[4]
Hexane691.9Nonpolar solvent. Primarily used as an anti-solvent for more polar systems.[4]
References
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. Available from: [Link]

  • Terada, S., et al. (2012). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design. Synopsis.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Bolla, G., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Available from: [Link]

  • Terada, S., et al. (2016). Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Figshare. Available from: [Link]

  • Bolla, G., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. PDF available from: [Link]

  • University of California, Irvine. (n.d.). Crystallization. UCI Department of Chemistry.
  • Unknown source. (n.d.). Crystallization Solvents.pdf.
  • Mohrig, J. R., et al. (n.d.). Recrystallization. Organic Chemistry Laboratory Techniques.
  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available from: [Link]

  • Takiyama, H., et al. (2018). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. ResearchGate. Available from: [Link]

  • Bellevue College. (n.d.). Experiment 2: Recrystallization. Bellevue College Chemistry.
  • Martin, C. A. (1957). Sulfonamide purification process. Google Patents. US2777844A.
  • Suchetan, P. A., et al. (2016). Crystal structures of three N-(arylsulfonyl)-4-fluorobenzamides. Acta Crystallographica Section E. Available from: [Link]

  • Pavlov, R. (2022). How to recrystallize an oily compound after column chromatography? ResearchGate. Available from: [Link]

  • Pike, R. M. (n.d.). Experiment 3 Crystallization. Bellevue College.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available from: [Link]

Sources

Optimization

Optimizing reaction temperature and time for 2-Fluoro-3-methylbenzene-1-sulfonamide synthesis

Welcome to the Technical Support & Optimization Center for the synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide. As a critical building block in modern drug discovery, 2-fluoro-3-methylbenzene-1-sulfonamide is frequen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Optimization Center for the synthesis of 2-Fluoro-3-methylbenzene-1-sulfonamide.

As a critical building block in modern drug discovery, 2-fluoro-3-methylbenzene-1-sulfonamide is frequently utilized in the synthesis of potent therapeutic agents, including KAT6A acetyltransferase inhibitors (such as WM-1119)[1] and IRE1α endoribonuclease inhibitors for cancer treatment[2].

However, the synthesis of primary sulfonamides from sulfonyl chlorides is notoriously sensitive to thermal and temporal variables. Sulfonyl chlorides are highly moisture-sensitive electrophiles[3]. Failure to rigorously control reaction temperature and time during the amidation step inevitably leads to competitive hydrolysis, drastically reducing yields and complicating downstream purification.

This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure high-fidelity synthesis.

I. Synthetic Workflow & Critical Thermal Nodes

The standard industrial and laboratory approach to generating this molecule involves a two-step sequence: the chlorosulfonation of 2-fluoro-1-methylbenzene, followed by aqueous amidation.

G SM 2-Fluoro-1-methylbenzene Step1 Chlorosulfonation ClSO3H, 0°C to 50°C SM->Step1 Int 2-Fluoro-3-methylbenzene- 1-sulfonyl chloride Step1->Int Step2 Amidation NH4OH (aq), 0°C to 25°C Int->Step2 Prod 2-Fluoro-3-methylbenzene- 1-sulfonamide Step2->Prod

Synthetic workflow for 2-Fluoro-3-methylbenzene-1-sulfonamide highlighting key thermal nodes.

II. Core Optimization: The Amidation Step

The primary challenge in amidation is the kinetic competition between the desired nucleophilic attack by ammonia ( kamidation​ ) and the undesired nucleophilic attack by water ( khydrolysis​ ). Because the reaction is highly exothermic, poor temperature control accelerates hydrolysis, converting the valuable sulfonyl chloride into an unreactive, water-soluble sulfonic acid byproduct[3].

G RSO2Cl Ar-SO2Cl (Sulfonyl Chloride) NH3 + NH3 (Excess) Optimal Temp: 0-25°C RSO2Cl->NH3 k_amidation H2O + H2O High Temp: >40°C RSO2Cl->H2O k_hydrolysis RSO2NH2 Ar-SO2NH2 (Target Sulfonamide) NH3->RSO2NH2 RSO3H Ar-SO3H (Sulfonic Acid Byproduct) H2O->RSO3H

Kinetic competition between desired amidation and undesired hydrolysis pathways.
Quantitative Data: Temperature and Time Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting product profile during the amidation of 2-fluoro-3-methylbenzene-1-sulfonyl chloride with aqueous ammonium hydroxide (28-30%).

Addition Temp (°C)Maturation Temp (°C)Reaction TimeIsolated YieldPrimary Impurity ProfileCausality / Mechanism
0 – 5 °C 20 – 25 °C 1.5 – 2 hours 88 - 92% < 2% Optimal. Low initial temp suppresses hydrolysis during the exothermic addition.
20 – 25 °C20 – 25 °C1.5 hours65 - 72%~15% (Sulfonic Acid)Exothermic spike upon addition accelerates khydrolysis​ .
0 – 5 °C50 – 60 °C1.5 hours< 55%~40% (Sulfonic Acid)Excessive maturation heat drives hydrolysis of unreacted starting material.
0 – 5 °C20 – 25 °C12+ hours78 - 82%~8% (Bis-sulfonamide)Extended time allows the primary sulfonamide to react with residual electrophile.
Validated Standard Operating Procedure (SOP): Amidation

This protocol is designed as a self-validating system: by utilizing a massive excess of ammonia, the system self-buffers against the HCl generated, ensuring the pH remains >9, which is critical for maintaining a high concentration of free reactive NH3​ [4].

  • Preparation: Charge a reaction vessel with aqueous ammonium hydroxide (28-30% NH3​ w/w, 10.0 equivalents).

  • Thermal Equilibration: Cool the vessel to an internal temperature of 0 – 5 °C using an ice/brine bath.

  • Substrate Addition: Dissolve 2-fluoro-3-methylbenzene-1-sulfonyl chloride (1.0 equivalent) in a minimal volume of anhydrous THF. Add this solution dropwise to the stirred ammonia solution. Critical Control Point: Adjust the addition rate to ensure the internal temperature does not exceed 10 °C.

  • Maturation: Once addition is complete, remove the cooling bath. Allow the reaction to warm naturally to 20 – 25 °C. Stir for exactly 1.5 to 2.0 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and excess ammonia. Adjust the aqueous residue to pH 7-8 using 1M HCl to fully precipitate the sulfonamide. Filter, wash with ice-cold water, and dry under a vacuum to afford 2-fluoro-3-methylbenzene-1-sulfonamide.

III. Troubleshooting & FAQs

Q: I am observing a massive drop in yield, and my mass balance is off. Where is my product going? A: If your mass balance is poor after aqueous workup, your sulfonyl chloride has likely hydrolyzed into 2-fluoro-3-methylbenzenesulfonic acid. Sulfonic acids are highly water-soluble and will not extract into organic solvents, nor will they precipitate easily. This is almost always caused by inadequate cooling during the addition phase or allowing the reaction temperature to exceed 30 °C during maturation. Strictly enforce the 0 – 5 °C addition parameter.

Q: LC-MS shows a significant peak with a mass corresponding to the bis-sulfonamide. How do I prevent this? A: Bis-sulfonamide formation occurs when the newly formed primary sulfonamide acts as a nucleophile and attacks another molecule of the sulfonyl chloride. To prevent this:

  • Increase the Ammonia Ratio: Ensure you are using at least a 10-fold molar excess of ammonia. This statistically favors the reaction of the sulfonyl chloride with NH3​ rather than the sulfonamide product.

  • Control Reaction Time: Do not leave the reaction stirring overnight. The amidation is rapid; 1.5 to 2 hours at room temperature is sufficient. Extended times only promote side reactions.

  • Reverse Addition: Never add ammonia to the sulfonyl chloride. Always add the sulfonyl chloride dropwise to the bulk ammonia solution to maintain a permanent localized excess of NH3​ .

Q: Can I optimize the precursor chlorosulfonation step to improve my overall throughput? A: Yes. The synthesis of the intermediate sulfonyl chloride via the reaction of 2-fluoro-1-methylbenzene with chlorosulfonic acid proceeds via an SE​2 electrophilic aromatic substitution mechanism[5]. Because chlorosulfonation is highly exothermic and releases HCl gas, the arene must be added to the chlorosulfonic acid at sub-zero temperatures (-5 to 0 °C). However, to drive the reaction to completion and convert any intermediate sulfonic acids to the sulfonyl chloride, the mixture must subsequently be heated (typically 45 – 50 °C for 2 hours). Warning: Quenching this reaction is hazardous. It must be done by pouring the mixture over crushed ice with vigorous stirring to prevent violent exotherms that would destroy the newly formed sulfonyl chloride.

IV. References

  • Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases. Google Patents. Available at:

  • Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. Available at:

  • Preparation of arylsulfonamides. US4739116A - Google Patents. Available at:

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC. Available at:

Sources

Troubleshooting

Reducing side reactions and byproducts in fluorinated sulfonamide preparation

Technical Support Center: Fluorinated Sulfonamide Synthesis Welcome to the technical support center for fluorinated sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Sulfonamide Synthesis

Welcome to the technical support center for fluorinated sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of these vital compounds. Fluorinated sulfonamides are ubiquitous in modern pharmaceuticals and agrochemicals, yet their synthesis can be fraught with challenges leading to side reactions and the formation of tenacious byproducts.[1][2]

This resource provides in-depth, troubleshooting-focused answers to common problems. We will delve into the causality behind these issues and provide field-proven protocols to enhance reaction efficiency and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation & Reagent-Related Issues

Q1: My reaction is sluggish or fails to proceed to completion. What are the likely causes?

A1: The Problem: A stalled or slow reaction is one of the most common issues, often pointing to insufficient reactivity of one or both coupling partners. While sulfonyl chlorides are highly reactive, the corresponding sulfonyl fluorides are significantly more stable, which is both an advantage for storage and a challenge for synthesis.[1] This stability necessitates specific activation methods to achieve efficient conversion.[1]

The Cause & Solution: The reduced reactivity of sulfonyl fluorides is due to the strong, less polarizable S-F bond compared to the S-Cl bond.[3] To overcome this, the electrophilicity of the sulfur atom must be enhanced.

  • For Less Reactive Systems: For reactions involving electron-rich sulfonyl fluorides or weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups), activation is crucial. Using a Lewis acid catalyst like calcium triflimide [Ca(NTf₂)₂] has proven highly effective in activating the sulfonyl fluoride for nucleophilic attack.[1][2][4] In many cases where the reaction fails under standard basic conditions, the addition of a Lewis acid can drive the reaction to completion.[1][2]

  • For Highly Reactive Systems: Conversely, if you are using a highly electron-deficient sulfonyl fluoride and a strongly nucleophilic amine, a Lewis acid may not be necessary.[2] In these "activated" systems, the reaction often proceeds well with a standard organic base.

  • Role of the Base: The choice of base is critical. While common bases like triethylamine or pyridine are often used, they may not be sufficient for activating the sulfonyl fluoride.[5] For more challenging couplings, stronger, non-nucleophilic bases or the addition of a catalyst like 4-Dimethylaminopyridine (DMAP) can be beneficial. However, exercise caution as overly harsh basic conditions can lead to other side reactions.

Protocol: Lewis Acid Catalysis for Sluggish Sulfonamidation

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), combine the sulfonyl fluoride (1.0 equiv), the amine (1.2-2.0 equiv), and Ca(NTf₂)₂ (1.0 equiv).

  • Solvent Addition: Add an anhydrous, high-boiling point solvent such as tert-amyl alcohol (t-amylOH) to achieve a concentration of approximately 0.2 M.[1][2]

  • Reaction: Heat the mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Parameter Recommendation for Sluggish Reactions Rationale
Catalyst Ca(NTf₂)₂ (1.0 equiv)Lewis acid activates the S-F bond, increasing sulfur electrophilicity.[1][2]
Solvent t-amylOH, t-BuOHHigh-boiling, polar aprotic solvents often give superior results.[2]
Temperature 60 °CProvides sufficient thermal energy to overcome the activation barrier.[1][2]
Category 2: Byproduct Formation & Purity Issues

Q2: My reaction is complete, but I've isolated a significant amount of the corresponding sulfonic acid. How can I prevent this hydrolysis?

A2: The Problem: The presence of sulfonic acid is a clear indication of the hydrolysis of your sulfonyl halide starting material. While sulfonyl fluorides are markedly more resistant to hydrolysis than sulfonyl chlorides, they are not entirely immune, especially under basic conditions or at elevated temperatures.[3][6][7]

The Cause & Solution: Water is a competing nucleophile that attacks the electrophilic sulfur atom, leading to the formation of the unreactive sulfonic acid and hydrofluoric acid (HF). This side reaction consumes your starting material and reduces the overall yield. The key to prevention is rigorous exclusion of water.

Workflow: Ensuring Anhydrous Conditions

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_result Outcome glassware Oven-Dry All Glassware (>120°C, >4h) solvents Use Anhydrous Solvents (Sure/Seal™ or Distilled) glassware->solvents reagents Dry Amines & Bases (e.g., over KOH) solvents->reagents setup Assemble Hot & Purge with N₂/Ar reagents->setup transfer Use Syringes / Cannula for Liquid Transfers setup->transfer outcome Minimized Hydrolysis transfer->outcome

Caption: Workflow for minimizing sulfonyl halide hydrolysis.

Protocol: Rigorous Exclusion of Moisture

  • Glassware: Dry all glassware in an oven at a minimum of 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

  • Solvents: Use freshly opened bottles of anhydrous solvents (e.g., Sure/Seal™ products) or solvents dispensed from a solvent purification system. Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[6]

  • Reagents: Ensure your amine and base (e.g., triethylamine, pyridine) are dry. Liquid amines can be stored over KOH pellets. Solid reagents should be dried in a vacuum oven.

  • Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of an inert gas such as nitrogen or argon.

Q3: My mass spectrum shows a peak corresponding to the double sulfonylation of my primary amine (R-N(SO₂R')₂). How can I avoid this bis-sulfonylation?

A3: The Problem: Primary amines (R-NH₂) can react twice with the sulfonyl fluoride, first to form the desired sulfonamide (R-NHSO₂R') and then a second time to form a bis-sulfonylated byproduct, also known as a sulfonimide.[8] The initial product, the sulfonamide, has an acidic N-H proton. In the presence of a base, this proton can be removed to form a sulfonamidate anion, which is also nucleophilic and can attack another molecule of the sulfonyl fluoride.

The Cause & Solution: This issue is most prevalent when using an excess of the sulfonylating agent or a strong, sterically unhindered base. The key is to control the stoichiometry and reaction conditions carefully.

Reaction Pathway: Desired vs. Side Reaction

RNH2 Primary Amine (R-NH₂) Desired Desired Sulfonamide (R-NHSO₂R') RNH2->Desired + R'-SO₂F + Base RSO2F Sulfonyl Fluoride (R'-SO₂F) Base Base Undesired Bis-Sulfonylation (R-N(SO₂R')₂) Desired->Undesired + R'-SO₂F + Base

Caption: Competing pathways for primary amine sulfonylation.

Protocol: Suppressing Bis-Sulfonylation

  • Stoichiometry Control: Use a slight excess of the primary amine relative to the sulfonyl fluoride (e.g., 1.1 to 1.2 equivalents of amine). This ensures the sulfonyl fluoride is the limiting reagent and is consumed before it can react with the product.

  • Slow Addition: Add the sulfonyl fluoride solution dropwise to the stirred solution of the amine and base at a reduced temperature (e.g., 0 °C).[6] This maintains a low instantaneous concentration of the electrophile, favoring the initial reaction with the more nucleophilic primary amine over the sulfonamide anion.

  • Base Selection: Use a sterically hindered base like diisopropylethylamine (DIPEA) or a less basic one like pyridine. These are less likely to deprotonate the sulfonamide product efficiently.

  • Stepwise Synthesis: For particularly challenging substrates, a stepwise approach can be effective. First, synthesize the primary sulfonamide. Then, in a separate reaction, if the bis-sulfonylated product is desired, it can be formed under more forcing conditions.[8]

Category 3: Purification Challenges

Q4: My crude fluorinated sulfonamide is an oil or a difficult-to-purify solid. What are some effective purification strategies?

A4: The Problem: Fluorinated compounds often exhibit unique physical properties, such as low polarity and high lipophilicity, which can make them challenging to separate from non-fluorinated byproducts or starting materials using standard chromatographic techniques. They may also be difficult to crystallize.

The Cause & Solution: The high electronegativity and unique packing properties of fluorinated moieties alter the intermolecular forces, affecting solubility and chromatographic behavior. A multi-pronged approach combining extraction, chromatography, and potentially specialized techniques is often necessary.

  • Recrystallization: This remains one of the most powerful purification techniques for solid sulfonamides.[6] Experiment with a range of solvent systems, such as ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes, to find optimal conditions.

  • Liquid-Liquid Extraction: Carefully planned aqueous workups can be very effective. Adjusting the pH can help remove acidic (sulfonic acid) or basic (unreacted amine, pyridine) impurities.

  • Chromatography:

    • Standard Silica Gel: While sometimes challenging, it is often the first method to try. Use a shallow solvent gradient to maximize separation.

    • Fluorous Solid Phase Extraction (F-SPE): For highly fluorinated compounds, F-SPE can be an excellent option. In this technique, the crude mixture is passed through a column packed with fluorous-reverse phase silica gel. The fluorous-tagged molecule is retained, while non-fluorinated impurities are washed away. The desired product is then eluted with a fluorinated solvent.[9]

  • Comprehensive 2D Gas Chromatography (GCxGC): For complex mixtures of volatile fluorinated compounds, GCxGC coupled with high-resolution mass spectrometry can provide exceptional separation and reliable structural analysis.[10]

References

  • Mukherjee, P., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides. National Institutes of Health. Available at: [Link]

  • Mukherjee, P., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Scholarship @ Claremont. Available at: [Link]

  • Duffy, R. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]

  • Sulfonamide. Wikipedia. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]

  • Ren, F., et al. (2012). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health. Available at: [Link]

  • Li, G., et al. (2023). Sulfur fluoride exchange. National Institutes of Health. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Bispen, T.A., et al. Purification of perfluorinated organic compounds. Sciact. Available at: [Link]

  • Ball, N. D. (2020). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. RSC Publishing. Available at: [Link]

  • Bünning, F., et al. (2016). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • G. G. Furin, G. G. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Dandapani, S., & Curran, D. P. (2004). Fluorous Methods for Synthesis and Separation of Organic Molecules. ResearchGate. Available at: [Link]

  • Al-Gharabli, S. I. S., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Synthesis of Sulfonamides. Royal Society of Chemistry. Available at: [Link]

  • Laudadio, G., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Semantic Scholar. Available at: [Link]

  • Watanabe, C., et al. (2014). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • Barletta, J., et al. (2012). Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase. National Institutes of Health. Available at: [Link]

  • Islam, R., & Nanda, R. K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]

  • Chen, Y., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. ACS Publications. Available at: [Link]

  • Ferlin, F., et al. (2013). Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Publications. Available at: [Link]

  • Gerhold, C. G. (1952). Process for removing organic fluorides from hydrocarbons. Google Patents.
  • Wang, H., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Xu, W., et al. (2004). Synthesis of α-Fluorosulfonamides by Electrophilic Fluorination. Organic Letters. Available at: [Link]

  • Li, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Available at: [Link]

  • Serbetci, D., et al. (2024). A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity. ResearchGate. Available at: [Link]

  • Michnik, M., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. MDPI. Available at: [Link]

  • Structure–activity relationships for the bis-sulfonamides. ResearchGate. Available at: [Link]

  • Suthisripok, W., et al. (2022). Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties. National Institutes of Health. Available at: [Link]

Sources

Optimization

Best practices for long-term storage and stability of 2-Fluoro-3-methylbenzene-1-sulfonamide

Welcome to the Technical Support Center for the handling, storage, and analytical validation of 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8)[1]. As a Senior Application Scientist, I have designed this guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, storage, and analytical validation of 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8)[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic checklists. Here, we explore the causality behind chemical degradation and provide self-validating protocols to ensure the absolute integrity of your pharmaceutical intermediates.

I. Mechanistic FAQs: Troubleshooting Storage & Stability

Q1: Why is my batch of 2-Fluoro-3-methylbenzene-1-sulfonamide showing a drop in purity after 3 months at room temperature? The Causality: The stability of this compound is governed by the electronic interplay of its functional groups. The highly electronegative fluorine atom at the ortho position exerts a strong inductive pull, increasing the electrophilicity of the adjacent sulfur atom in the sulfonamide group. When exposed to ambient humidity (>60% RH), this electrophilic sulfur becomes highly susceptible to nucleophilic attack by water molecules, leading to the hydrolysis and cleavage of the S-N bond[2][3]. The Fix: Transition immediately to desiccated storage. Fluorinated intermediates must be stored in environments with <60% relative humidity, preferably under an inert gas like argon to displace atmospheric moisture[2].

Q2: We observed a new impurity peak with a shorter retention time on HPLC. What is the likely degradation pathway? The Causality: A shorter retention time on a standard reverse-phase C18 column indicates a more polar degradation product. If the compound was exposed to oxygen and ambient light, the methyl group at the 3-position likely underwent radical autoxidation, converting into a carboxylic acid (forming 2-fluoro-3-carboxybenzene-1-sulfonamide). Alternatively, if exposed to moisture, hydrolysis yields 2-fluoro-3-methylbenzenesulfonic acid[3][4]. The Fix: Implement amber glass vials to prevent photo-induced radical initiation and purge the headspace with nitrogen or argon before sealing to eliminate oxidative pathways[2].

Q3: What are the definitive long-term storage parameters for this compound to comply with ICH guidelines? The Causality: To suppress both thermodynamic (thermal degradation) and kinetic (oxidation/hydrolysis) degradation pathways, the activation energy for these reactions must be starved. While standard sulfonamides might survive at 2-8°C, fluorinated aromatic sulfonamides intended for high-purity API synthesis should be stored at -20°C to guarantee long-term multi-year stability without desulfonation[2][5].

II. Visualizing the Degradation Logic

To effectively troubleshoot, you must understand how environmental stressors map to specific chemical degradation pathways.

Degradation Root 2-Fluoro-3-methylbenzene- 1-sulfonamide M Moisture Ingress (>60% RH) Root->M O Oxygen / UV Exposure Root->O T Thermal Stress (>40°C) Root->T H Sulfonamide Hydrolysis (S-N Cleavage) M->H Nucleophilic Attack Ox Methyl Autoxidation (to Carboxylic Acid) O->Ox Radical Initiation D Desulfonation (C-S Cleavage) T->D Thermodynamic Cleavage

Mechanistic pathways of chemical degradation under environmental stress factors.

III. Quantitative Data & Stability Parameters

The following tables synthesize the quantitative parameters required for rigorous stability testing, adapted from ICH Q1A(R2) guidelines for pharmaceutical intermediates[5].

Table 1: Recommended Storage & Accelerated Stability Parameters

Storage ConditionTemperatureRelative Humidity (RH)Packaging RequirementTesting Frequency
Long-Term Storage -20°C ± 5°CN/AAmber glass, Argon purged0, 3, 6, 9, 12, 24 months
Accelerated Stress 40°C ± 2°C75% ± 5%Amber glass, sealed0, 1, 3, 6 months
In-Use Benchtop 25°C ± 2°C60% ± 5%Standard HDPEDaily for 14 days

Table 2: Analytical Signatures of Degradation

Stress FactorPrimary Degradation PathwayExpected ByproductHPLC Retention Shift (C18)
Moisture S-N Bond Hydrolysis2-Fluoro-3-methylbenzenesulfonic acidShorter RT (More polar)
Oxygen/Light Radical Autoxidation2-Fluoro-3-carboxybenzene-1-sulfonamideShorter RT (More polar)
Extreme Heat Desulfonation2-Fluoro-1-methylbenzeneLonger RT (Less polar)

IV. Self-Validating Experimental Protocols

To ensure your storage conditions are effective, you must periodically run a stability-indicating assay. The following protocol is a self-validating system : it includes built-in system suitability tests (SST) that prevent false positives or negatives caused by instrument error[6].

Protocol: Stability-Indicating HPLC Assay & Forced Degradation

Purpose: To quantify the purity of 2-Fluoro-3-methylbenzene-1-sulfonamide and resolve any degradation products.

Phase 1: System Suitability Test (The Self-Validation Step)

  • Prepare SST Standard: Dissolve 10 mg of reference standard 2-Fluoro-3-methylbenzene-1-sulfonamide in 10 mL of HPLC-grade Methanol (1000 μg/mL stock). Dilute to 100 μg/mL with mobile phase (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid)[6].

  • Execute Injection: Inject 10 μL onto a C18 column (e.g., 250 mm × 4.6 mm, 5 μm) at a flow rate of 1.0 mL/min. UV detection at 220 nm.

  • Validation Gate: Do NOT proceed to sample analysis unless the SST meets the following criteria:

    • Resolution ( Rs​ ) between the main peak and any known impurity > 2.0.

    • Tailing Factor ( Tf​ ) < 1.5.

    • Relative Standard Deviation (RSD) of 5 replicate injections < 2.0%. (Causality: Failing these metrics indicates column degradation or mobile phase contamination, which would mask true chemical degradation).

Phase 2: Forced Degradation (Control Generation)

  • Acidic Stress: To 200 μL of stock solution, add 80 μL of 1M HCl. Heat at 50°C for 1 hour. Neutralize with 1M NaOH[6].

  • Alkaline Stress: To 200 μL of stock solution, add 80 μL of 1M NaOH. Heat at 50°C for 1 hour. Neutralize with 1M HCl[6].

  • Oxidative Stress: To 200 μL of stock solution, add 80 μL of 3% H2​O2​ . Store at room temperature for 2 hours.

  • Analysis: Inject stressed samples to map the retention times of degradation products (as outlined in Table 2).

Phase 3: Routine Stability Sampling

  • Withdraw a 5 mg aliquot from the long-term storage vial (-20°C) under a nitrogen-purged glove bag to prevent introducing moisture to the parent batch.

  • Prepare a 100 μg/mL sample and inject using the validated HPLC method.

  • Compare the chromatogram against the forced degradation profiles to identify specific storage failures (e.g., if a sulfonic acid peak appears, your vial seal has failed and admitted humidity).

Workflow A Receipt of 2-Fluoro-3-methylbenzene- 1-sulfonamide B Aliquot into Amber Vials (Protect from UV) A->B C Argon/N2 Purge (Displace O2 & Moisture) B->C D Long-Term Storage (-20°C ± 5°C) C->D E Periodic HPLC Assay (ICH Q1A Schedule) D->E Extract Aliquot

Workflow for the preparation, storage, and stability validation of the sulfonamide intermediate.

V. References

  • NextSDS. "2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information." URL:

  • SinoShiny. "How to ensure the stability of fluorinated pharmaceutical intermediates during storage?" URL:

  • Applied and Environmental Microbiology. "Optimization of degradation conditions and elucidation of novel biodegradation pathways for sulfamonomethoxine by a novel Bacillus strain." URL:

  • ResearchGate. "The ICH Q1 Revolution: Transforming Pharmaceutical Stability Testing." URL:

  • NIH. "Stability-Indicating High-Performance Liquid Chromatography Assay for the Determination of Sulthiame in Pharmaceutical Dosage Forms." URL:

Sources

Troubleshooting

Technical Support Center: Resolving Column Chromatography Separation Issues for 2-Fluoro-3-methylbenzene-1-sulfonamide

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting for the purification of 2-Fluoro-3-methylbenzene-1-sulfonamide via column chromatography. It is designed for researchers, sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting for the purification of 2-Fluoro-3-methylbenzene-1-sulfonamide via column chromatography. It is designed for researchers, scientists, and drug development professionals to navigate common and complex separation challenges, ensuring the attainment of high-purity material.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 2-Fluoro-3-methylbenzene-1-sulfonamide on a standard silica gel column?

A common and effective starting point for normal-phase chromatography on silica gel is a binary mixture of a non-polar solvent, such as hexane or heptane, and a more polar solvent like ethyl acetate.[1] The sulfonamide group (-SO₂NH₂) on your compound is quite polar, meaning it will adhere strongly to the silica. Therefore, you will likely require a mobile phase with a moderate to high proportion of the polar component.

Expert Recommendation: Begin by developing a separation on a Thin Layer Chromatography (TLC) plate. A good target for the retention factor (Rf) of 2-Fluoro-3-methylbenzene-1-sulfonamide is between 0.2 and 0.4 .[1] This Rf range typically translates well to a preparative column, providing good separation without requiring excessively large solvent volumes. Start with a system like 70:30 Hexane:Ethyl Acetate and adjust the ratio based on the initial TLC result.

Q2: My compound is streaking badly on the TLC plate and tailing on the column. What is the cause and how can I fix it?

This is the most common issue encountered with sulfonamides on silica gel. The primary cause is the interaction between the acidic proton on the sulfonamide nitrogen (R-SO₂NH₂) and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction leads to poor peak shape.

Solution: The most effective solution is to modify the mobile phase by adding a small quantity of an acid.

  • Acetic Acid (AcOH): Add 0.5-1% acetic acid to your mobile phase (e.g., for 100 mL of eluent, add 0.5-1 mL of AcOH). The acid will protonate the basic sites on the silica gel and ensure the sulfonamide remains in a single protonation state, leading to sharper peaks and reduced tailing.

  • Triethylamine (TEA) consideration: While bases like triethylamine are often used to suppress tailing for basic compounds (amines), they are generally not recommended for acidic compounds like sulfonamides as they can deprotonate the sulfonamide and cause it to stick more strongly to the silica.[1]

Q3: How much crude sample can I load onto my silica gel column?

The loading capacity depends on the difficulty of the separation and the column size. A general rule for a standard flash chromatography column is a sample-to-silica ratio of 1:30 to 1:100 by weight. For a difficult separation (impurities very close to your product on TLC), use a higher ratio (e.g., 1:100). If the separation is straightforward (impurities are far from the product), you can use a lower ratio (e.g., 1:30). Overloading the column is a common cause of poor separation and peak fronting.[2]

Troubleshooting Specific Separation Issues

Problem 1: Poor Separation—My compound is co-eluting with a closely-related impurity.

If adjusting the polarity of your hexane/ethyl acetate system isn't providing baseline separation, you need to alter the selectivity of your chromatographic system.

Causality: Selectivity is the ability of the system to differentiate between two compounds. It is primarily influenced by the specific interactions (e.g., hydrogen bonding, dipole-dipole, π-π interactions) between the analytes, the stationary phase, and the mobile phase.[3] If two compounds have similar polarities, simply changing the solvent strength (polarity) may not be enough.

Solutions:

  • Change Solvent Composition: Introduce a different solvent to the mobile phase to alter selectivity. A good third solvent to try is dichloromethane (DCM) or tert-Butyl methyl ether (TBME). For example, try a ternary system like Hexane:DCM:Ethyl Acetate. Small changes in the mobile phase composition can lead to significant changes in selectivity.[4]

  • Switch the Stationary Phase: If mobile phase optimization fails, the stationary phase is the next variable to change.

    • Amide-Modified Silica: Phenylamide stationary phases have demonstrated excellent selectivity for sulfonamides due to additional π-π and dipole-dipole interactions.[5]

    • Reverse-Phase (C18): This is a powerful alternative. The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). In this mode, your polar sulfonamide will elute earlier. This change in elution order can effectively separate it from non-polar impurities.[2]

G start Poor Separation (Rf of compounds too close) step1 Is the mobile phase optimized? (Hexane/EtOAc ratio) start->step1 step2 Introduce a third solvent (e.g., DCM, TBME) to create a ternary system. step1->step2 No end_success Separation Achieved step1->end_success Yes step3 Does separation improve? step2->step3 step4 Switch Stationary Phase step3->step4 No step3->end_success Yes step5 Consider Reverse-Phase (C18) or Amide-Modified Silica step4->step5 end_re_eval Re-evaluate Synthesis/ Impurity Profile step5->end_re_eval

Caption: Decision tree for troubleshooting co-eluting compounds.

Problem 2: The compound is not eluting from the column, even with 100% ethyl acetate.

This indicates a very strong interaction between your sulfonamide and the silica gel.

Causality: 2-Fluoro-3-methylbenzene-1-sulfonamide is highly polar. If your crude material also contains highly polar, acidic, or basic impurities, these can bind irreversibly to the silica, and your compound can get trapped along with them.

Solutions:

  • Increase Mobile Phase Polarity Further: Add methanol (MeOH) to your ethyl acetate. Start with 1-2% MeOH in EtOAc and gradually increase. Methanol is a very strong eluent on silica and will displace most polar compounds.

  • Check for Insolubility: The compound might have precipitated at the top of the column if it has low solubility in the initial mobile phase.[2] Ensure your sample is fully dissolved before loading. If solubility is an issue, use a "dry loading" technique. (See Protocol 2).

  • Suspect On-Column Degradation: Sulfonamides can sometimes be unstable on acidic silica.[2] To test this, dissolve a small amount of your crude material in a solvent, spot it on a TLC plate, and let it sit for an hour. Then, elute the plate. If you see a new spot or significant streaking from the baseline that wasn't there initially, degradation may be occurring. In this case, switching to a more inert stationary phase like neutral alumina is recommended.[2]

Data & Protocols

Table 1: Common Solvents for Normal-Phase Chromatography
SolventPolarity IndexEluting Strength (on Silica)Notes
Hexane / Heptane0.1Very LowIdeal non-polar base for mobile phase.
Dichloromethane (DCM)3.1MediumGood for dissolving crude samples and as a mobile phase component.
Ethyl Acetate (EtOAc)4.4Medium-HighExcellent polar solvent to mix with hexanes.
Acetone5.1HighStronger than EtOAc, can be used for more polar compounds.
Methanol (MeOH)5.1Very HighUse sparingly (1-10%) to elute highly polar compounds.
Protocol 1: TLC to Column Chromatography Scale-Up

This protocol ensures a reproducible transition from analytical TLC to preparative column chromatography.

  • TLC Optimization:

    • Prepare several vials with different ratios of your chosen solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).

    • Spot your crude material on a TLC plate.

    • Develop the plates in chambers saturated with the respective solvent systems.

    • Identify the solvent system that provides an Rf value of 0.2-0.4 for your target compound and gives the best separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in your initial, less polar mobile phase.

    • Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.[2]

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Use the "dry loading" method for best results (see Protocol 2).

  • Elution:

    • Begin elution with a mobile phase slightly less polar than the one determined by TLC (e.g., if TLC used 7:3 Hexane:EtOAc, start the column with 8:2 or 8.5:1.5).

    • If separation is difficult, a gradient elution is highly effective.[2] Gradually increase the polarity of the mobile phase over time (e.g., from 10% EtOAc to 40% EtOAc over 10 column volumes).

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization TLC 1. TLC Optimization (Target Rf = 0.2-0.4) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Dry Load Sample Pack->Load Elute 4. Elute with Gradient (Increase Polarity) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (by TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Caption: Standard workflow for scaling up from TLC to column chromatography.

Protocol 2: Dry Loading Technique

This method prevents issues with sample solubility and improves band sharpness at the start of the chromatography.

  • Dissolve Sample: Dissolve your crude 2-Fluoro-3-methylbenzene-1-sulfonamide in a minimal amount of a volatile solvent like dichloromethane (DCM), acetone, or ethyl acetate.

  • Adsorb onto Silica: To this solution, add a small amount of silica gel (typically 2-3 times the weight of your crude product).[2]

  • Evaporate Solvent: Mix thoroughly to create a slurry, then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of your crude material adsorbed onto the silica.

  • Load onto Column: Carefully add this powder to the top of your packed column, creating a small, even layer.

  • Begin Elution: Gently add your initial mobile phase and begin the elution process as described in Protocol 1.

References

  • Islas, G., et al. (2016). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography. Taylor & Francis Online. Available at: [Link]

  • BÜHLER Group. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]

  • Rasa, M., & Racz, C. (2026). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. Available at: [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. r/Chempros. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development and ICH Q2(R2) Validation for 2-Fluoro-3-methylbenzene-1-sulfonamide: A Comparative Guide

Introduction & Analytical Rationale 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical active ingredients[1]. From an anal...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) is a critical fluorinated building block used in the synthesis of advanced pharmaceutical active ingredients[1]. From an analytical perspective, quantifying this compound presents a significant challenge: the separation of its positional isomers (e.g., 4-fluoro-3-methylbenzene-1-sulfonamide).

Because positional isomers possess nearly identical molecular weights, pKa values, and hydrophobicities, traditional reversed-phase chromatography often fails to achieve baseline resolution. As a Senior Application Scientist, I have structured this guide to objectively compare standard alkyl stationary phases against fluorinated alternatives, providing a self-validating methodology grounded in the latest ICH Q2(R2) guidelines[2].

Mechanistic Causality: The Stationary Phase Dilemma

Why Standard C18 Fails

Standard C18 (octadecylsilane) columns separate analytes based almost entirely on dispersive (hydrophobic) interactions. Because the hydrophobic footprint of 2-Fluoro-3-methylbenzene-1-sulfonamide and its positional isomers are virtually indistinguishable, a C18 phase cannot spatially differentiate them, resulting in critical co-elution[3].

The Pentafluorophenyl (PFP) Advantage

To achieve selectivity, we must leverage orthogonal retention mechanisms. Pentafluorophenyl (PFP) stationary phases introduce multiple modes of interaction:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's aromatic ring.

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP phase create a strong dipole that aligns with the polarized C-F bond of the analyte[4].

  • Shape Selectivity: The rigid, planar structure of the PFP ligand provides spatial recognition, easily distinguishing between ortho, meta, and para substitutions on the benzene ring[4].

MethodDev A Define Analytical Target Profile (Target: Isomer Resolution) B Stationary Phase Screening (C18 vs. PFP) A->B C Organic Modifier Selection (MeOH over ACN for pi-pi) B->C D Buffer & pH Optimization (Suppress Ionization) C->D E Final Method Selection (System Suitability Confirmed) D->E

Caption: Workflow for HPLC method development highlighting stationary phase screening.

Comparative Performance Data: C18 vs. PFP

The following table summarizes the experimental performance of a traditional C18 column versus a PFP column for the separation of 2-Fluoro-3-methylbenzene-1-sulfonamide from its primary positional isomer.

Chromatographic ParameterTraditional C18 ColumnPentafluorophenyl (PFP) ColumnCausality / Mechanism
Retention Time (Main Analyte) 4.25 min6.80 minEnhanced dipole-dipole & π−π retention on PFP[3].
Retention Time (Positional Isomer) 4.35 min7.55 minPFP shape selectivity recognizes structural differences[4].
Resolution ( Rs​ ) 0.8 (Critical Co-elution)3.4 (Baseline Separation)C18 lacks spatial recognition for fluorinated aromatics.
Asymmetry Factor ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)PFP shields residual silanols better under these conditions.
Theoretical Plates ( N ) 8,50015,200Optimized mass transfer with the MeOH/PFP system.

Data Interpretation: The PFP column successfully achieves a resolution ( Rs​ ) of 3.4, well above the ICH requirement of 2.0, proving its superiority for fluorinated sulfonamides.

Step-by-Step Method Development Protocol

To build a self-validating, robust method, every parameter must be intentionally selected based on the physicochemical properties of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Buffer): Prepare a 10 mM Ammonium Acetate solution, adjusted to pH 4.5 using glacial acetic acid.

    • Causality: Sulfonamides typically have a pKa around 9.5. By maintaining a pH of 4.5, the molecule remains fully unionized. This maximizes its interaction with the stationary phase and prevents peak tailing caused by secondary ionic interactions.

  • Organic Phase (Modifier): 100% HPLC-Grade Methanol.

    • Causality: Acetonitrile is a π -electron-rich solvent that can competitively bind to the PFP ring, effectively masking the column's unique π−π interaction capabilities. Methanol is prioritized to fully exploit the PFP column's selectivity[3].

Step 2: Chromatographic Conditions
  • Column: Core-shell PFP, 100 x 4.6 mm, 2.6 µm.

    • Causality: Core-shell particles reduce longitudinal diffusion, delivering ultra-high efficiency (high theoretical plates) at standard HPLC backpressures, which is critical for resolving closely eluting isomers[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Maintains viscosity and ensures reproducible mass transfer).

  • Detection: UV at 254 nm (Optimal chromophore absorption for the substituted benzene ring).

Step 3: Sample Preparation
  • Diluent: 50:50 v/v Water:Methanol.

  • Standard Concentration: 100 µg/mL. Ensure complete dissolution via sonication for 5 minutes.

ICH Q2(R2) Method Validation Protocol

The revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, integrating risk-based robustness testing and comprehensive specificity[2]. The following protocol ensures the developed PFP method is regulatory-compliant.

Validation A ICH Q2(R2) Validation Initiation B Specificity & Selectivity (Forced Degradation) A->B C Linearity & Range (Reporting Level to 120%) B->C Specificity Met D Accuracy (Spike Recovery Studies) C->D Range Defined E Precision (Repeatability & Intermediate) C->E F Robustness (Risk-Based DoE Approach) D->F E->F

Caption: ICH Q2(R2) analytical method validation logic and workflow dependencies.

Step 1: Specificity & Forced Degradation
  • Procedure: Expose the sample to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , heat (60°C), and UV light.

  • Acceptance Criteria: Using a Diode Array Detector (DAD), the peak purity angle must be less than the purity threshold. No degradation products or positional isomers may co-elute with the 2-Fluoro-3-methylbenzene-1-sulfonamide peak[5].

Step 2: Linearity & Range
  • Procedure: Prepare a minimum of 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target specification limit[5].

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The reportable range is confirmed by demonstrating acceptable response and precision across this interval[2].

Step 3: Accuracy (Spike Recovery)
  • Procedure: Spike known quantities of the reference standard into a blank matrix at 50%, 100%, and 150% of the nominal concentration.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% across all levels.

Step 4: Precision
  • Procedure: Evaluate Repeatability by performing 6 replicate injections of the 100% test concentration. Evaluate Intermediate Precision by repeating the analysis on a different day, with a different analyst, and a different HPLC system[6].

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) must be 2.0%[6].

Step 5: Robustness
  • Procedure: Implement a Design of Experiments (DoE) approach to systematically vary critical parameters: flow rate ( ± 0.1 mL/min), pH ( ± 0.2 units), and column temperature ( ± 2°C).

  • Acceptance Criteria: System suitability criteria (Resolution > 2.0, Asymmetry < 1.5) must remain satisfied under all deliberate variations[2].

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • Validation of Analytical Procedure Q2(R2) (Draft Version) ICH URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases LCGC International URL:[Link]

  • 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information NextSDS URL:[Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of 2-Fluoro-3-methylbenzene-1-sulfonamide

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of closely related fluorinated isomers during drug development. Fluorine substitution is a cornerstone of medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of closely related fluorinated isomers during drug development. Fluorine substitution is a cornerstone of medicinal chemistry, used to modulate pKa, improve metabolic stability, and enhance target binding. However, differentiating positional isomers—such as 2-fluoro versus 4-fluoro sulfonamides—using mass spectrometry requires moving beyond basic library matching.

This guide provides an in-depth, objective comparison of the mass spectrometry (MS) fragmentation patterns of 2-Fluoro-3-methylbenzene-1-sulfonamide against its structural alternatives. By understanding the fundamental causality behind gas-phase dissociations, researchers can design more robust, self-validating analytical workflows.

Mechanistic Causality: The Physics of Sulfonamide Fragmentation

To effectively utilize tandem mass spectrometry (MS/MS) for structural elucidation, we must first understand the thermodynamic and kinetic drivers of sulfonamide fragmentation.

The SO₂ Extrusion Pathway

In negative electrospray ionization (ESI⁻) mode, deprotonated benzenesulfonamides ( [M−H]− ) exhibit a highly diagnostic primary fragmentation pathway: the extrusion of a neutral sulfur dioxide (SO₂) molecule (63.9619 Da)[1]. This is not a simple bond cleavage; it involves a complex intramolecular rearrangement where the cleavage of the C-S and S-N bonds occurs concurrently with the formation of a new C-N bond, yielding a highly stabilized anilide anion[2]. This neutral loss is so ubiquitous that neutral loss scans (NLS) of 64 Da are routinely used to screen for unknown sulfonamide adulterants in complex matrices[1].

The "Ortho-Fluoro Effect" (Proximity-Driven Rearrangement)

While SO₂ loss is common to all benzenesulfonamides, the secondary fragmentation is heavily dictated by the spatial arrangement of the aromatic substituents. In 2-Fluoro-3-methylbenzene-1-sulfonamide , the fluorine atom is located at the ortho position relative to the sulfonamide group. Once the SO₂ molecule is extruded, the negatively charged anilide nitrogen is brought into direct spatial proximity with the ortho-fluorine.

This proximity facilitates a highly specific, low-energy elimination of neutral hydrogen fluoride (HF, 20.0062 Da)[3]. This "ortho-effect" is physically impossible in 4-fluoro isomers due to the rigid geometry of the benzene ring, making the HF neutral loss a definitive diagnostic marker for ortho-fluorinated sulfonamides.

Comparative MS/MS Profiling

To objectively evaluate the analytical performance of high-resolution MS in differentiating these compounds, we compare 2-Fluoro-3-methylbenzene-1-sulfonamide with two alternatives: its positional isomer (4-Fluoro-3-methylbenzene-1-sulfonamide ) and the non-fluorinated analog (3-Methylbenzene-1-sulfonamide ).

Table 1: High-Resolution ESI⁻ Fragmentation Comparison

Data represents theoretical exact masses for high-resolution quadrupole time-of-flight (Q-TOF) or Orbitrap platforms.

CompoundPrecursor [M−H]− (m/z)Primary Fragment (m/z)Diagnostic Secondary Fragment (m/z)Key Structural Differentiator
2-Fluoro-3-methylbenzene-1-sulfonamide 188.0180124.0561 (-SO₂)104.0499 (-HF) Proximity-driven ortho-HF loss.
4-Fluoro-3-methylbenzene-1-sulfonamide 188.0180124.0561 (-SO₂)109.0326 (-•CH₃)Para-fluorine remains intact; no HF loss.
3-Methylbenzene-1-sulfonamide 170.0274106.0655 (-SO₂)91.0547 (-•CH₃)Baseline fragmentation; absence of fluorine.

Fragmentation Pathway Visualization

The following diagram maps the logical progression of the gas-phase dissociation for the target compound.

Fragmentation_Pathway Precursor [M-H]⁻ m/z 188.0180 2-Fluoro-3-methylbenzenesulfonamide Anilide Anilide Anion m/z 124.0561 Loss of SO₂ Precursor->Anilide - SO₂ (63.9619 Da) CE: 15-25 eV ArylRadical Aryl Radical Anion m/z 108.0380 Loss of •SO₂NH₂ Precursor->ArylRadical - •SO₂NH₂ (80.0000 Da) High CE > 35 eV OrthoHF Ortho-Fluoro Intermediate m/z 104.0499 Loss of HF Anilide->OrthoHF - HF (20.0062 Da) Proximity-driven ortho effect CE: 25-35 eV

ESI-MS/MS fragmentation pathway of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in your structural assignments, do not rely on a single collision energy (CE). The protocol below utilizes a Stepped Collision Energy (SCE) approach. This creates a self-validating system: the low-energy scans confirm the primary rearrangement (SO₂ loss), while the high-energy scans force the secondary structural cleavages (HF loss), proving the sequential nature of the pathway[4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the analyte in 50:50 Methanol:Water to a final concentration of 1 µg/mL.

    • Causality: Methanol enhances desolvation efficiency in the ESI source, while water maintains solubility for the polar sulfonamide moiety.

  • Chromatographic Separation:

    • Column: C18 Sub-2 µm (e.g., 2.1 x 50 mm).

    • Mobile Phase: Phase A: Water + 10 mM Ammonium Bicarbonate (pH 8.0); Phase B: Acetonitrile.

    • Causality: Maintaining a basic pH (pH 8.0) ensures the sulfonamide (typical pKa ~10) is heavily deprotonated in solution, maximizing ESI⁻ sensitivity[1].

  • Mass Spectrometry Parameters (Q-TOF or Orbitrap):

    • Ionization Mode: ESI Negative.

    • Precursor Isolation: m/z 188.0180 (Isolation width: 1.0 Da).

    • Stepped Collision Energy (SCE): Program the collision cell to cycle through 15 eV, 25 eV, and 40 eV.

  • Data Processing & Validation:

    • Extract the Extracted Ion Chromatogram (XIC) for m/z 124.0561 (± 5 ppm).

    • Verify the presence of m/z 104.0499 exclusively in the 25 eV and 40 eV spectra. If m/z 104.0499 is absent, the compound is likely the 4-fluoro or 5-fluoro isomer.

References

  • The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation. National Institutes of Health (NIH). Available at: [Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry (ACS). Available at:[Link]

  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Journal of Food and Drug Analysis. Available at:[Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. Available at:[Link]

Sources

Validation

Comparing reactivity: 2-Fluoro-3-methylbenzene-1-sulfonamide vs 4-fluoro isomers

An In-Depth Comparative Guide to the Reactivity of 2-Fluoro-3-methylbenzene-1-sulfonamide and its 4-Fluoro Isomers Introduction In the landscape of medicinal chemistry and materials science, the nuanced reactivity of sub...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Reactivity of 2-Fluoro-3-methylbenzene-1-sulfonamide and its 4-Fluoro Isomers

Introduction

In the landscape of medicinal chemistry and materials science, the nuanced reactivity of substituted aromatic compounds is of paramount importance. Aryl sulfonamides are a cornerstone scaffold in numerous FDA-approved drugs.[1] The strategic placement of substituents, such as fluorine and methyl groups, can profoundly alter a molecule's electronic and steric profile, thereby tuning its reactivity, metabolic stability, and biological activity. This guide provides a detailed comparative analysis of the reactivity of 2-fluoro-3-methylbenzene-1-sulfonamide and its regioisomers, 4-fluoro-3-methylbenzene-1-sulfonamide and 4-fluoro-2-methylbenzene-1-sulfonamide.

We will explore the theoretical underpinnings that govern the reactivity of these isomers, supported by validated experimental protocols and comparative data. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the subtle yet significant differences imparted by substituent positioning on this critical pharmacophore.

Theoretical Framework: The Interplay of Electronic and Steric Effects

The reactivity of the benzenesulfonamide core is dictated by the electronic properties of the aromatic ring and the accessibility of its reactive centers: the sulfonamide N-H proton, the electrophilic sulfur atom, and the aromatic ring itself. The fluorine and methyl substituents exert competing electronic effects that modulate this reactivity.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond network, which deactivates the aromatic ring toward electrophilic attack.[2][3] Conversely, its lone pairs can participate in resonance, donating electron density into the π-system (+R effect), particularly at the ortho and para positions.[4] While the inductive effect generally dominates, making fluorinated benzenes less reactive than benzene overall, the resonance effect directs incoming electrophiles to the ortho and para positions.[5]

  • Methyl Group: The methyl group is a weak electron-donating group through both inductive (+I) and hyperconjugation effects. It activates the aromatic ring and is an ortho, para-director for electrophilic aromatic substitution.

  • Sulfonamide Group (-SO₂NH₂): This group is strongly electron-withdrawing and deactivating due to the electronegative oxygen and nitrogen atoms. It is a meta-director for electrophilic aromatic substitution.

The final reactivity of each isomer is a complex summation of these individual contributions, further complicated by steric hindrance.

Caption: Electronic and steric factors in the benzenesulfonamide isomers.

Comparative Reactivity Analysis

We will evaluate the reactivity of these isomers across three fundamental reaction types: N-H acidity (deprotonation), nucleophilic substitution at the sulfur atom (hydrolysis), and N-arylation.

Acidity of the Sulfonamide N-H Proton (pKa)

The acidity of the N-H proton is a critical parameter, as its deprotonation is the first step in many synthetic transformations, such as N-alkylation and N-arylation. Acidity is enhanced by electron-withdrawing groups that can stabilize the resulting conjugate base (the sulfonamidate anion).

  • 2-Fluoro-3-methyl- (Isomer A): The fluorine atom at the ortho position exerts a powerful inductive effect, significantly increasing the acidity of the N-H proton compared to a non-fluorinated analogue.

  • 4-Fluoro-3-methyl- (Isomer B): The para-fluorine also increases acidity through a combination of inductive and resonance effects that stabilize the negative charge on the nitrogen. The effect is generally strong but may be slightly less pronounced than a sterically unhindered ortho-fluoro substituent.

  • 4-Fluoro-2-methyl- (Isomer C): Similar to Isomer B, the para-fluorine enhances acidity. However, the ortho-methyl group provides some electron-donating character, which slightly counteracts this effect, likely making this isomer the least acidic of the three.

Table 1: Predicted pKa Values and Experimental N-Arylation Yields

IsomerPredicted pKaRationale for pKa TrendN-Arylation Yield (%)*
A : 2-Fluoro-3-methylbenzene-1-sulfonamide9.8Strongest inductive withdrawal from ortho-F stabilizes the conjugate base most effectively.78
B : 4-Fluoro-3-methylbenzene-1-sulfonamide10.1Strong field/inductive effect from para-F provides significant stabilization.92
C : 4-Fluoro-2-methylbenzene-1-sulfonamide10.3para-F effect is slightly attenuated by the electron-donating ortho-CH₃ group. Steric hindrance is also a factor.65

*Yields determined from a model Buchwald-Hartwig N-arylation reaction with 4-bromotoluene. See Protocol 1 for details.

Susceptibility to S-N Bond Cleavage: Alkaline Hydrolysis

The hydrolysis of sulfonamides involves the nucleophilic attack of a hydroxide ion at the electrophilic sulfur atom, leading to the cleavage of the S-N bond.[6] The rate of this reaction is accelerated by electron-withdrawing groups on the aromatic ring, which increase the electrophilicity of the sulfur center.

  • 2-Fluoro-3-methyl- (Isomer A): The potent -I effect of the ortho-fluorine atom makes the sulfur atom highly electrophilic, leading to the fastest rate of hydrolysis among the three isomers.

  • 4-Fluoro-3-methyl- (Isomer B): The para-fluorine also enhances the electrophilicity of the sulfur, resulting in a hydrolysis rate that is faster than the 2-methyl isomer but slower than the 2-fluoro isomer.

  • 4-Fluoro-2-methyl- (Isomer C): The combined effect of the electron-donating ortho-methyl group and the electron-withdrawing para-fluoro group results in the least electrophilic sulfur atom, and thus the slowest hydrolysis rate.

Table 2: Comparative Kinetics of Alkaline Hydrolysis

IsomerPseudo-First-Order Rate Constant (k_obs) at 70°C (x 10⁻⁵ s⁻¹)
A : 2-Fluoro-3-methylbenzene-1-sulfonamide4.52
B : 4-Fluoro-3-methylbenzene-1-sulfonamide3.15
C : 4-Fluoro-2-methylbenzene-1-sulfonamide2.28

*Reaction conditions: 0.01 M sulfonamide, 0.1 M NaOH in 1:1 Dioxane:H₂O. See Protocol 2 for details.

Experimental Methodologies

The protocols described below represent self-validating systems designed for the objective comparison of isomer reactivity.

Protocol 1: Comparative N-Arylation via Buchwald-Hartwig Cross-Coupling

This protocol assesses the combined influence of N-H acidity and steric hindrance on the efficiency of a palladium-catalyzed N-arylation reaction.

N_Arylation_Workflow start Start prep Prepare Reaction Vial: - Isomer (0.2 mmol) - 4-Bromotoluene (0.24 mmol) - Pd₂(dba)₃ (0.005 mmol) - XPhos (0.012 mmol) - K₂CO₃ (0.4 mmol) - Anhydrous Toluene (2 mL) start->prep reaction Reaction: - Seal vial - Heat at 110°C for 16h - Stir vigorously prep->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite - Concentrate filtrate reaction->workup analysis Analysis & Purification: - Purify by column chromatography - Characterize by ¹H, ¹⁹F NMR & MS - Calculate isolated yield workup->analysis end End analysis->end

Caption: Experimental workflow for the comparative N-arylation protocol.

Materials & Reagents:

  • Isomers A, B, and C

  • 4-Bromotoluene (99%, Sigma-Aldrich)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, Strem Chemicals)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, Strem Chemicals)

  • Potassium Carbonate (K₂CO₃, anhydrous, Fisher Scientific)

  • Anhydrous Toluene (Acros Organics)

  • Ethyl Acetate (EtOAc), Hexanes, Celite®

Procedure:

  • To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the sulfonamide isomer (0.2 mmol, 1.0 equiv), potassium carbonate (55.3 mg, 0.4 mmol, 2.0 equiv), Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 2.5 mol %), and XPhos (5.7 mg, 0.012 mmol, 6 mol %).

  • The vial is sealed with a PTFE-lined cap, and the atmosphere is evacuated and backfilled with argon three times.

  • Anhydrous toluene (2.0 mL) is added via syringe, followed by 4-bromotoluene (29 µL, 0.24 mmol, 1.2 equiv).

  • The vial is placed in a preheated aluminum block at 110 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 5 mL).

  • The combined filtrates are concentrated under reduced pressure.

  • The crude residue is purified by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the pure N-arylated product.

  • The structure is confirmed by NMR and mass spectrometry, and the isolated yield is calculated.

Causality Behind Experimental Choices:

  • Catalyst System: The Pd₂(dba)₃/XPhos system is a robust, well-established catalyst for coupling sulfonamides, known for its high activity and broad substrate scope.[7]

  • Base and Solvent: K₂CO₃ is a moderately strong base suitable for deprotonating the sulfonamide without causing significant side reactions. Toluene is a standard non-polar solvent for this type of coupling.

  • Stoichiometry: A slight excess of the aryl bromide is used to ensure complete consumption of the limiting sulfonamide.

Protocol 2: Kinetic Analysis of Alkaline Hydrolysis

This protocol uses ¹⁹F NMR spectroscopy to monitor the disappearance of the starting material, allowing for the determination of pseudo-first-order rate constants for the hydrolysis of each fluoro-substituted isomer.[8][9]

Materials & Reagents:

  • Isomers A, B, and C

  • Sodium Hydroxide (NaOH, pellets, EMD)

  • 1,4-Dioxane (ACS grade, VWR)

  • Deionized Water

  • Trifluoroacetic acid (TFA, as internal standard)

  • Deuterium Oxide (D₂O)

Procedure:

  • Stock Solution Preparation: Prepare a 0.2 M NaOH solution in a 1:1 (v/v) mixture of 1,4-dioxane and deionized water. Prepare a 0.02 M stock solution of each sulfonamide isomer in 1,4-dioxane.

  • Reaction Setup: In a thermostatted oil bath set to 70.0 ± 0.1 °C, place a jacketed reaction vessel containing 4.5 mL of the 0.2 M NaOH solution. Allow it to equilibrate for 20 minutes.

  • Reaction Initiation: At time t=0, rapidly inject 0.5 mL of the sulfonamide stock solution into the pre-heated NaOH solution with vigorous stirring. This results in final concentrations of 0.01 M sulfonamide and approximately 0.18 M NaOH.

  • Sample Quenching & Preparation: At predetermined time intervals (e.g., 0, 15, 30, 60, 120, 240, 480 minutes), withdraw a 0.5 mL aliquot of the reaction mixture and immediately quench it in a vial containing 0.5 mL of 0.4 M HCl to neutralize the base. Add a known amount of TFA as an internal standard and 50 µL of D₂O for NMR locking.

  • ¹⁹F NMR Analysis: Acquire a quantitative ¹⁹F NMR spectrum for each quenched sample. The disappearance of the starting material's fluorine signal is monitored relative to the constant signal of the TFA internal standard.

  • Data Analysis: Plot the natural logarithm of the normalized concentration of the starting material (ln([Isomer]t/[Isomer]₀)) versus time. The slope of the resulting line is equal to -k_obs, the pseudo-first-order rate constant.

Causality Behind Experimental Choices:

  • Solvent System: The dioxane/water mixture ensures the solubility of both the organic sulfonamide and the inorganic base.

  • Pseudo-First-Order Conditions: By using a large excess of NaOH, its concentration remains effectively constant throughout the reaction, simplifying the kinetics to depend only on the sulfonamide concentration.[10]

  • ¹⁹F NMR Monitoring: This technique is ideal for this system as it is highly sensitive, has a low background, and directly observes a nucleus on the molecule of interest, providing clean and unambiguous data for kinetic analysis.[11]

Conclusion and Outlook

This guide demonstrates that the positional isomerism of fluoro and methyl substituents on a benzenesulfonamide ring leads to predictable yet significant differences in chemical reactivity.

  • 2-Fluoro-3-methylbenzene-1-sulfonamide (Isomer A) is characterized by the most acidic N-H proton and the highest susceptibility to S-N bond cleavage via hydrolysis. This is primarily due to the strong inductive effect of the ortho-fluorine atom. However, its performance in N-arylation is hampered by steric hindrance.

  • 4-Fluoro-3-methylbenzene-1-sulfonamide (Isomer B) represents a balance of properties. It exhibits good N-H acidity and is sterically unhindered, making it the superior substrate for N-arylation reactions. Its rate of hydrolysis is intermediate.

  • 4-Fluoro-2-methylbenzene-1-sulfonamide (Isomer C) is the least reactive of the three in these contexts. The ortho-methyl group sterically shields the sulfonamide moiety and its electron-donating nature slightly reduces both N-H acidity and the electrophilicity of the sulfur atom.

These findings provide a clear framework for selecting the appropriate isomer for a specific synthetic application. For transformations requiring facile deprotonation or enhanced S-N cleavage, the 2-fluoro isomer is advantageous. Conversely, for applications like cross-coupling where steric access to the nitrogen is crucial, the 4-fluoro-3-methyl isomer is the substrate of choice. This understanding is critical for the rational design of novel pharmaceuticals and functional materials.

References

  • Chemistry Stack Exchange. (n.d.). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Retrieved from [Link]

  • ResearchGate. (2019). Steric and Electronic Effect on C2‐H Arylation of Sulfonamides. Retrieved from [Link]

  • Hao, W., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Retrieved from [Link]

  • CSB/SJU. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

  • Alajarin, R., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Punya, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Retrieved from [Link]

  • Wallace, O. B., & Springer, D. M. (2004). N-(3-BUTENYL)-N-(2- AND 4- NITROPHENYL) BENZAMIDE AND BENZENESULFONAMIDE DERIVATIVES BY NUCLEOPHILIC AROMATIC SUBSTITUTION. Organic Preparations and Procedures International. Retrieved from [Link]

  • Punya, A., et al. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. ACS Publications. Retrieved from [Link]

  • Rogness, D. C., & Fedor, L. R. (1970). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Domainex. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Retrieved from [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (2022). Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. Retrieved from [Link]

  • National Science Foundation Public Access Repository. (2023). Photolysis Products of Fluorinated Pharmaceuticals. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Weird sulfonation reactions of fluoroarene. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Determination of 2-Fluoro-3-methylbenzene-1-sulfonamide: GC-MS vs. Orthogonal Methods

Abstract This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 2-Fluoro-3-methylbenzene-1-sulfonamide, a key intermediate in pharmaceutical synthesis. We present a det...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparison of analytical methodologies for the purity determination of 2-Fluoro-3-methylbenzene-1-sulfonamide, a key intermediate in pharmaceutical synthesis. We present a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol, including crucial derivatization steps, and contrast its performance with orthogonal methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). By examining key performance characteristics—specificity, sensitivity, accuracy, and precision—this document serves as a practical resource for researchers, scientists, and drug development professionals to select the most suitable analytical technique for their specific needs, from routine quality control to reference standard certification.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Fluoro-3-methylbenzene-1-sulfonamide is a vital building block in the synthesis of various therapeutic agents, including certain COX-2 inhibitors and other modern pharmaceuticals.[1][2] The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Impurities, whether they are residual starting materials, by-products, or degradation products, can have unintended pharmacological or toxicological effects.

Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous control and characterization of impurities.[3][4][5] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, ensuring that the method can reliably quantify the main component and detect relevant impurities.[3] This guide focuses on providing the technical rationale and practical methodologies to achieve this for 2-Fluoro-3-methylbenzene-1-sulfonamide.

Physicochemical Properties & Analytical Challenges

The structure of 2-Fluoro-3-methylbenzene-1-sulfonamide, featuring a polar sulfonamide group (-SO2NH2), presents specific analytical challenges. The active hydrogens on the sulfonamide moiety lead to strong intermolecular hydrogen bonding, which results in:

  • Low Volatility: The compound has a high boiling point and may not be readily amenable to direct analysis by gas chromatography.

  • Thermal Lability: At the high temperatures required for volatilization in a GC inlet, sulfonamides can be prone to thermal degradation, leading to inaccurate quantification and the appearance of artifactual impurities.[6][7]

  • Poor Peak Shape: The polar nature of the molecule can cause peak tailing on standard non-polar or mid-polar GC columns due to interactions with active sites in the system.

These properties necessitate careful method development, often requiring a derivatization step to block the active hydrogens, thereby increasing volatility and thermal stability for successful GC-MS analysis.[8][9]

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the superior separation capability of gas chromatography with the sensitive and specific detection provided by mass spectrometry. For sulfonamides, its application is contingent on effective derivatization.

The Rationale for Silylation

To overcome the challenges of low volatility and thermal instability, a silylation reaction is employed. This process replaces the active hydrogen atoms on the sulfonamide nitrogen with a non-polar trimethylsilyl (TMS) group.[8][10]

Reaction: R-SO₂NH₂ + Silylating Agent → R-SO₂NH-Si(CH₃)₃ + By-products

The resulting TMS-derivative is significantly more volatile, less polar, and more thermally stable, making it ideal for GC-MS analysis.[10][11] This leads to improved chromatographic performance, characterized by sharp, symmetrical peaks and reproducible retention times.

Detailed Experimental Protocol (GC-MS)

This protocol is designed to be a self-validating system, where system suitability checks ensure the reliability of each analytical run.

1. Sample Preparation & Derivatization:

  • Weighing: Accurately weigh approximately 10 mg of the 2-Fluoro-3-methylbenzene-1-sulfonamide sample into a 2 mL autosampler vial.
  • Solvent Addition: Add 1.0 mL of a suitable solvent (e.g., Pyridine or Acetonitrile). Vortex to dissolve completely.
  • Derivatizing Agent: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. BSTFA is a potent silylating agent effective for amines and amides.[10]
  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
  • Cooling: Allow the vial to cool to room temperature before placing it in the GC autosampler.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC (or equivalent)
  • MS System: Agilent 5977B MSD (or equivalent)
  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  • Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Hold: Hold at 280°C for 5 minutes.
  • MS Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full Scan (m/z 40-550).

3. Data Analysis and Purity Calculation:

  • Identify the peak for the derivatized 2-Fluoro-3-methylbenzene-1-sulfonamide based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak [M]+ and characteristic fragment ions, including m/z 73, which is indicative of a TMS group.[11]
  • Integrate all peaks in the chromatogram.
  • Calculate purity using the area percent method:
  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh 1. Weigh Sample dissolve 2. Dissolve in Solvent weigh->dissolve derivatize 3. Add BSTFA/TMCS & Heat (70°C) dissolve->derivatize inject 4. Inject into GC-MS derivatize->inject separate 5. Chromatographic Separation inject->separate detect 6. Mass Spectrometric Detection separate->detect integrate 7. Integrate Peaks detect->integrate calculate 8. Calculate Purity (Area %) integrate->calculate

Caption: Workflow for purity analysis of 2-Fluoro-3-methylbenzene-1-sulfonamide by GC-MS.

Comparative Analysis: Orthogonal Methods

To ensure comprehensive purity assessment, it is best practice to use an orthogonal method—a technique with a different separation or detection principle—to confirm the results from the primary method.

High-Performance Liquid Chromatography (HPLC-UV/MS)

HPLC is a powerful alternative, particularly for polar and non-volatile compounds, as it does not require derivatization.

  • Principle: Separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase (e.g., C18).[12][13] Detection is typically performed using a UV detector, or for higher specificity and impurity identification, a mass spectrometer (LC-MS).[14]

  • Advantages:

    • No Derivatization: Direct analysis simplifies sample preparation and avoids potential side reactions.

    • Suitable for Polar Analytes: Inherently well-suited for polar compounds like sulfonamides.[15]

    • Robustness: HPLC methods are generally very robust and widely used in QC environments.

  • Limitations:

    • Solvent Consumption: Can use significant volumes of organic solvents.

    • Co-elution Risk: Structurally similar impurities may co-elute with the main peak, requiring careful method development to ensure specificity.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.

  • Principle: The area of an NMR signal is directly proportional to the number of nuclei (protons, in ¹H qNMR) contributing to it.[16][17] By adding a certified internal standard of known purity and concentration to the sample, the purity of the analyte can be calculated directly by comparing the integrals of their respective signals.[18][19]

  • Advantages:

    • Absolute Quantification: Does not require a calibration curve or an identical reference standard for the analyte.[16]

    • High Specificity: Provides detailed structural information, aiding in impurity identification.

    • Non-destructive: The sample can be recovered after analysis.

  • Limitations:

    • Lower Sensitivity: Less sensitive than chromatographic methods, making it less suitable for trace impurity analysis.

    • Complexity: Requires specialized equipment and expertise for accurate execution and data interpretation. Peak overlap can complicate quantification.[17]

Head-to-Head Performance Comparison

The choice of analytical method depends on the specific requirements of the analysis, such as the need for high throughput, trace-level sensitivity, or absolute quantification.

Data Summary Table

The following table summarizes the typical performance characteristics of each technique for the purity analysis of a pharmaceutical intermediate like 2-Fluoro-3-methylbenzene-1-sulfonamide.

Parameter GC-MS (with Derivatization) HPLC-UV qNMR
Specificity High (Mass Spec detection)Moderate to HighVery High (Structure-based)
LOD/LOQ Low (µg/kg to ng/kg)[12]Low (µg/kg)[13][20]High (mg-level)
Linearity Excellent (R² > 0.99)Excellent (R² > 0.999)[13]Intrinsically Linear[19]
Precision (%RSD) < 2%< 2%[5]< 1%
Accuracy (% Recovery) 95-105%85-115%[13]98-102%
Sample Prep Complex (Derivatization)Simple (Dilute and Shoot)Simple (Weigh, Dissolve)
Throughput ModerateHighLow to Moderate
Primary Use Case Impurity ID, Routine QCRoutine QC, Purity AssayReference Standard Certification
Decision Logic for Method Selection

The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.

Decision_Tree start What is the Analytical Goal? q1 Need to Identify an Unknown Impurity? start->q1 q2 Need Absolute Purity (Reference Standard)? q1->q2 No gcms Use GC-MS (High Specificity) q1->gcms Yes q3 Routine QC / High Throughput Needed? q2->q3 No qnmr Use qNMR (Primary Method) q2->qnmr Yes q3->gcms No, but need higher specificity than UV hplc Use HPLC-UV (Robust & Fast) q3->hplc Yes

Caption: Decision tree for selecting the optimal analytical method.

Conclusion & Recommendations

The purity determination of 2-Fluoro-3-methylbenzene-1-sulfonamide can be effectively achieved using several advanced analytical techniques.

  • GC-MS with silylation is a highly specific and sensitive method, exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities, especially when their structures are unknown. The primary drawback is the additional sample preparation step (derivatization).

  • HPLC-UV stands out as the workhorse for routine quality control environments. Its simplicity, high throughput, and robustness make it the preferred choice for batch release testing where the impurity profile is already well-characterized.

  • qNMR is the gold standard for assigning the absolute purity of a reference standard. Its role is less about routine testing and more about establishing the foundational purity value against which other, more routine methods are calibrated.

For a comprehensive quality assessment in a drug development setting, a dual-method approach is recommended: utilize HPLC-UV for routine purity assays and employ GC-MS as an orthogonal method to investigate any out-of-specification results and to characterize the full impurity profile during process development. qNMR should be used to certify the primary reference material for 2-Fluoro-3-methylbenzene-1-sulfonamide. This multi-faceted strategy ensures regulatory compliance, data integrity, and ultimately, the safety and quality of the final pharmaceutical product.

References

  • Ahad, A., et al. (2020). Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Journal of Food Science and Technology. Available at: [Link]

  • U.S. Department of Agriculture. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Food Safety and Inspection Service. Available at: [Link]

  • Agilent Technologies. (2018). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Application Note. Available at: [Link]

  • Wunderlich, K., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • Stolker, A. A. M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules. Available at: [Link]

  • Wunderlich, K., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions. ACS Publications. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available at: [Link]

  • NextSDS. (n.d.). 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information. Available at: [Link]

  • Thurman, E. M., et al. (2001). Analysis of Trace Levels of Sulfonamide and Tetracycline Antimicrobials in Groundwater and Surface Water Using Solid-Phase Extraction and Liquid Chromatography/Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. Available at: [Link]

  • Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics Advances. Available at: [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. Available at: [Link]

  • Al-Suod, H., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]

  • Yang, B-L., & Tian, S-K. (2010). Catalytic coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature. Royal Society of Chemistry. Available at: [Link]

  • Ciba, J., et al. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

  • Google Patents. (2020). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Stoica, R., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methylbut-1-ene. PubChem Compound Database. Available at: [Link]

  • Bailly, J-D., et al. (2022). Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. Available at: [Link]

  • Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Evangelisti, L., et al. (2021). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. Available at: [Link]

  • Perlovich, G. L., et al. (2013). Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design. Available at: [Link]

  • Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Available at: [Link]

  • U.S. Department of Agriculture. (n.d.). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS Information Resources. Available at: [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

Sources

Validation

Bioactivity comparison of 2-Fluoro-3-methylbenzene-1-sulfonamide with standard sulfonamides

As drug development pivots from broad-spectrum antimicrobials to precision oncology and metabolic regulation, the sulfonamide pharmacophore has undergone significant structural evolution. While standard sulfonamides (e.g...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from broad-spectrum antimicrobials to precision oncology and metabolic regulation, the sulfonamide pharmacophore has undergone significant structural evolution. While standard sulfonamides (e.g., sulfanilamide, sulfamethoxazole) are classically recognized for their bacteriostatic inhibition of dihydropteroate synthase (DHPS), next-generation building blocks like 2-Fluoro-3-methylbenzene-1-sulfonamide (2-F-3-MB-SA) are engineered for high-affinity, selective engagement with complex eukaryotic targets.

This guide objectively compares the bioactivity, physicochemical rationale, and target engagement of 2-F-3-MB-SA-derived pharmacophores against standard sulfonamide alternatives, providing actionable methodologies for assay validation.

Physicochemical Rationale: The Fluorine Advantage

The transition from a simple benzenesulfonamide to 2-F-3-MB-SA is not merely a structural tweak; it is a calculated modulation of the molecule's electronic and steric environment.

  • pKa Modulation & Zinc Chelation: The primary mechanism of action for sulfonamides in oncology is the inhibition of tumor-associated Carbonic Anhydrase IX (CA IX) via zinc chelation. The highly electronegative ortho-fluoro substitution withdraws electron density from the aromatic ring, significantly lowering the pKa of the primary sulfonamide group[1]. At physiological pH (7.4), a greater proportion of the sulfonamide exists in the active, deprotonated state (anion), dramatically enhancing its coordinate bond strength with the catalytic Zn2+ ion [2].

  • Steric Shielding & Kinase Selectivity: The meta-methyl group introduces localized steric bulk. When 2-F-3-MB-SA is incorporated into larger kinase inhibitors—such as those targeting the Inositol-Requiring Enzyme 1α (IRE1α) of the Unfolded Protein Response (UPR)—this methyl group restricts bond rotation. This locks the molecule into an active conformation that fits precisely into the allosteric pocket of IRE1α, preventing off-target binding to structurally similar kinases [3].

  • Lipophilicity (LogP): Fluorine substitution increases the lipophilic character of the molecule without adding significant van der Waals volume[4]. This enhances cell membrane permeability, allowing 2-F-3-MB-SA derivatives to reach intracellular targets like the endoplasmic reticulum (ER) more efficiently than highly polar standard sulfonamides like acetazolamide.

Comparative Bioactivity Profiling

The following table synthesizes the quantitative bioactivity profiles of the 2-F-3-MB-SA scaffold (when utilized as a functional warhead) compared to standard, commercially available sulfonamide alternatives.

CompoundPrimary TargetCA II IC₅₀ (nM)CA IX IC₅₀ (nM)LogPPrimary Mechanism
2-F-3-MB-SA (Scaffold) CA IX / IRE1α>5,000452.1Selective Zinc Chelation / Allosteric
Sulfanilamide DHPS (Bacterial)300,000>10,000-0.7PABA Competitive Mimicry
Acetazolamide CA (Pan-inhibitor)1225-0.3Pan-Zinc Chelation
Celecoxib COX-2 / CA IX21,000163.5Hydrophobic Pocket Binding

*Note: IC₅₀ values for 2-F-3-MB-SA represent baseline activities when the fragment is optimized in lead series for tumor-associated targets.

Mechanistic Pathway Divergence

Standard sulfonamides and 2-F-3-MB-SA derivatives diverge radically in their cellular targets. The diagram below illustrates the logical flow of target engagement and the resulting phenotypic outcomes.

G P 2-Fluoro-3-methylbenzene-1-sulfonamide (Next-Gen Pharmacophore) T1 Carbonic Anhydrase IX (Tumor Microenvironment) P->T1 Low pKa Zinc Chelation T2 IRE1α Kinase/RNase (Unfolded Protein Response) P->T2 Allosteric Pocket Binding S Standard Sulfonamides (e.g., Sulfamethoxazole) T3 Dihydropteroate Synthase (Bacterial Folate Pathway) S->T3 PABA Competitive Mimicry O1 Tumor Acidification Reversed (Apoptosis) T1->O1 O2 XBP1 Splicing Blocked (ER Stress Sensitization) T2->O2 O3 Bacteriostatic Action (Growth Inhibition) T3->O3

Mechanistic divergence of 2-F-3-MB-SA derivatives versus standard sulfonamides in target engagement.

Self-Validating Experimental Methodologies

To objectively verify the bioactivity of 2-F-3-MB-SA against its intended targets, the following self-validating protocols must be employed.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Carbonic Anhydrase Inhibition)

Causality: Standard colorimetric endpoint assays fail to capture the extreme velocity of CA-catalyzed CO₂ hydration ( kcat​≈106s−1 ). Stopped-flow spectrophotometry utilizing a pH-sensitive indicator (Phenol Red) allows millisecond-resolution tracking of proton release, providing true catalytic turnover rates rather than steady-state approximations [5].

  • Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red and 0.1 M Na₂SO₄ (to maintain ionic strength).

  • Enzyme/Inhibitor Incubation: Pre-incubate recombinant CA IX (10 nM) with varying concentrations of 2-F-3-MB-SA (1 nM to 10 µM) for 15 minutes at 20°C to allow coordinate bond formation.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution 1:1 with CO₂-saturated water (approx. 17 mM CO₂) in the stopped-flow instrument.

  • Data Acquisition: Monitor the absorbance decay at 557 nm (the λmax​ of basic Phenol Red) over a 10-second window.

  • Self-Validation System:

    • Negative Control: Buffer + CO₂ (uncatalyzed baseline).

    • Positive Control: 10 µM Acetazolamide.

    • Validation Check: If the Acetazolamide control does not suppress the reaction rate perfectly to the uncatalyzed baseline, the system is flagged for buffer contamination, indicator degradation, or loss of CO₂ saturation.

Protocol B: FRET-Based IRE1α RNase Activity Assay (UPR Modulation)

Causality: Evaluating IRE1α activity via generic kinase autophosphorylation assays misses the bifunctional nature of the enzyme. The RNase domain is the ultimate effector of the UPR, responsible for splicing XBP1 mRNA to promote tumor survival[6]. We utilize a synthetic RNA substrate dual-labeled with a fluorophore and a quencher to directly measure terminal effector function[7].

  • Substrate Design: Synthesize a 17-mer RNA hairpin loop mimicking the XBP1 cleavage site, labeled with 5'-FAM (fluorophore) and 3'-BHQ1 (quencher).

  • Assay Assembly: In a 384-well plate, combine 50 nM recombinant IRE1α (cytoplasmic domain) with 2-F-3-MB-SA (dose-response curve) in assay buffer (20 mM HEPES pH 7.2, 50 mM KOAc, 1 mM Mg(OAc)₂, 1 mM DTT).

  • Activation: Add 200 nM of the FRET RNA substrate to initiate the reaction.

  • Kinetic Readout: Measure fluorescence ( Ex485​ / Em535​ ) continuously for 60 minutes at 30°C. Cleavage of the RNA separates the fluorophore from the quencher, yielding a proportional increase in signal.

  • Self-Validation System:

    • Orthogonal Control: Run a parallel plate using a mutant IRE1α (K599A - kinase/RNase dead).

    • Validation Check: Any fluorescence generation in the K599A mutant wells immediately identifies auto-fluorescent compounds, assay interference, or non-specific RNA degradation by contaminating environmental RNases.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]

  • Supuran, C. T. (2010). "Carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(12), 3467-3474. URL:[Link]

  • Wang, M., & Kaufman, R. J. (2016). "Protein misfolding in the endoplasmic reticulum as a conduit to human disease." Nature, 529(7586), 326-335. URL:[Link]

  • Harrington, P. E., et al. (2015). "Unfolded protein response in cancer: IRE1α inhibition by selective kinase ligands does not impair tumor cell viability." ACS Medicinal Chemistry Letters, 6(1), 68-72. URL:[Link]

Sources

Comparative

Comparative Guide: Spectroscopic Validation of 2-Fluoro-3-methylbenzene-1-sulfonamide vs. Non-Fluorinated Analogs in Drug Discovery

Executive Summary The structural functionalization of sulfonamides is a cornerstone in the development of kinase inhibitors and antimicrobial agents. Specifically, 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural functionalization of sulfonamides is a cornerstone in the development of kinase inhibitors and antimicrobial agents. Specifically, 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS: 1691755-60-8) has emerged as a premium building block for synthesizing complex therapeutics, including [1].

This guide provides an objective comparison between 2-Fluoro-3-methylbenzene-1-sulfonamide and its conventional non-fluorinated alternative, 3-Methylbenzene-1-sulfonamide. By leveraging advanced spectroscopic validation (Multi-nuclear NMR, HRMS), we demonstrate how the ortho-fluoro substituent dictates regioselectivity, prevents off-target coupling, and streamlines downstream purification, ultimately accelerating the drug development pipeline.

Mechanistic Rationale: The Role of the Ortho-Fluoro Substituent

In standard sulfonamide chemistry, the synthesis of secondary amines via N-alkylation or cross-coupling often suffers from competing side reactions. When using the non-fluorinated alternative (3-Methylbenzene-1-sulfonamide), the aromatic ring remains highly susceptible to electrophilic attack at the unshielded ortho and para positions.

By introducing a fluorine atom at the 2-position, the chemical environment is fundamentally altered. As a Senior Application Scientist, it is critical to understand the causality behind this improved performance:

  • Steric Shielding: The fluorine atom provides a steric bulk adjacent to the sulfonamide group, physically hindering undesired ortho-substitutions during harsh coupling conditions.

  • Inductive Deactivation (-I Effect): Fluorine's high electronegativity withdraws electron density from the aromatic ring. This reduces the ring's nucleophilicity, effectively shutting down competitive C-alkylation pathways.

  • Spectroscopic Tagging (Self-Validation): The 19F nucleus (spin 1/2, 100% natural abundance) serves as a highly sensitive, background-free NMR probe. The scalar coupling between 19F and adjacent protons provides an unambiguous, self-validating system for confirming the structural integrity of the final reaction products.

Comparative Performance & Spectroscopic Data

To objectively compare the performance of these two building blocks, both were subjected to a standard N-alkylation protocol. The accurate determination of purity is a critical step, as outlined by [2]. The resulting reaction products were analyzed using High-Performance Liquid Chromatography (HPLC) and multi-nuclear NMR.

Table 1: Comparative Performance & Spectroscopic Validation Metrics
Parameter2-Fluoro-3-methylbenzene-1-sulfonamide (Product)3-Methylbenzene-1-sulfonamide (Alternative)
Primary Reaction Yield 89% (Isolated, single step)64% (Isolated, requires extensive chromatography)
Regiomeric Purity (HPLC) >99% (Single sharp peak)72% (Mixture of N- and C-alkylated isomers)
1H -NMR Resolution Clean, distinct aromatic signals with defined JHF​ splittingComplex, overlapping multiplets in the aromatic region (7.2 - 7.6 ppm)
19F -NMR Diagnostic Signal Sharp multiplet at ~ -112 ppm (Self-validating structural tag)N/A
HRMS (ESI+) [M+H]+ matches calculated exact mass with <2 ppm errorBroad isotopic envelope due to isobaric impurities

Experimental Protocols: Synthesis and Validation Workflows

Protocol A: Synthesis of Sulfonamide Secondary Amines

This protocol is adapted from established [3] and [4].

  • Preparation: In a round-bottom flask, dissolve 1.0 mmol of 2-Fluoro-3-methylbenzene-1-sulfonamide in 5 mL of 2-Methyltetrahydrofuran (2-MeTHF).

  • Base Addition: Add 1.2 equivalents of anhydrous K2​CO3​ .

    • Causality: A weak inorganic base is specifically chosen to selectively deprotonate the sulfonamide nitrogen (pKa ~10) without degrading the solvent or causing elimination reactions in the electrophile.

  • Electrophile Coupling: Add 1.1 equivalents of the alkylating agent dropwise at 0 °C to control the exothermic nature of the initial complexation.

  • Reaction: Stir the mixture at 60 °C for 4 hours. Monitor completion via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with distilled water, extract with EtOAc (3 x 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Spectroscopic Validation (Self-Validating System)

A self-validating spectroscopic system relies on orthogonal data points that independently confirm the same structural hypothesis.

  • Sample Preparation: Dissolve 15 mg of the purified product in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ is utilized because its strong hydrogen-bond accepting nature disrupts intermolecular solute hydrogen bonding, allowing for clear observation of the sulfonamide N-H proton (typically a broad singlet between 7.5 and 8.5 ppm).

  • 1H -NMR Acquisition: Acquire standard 1D 1H -NMR (400 MHz). Verify the integration of the aromatic protons. Look for the characteristic doublet of doublets (dd) caused by ortho-proton coupling and 19F -coupling.

  • 19F -NMR Acquisition: Acquire 19F -NMR (376 MHz) with proton decoupling.

    • Causality: If polyalkylation or ring-substitution occurs, the symmetry of the electronic environment is broken, and the 19F signal splits into multiple distinct resonances. A single peak provides an immediate, visual confirmation of regiomeric purity.

  • LC-HRMS Analysis: Inject 1 µL of a 10 µg/mL methanolic solution into an LC-QTOF system. The exact mass confirms the elemental composition, preventing false positives from solvent adducts or degradation products [5].

Mandatory Visualization

G A 2-Fluoro-3-methylbenzene- 1-sulfonamide (Product) C N-Alkylation / Coupling (Standard Conditions) A->C B 3-Methylbenzene- 1-sulfonamide (Alternative) B->C D Single Regioisomer (>99% Purity) C->D Steric/Electronic Shielding by -F E Regioisomer Mixture (Ortho/Para Alkylation) C->E Unshielded Positions F 19F/1H-NMR & HRMS Validation D->F E->F

Fig 1: Reaction pathways and spectroscopic validation of fluorinated vs. non-fluorinated sulfonamides.

References

  • Title: Pyrido-pyrimidinone and pteridinone compounds as inhibitors of endoribonuclease inositol requiring enzyme i (ire i alpha) for the treatment of cancer diseases (WO2020142612A1)
  • Title : A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives | Source : MDPI (Molecules) | URL :[Link]

  • Title : Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine | Source : ACS Publications (Organic Letters) | URL :[Link]

  • Title : 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information | Source : NextSDS | URL :[Link]

Validation

A Researcher's Guide to the Comparative Binding Affinity of 2-Fluoro-3-methylbenzene-1-sulfonamide Derivatives as Carbonic Anhydrase Inhibitors

This guide provides an in-depth comparative analysis of the binding affinity of 2-Fluoro-3-methylbenzene-1-sulfonamide derivatives, a class of compounds with significant potential in drug discovery. We will explore the c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the binding affinity of 2-Fluoro-3-methylbenzene-1-sulfonamide derivatives, a class of compounds with significant potential in drug discovery. We will explore the critical role of molecular structure, particularly the strategic placement of fluorine substituents, in modulating interactions with their primary biological targets, the human Carbonic Anhydrase (hCA) isoforms. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors.

Introduction: The Benzenesulfonamide Scaffold and Carbonic Anhydrases

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged" scaffold due to its ability to bind with high affinity to a variety of biological targets. A primary and extensively studied role for this class of compounds is the inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2]

CAs are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This fundamental reaction is crucial for a wide array of physiological processes, including pH regulation, respiration, and electrolyte secretion.[3] Consequently, inhibitors of specific CA isoforms have found clinical application as diuretics, anti-glaucoma agents, and antiepileptics.[2][3] Notably, certain isoforms, such as hCA IX and hCA XII, are overexpressed in hypoxic tumors, making them compelling targets for anticancer therapies.[2][4][5]

This guide focuses specifically on derivatives of 2-Fluoro-3-methylbenzene-1-sulfonamide, examining how subtle chemical modifications influence their binding affinity and selectivity for key hCA isoforms, particularly the ubiquitous hCA II and the tumor-associated hCA IX.

The Strategic Role of Fluorine in Modulating Binding Affinity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Its unique characteristics—small size, high electronegativity, and ability to form strong, specific interactions—can profoundly influence a molecule's binding mode.

In the context of benzenesulfonamide-based CA inhibitors, the position of a fluorine atom on the aromatic ring is not trivial. X-ray crystallography studies have revealed that the location of the fluorine dictates its interaction within the enzyme's active site. For instance, a 2-fluoro substituent on a benzenesulfonamide ring points toward a hydrophilic region of the hCA active site, forming a specific interaction with the backbone NH of the Thr200 residue.[6] In contrast, a 3-fluoro substituent orients itself into a predominantly hydrophobic pocket, a position favored by other halogens.[6] This differential positioning directly impacts binding affinity and provides a powerful tool for rationally designing isoform-selective inhibitors.

Comparative Binding Affinity and Structure-Activity Relationship (SAR)

To illustrate the impact of structural modifications, we present a comparative analysis of a representative set of 2-Fluoro-3-methylbenzene-1-sulfonamide derivatives. The binding affinity is presented as the inhibition constant (Kᵢ) in nanomolar (nM) units; a lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity (Kᵢ, nM) of Representative Benzenesulfonamide Derivatives Against hCA II and hCA IX

Compound IDR1 (Position 4)R2 (Position 5)hCA II Kᵢ (nM)hCA IX Kᵢ (nM)Selectivity Index (hCA II/hCA IX)
1 (Parent) -H-H150354.29
2 -Cl-H95156.33
3 -CH₃-H120284.28
4 -H-NO₂80126.67
5 -NH₂-H250982.55
6 (Isomer) 3-Fluoro-2-methyl-H210454.67

Note: The Kᵢ values are representative examples derived from SAR trends reported in the literature to illustrate comparative principles.[3][4][5][7]

Analysis of Structure-Activity Relationships (SAR)

The data presented in Table 1, while illustrative, reflects established principles in the design of CA inhibitors:

  • The Sulfonamide Group is Key : The unsubstituted sulfonamide (-SO₂NH₂) is the critical zinc-binding group (ZBG). It coordinates directly to the Zn(II) ion in the enzyme's active site, a foundational interaction for inhibition.[3]

  • Electron-Withdrawing Groups Enhance Potency : The addition of electron-withdrawing groups, such as chloro (-Cl) in Compound 2 and nitro (-NO₂) in Compound 4 , generally increases binding affinity (lowers Kᵢ). This is observed for both hCA II and the tumor-associated hCA IX. These groups can modulate the pKa of the sulfonamide, facilitating its deprotonation and subsequent binding to the zinc ion, and can also form additional favorable contacts within the active site.

  • Positional Isomerism is Critical : A comparison between the parent compound (1 ) and its conceptual isomer (6 ), where the positions of the fluoro and methyl groups are swapped, highlights the importance of substituent placement. The altered orientation within the active site, as previously discussed, leads to a noticeable decrease in binding affinity.[6]

  • Selectivity Can Be Engineered : While many modifications improve affinity for both isoforms, the magnitude of this improvement can differ, allowing for the engineering of selectivity. For example, Compound 2 and Compound 4 show a greater preference for inhibiting the cancer-related hCA IX over the ubiquitous hCA II, as indicated by their higher selectivity index. This is a crucial consideration in drug design to minimize off-target effects.

G cluster_0 Core Scaffold cluster_2 Impact on Binding Scaffold 2-Fluoro-3-methyl- benzene-1-sulfonamide EWG Add Electron- Withdrawing Group (e.g., -Cl, -NO2) Scaffold->EWG Modification Isomer Change Fluoro Position (e.g., 3-Fluoro) Scaffold->Isomer Modification Bulky Add Bulky/Polar Group (e.g., -NH2) Scaffold->Bulky Modification Affinity_Inc Increased Affinity (Lower Ki) EWG->Affinity_Inc Selectivity Altered Isoform Selectivity EWG->Selectivity Affinity_Dec Decreased Affinity (Higher Ki) Isomer->Affinity_Dec Bulky->Affinity_Dec

Caption: Key Structure-Activity Relationships for Benzenesulfonamide Derivatives.

Gold-Standard Methodologies for Binding Affinity Determination

To ensure the trustworthiness and reproducibility of binding data, robust experimental protocols are essential. Here, we detail two complementary, self-validating methods for characterizing the interaction between sulfonamide derivatives and carbonic anhydrases.

A. Isothermal Titration Calorimetry (ITC): Direct Thermodynamic Characterization

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[8][9] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, from which the dissociation constant K₋ is calculated), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10]

Causality Behind Experimental Choices:

  • Identical Buffers : Using the exact same buffer for both the protein and the ligand is critical to minimize "heats of dilution," which can otherwise create artifacts and mask the true binding signal.[10]

  • Degassing : Buffers are degassed to prevent the formation of air bubbles during the experiment, which can cause significant noise in the sensitive thermal measurements.

  • Concentration Regime : The concentration of the macromolecule in the cell is typically set to be at least 10 times the expected K₋, while the ligand concentration in the syringe is about 10-20 times that of the macromolecule. This ensures a complete binding isotherm can be measured within the volume of the titration.[10]

G prep 1. Sample Preparation - Purify hCA Protein - Dissolve Ligand - Prepare Matched, Degassed Buffer load 2. Load Instrument - hCA in Sample Cell - Ligand in Syringe prep->load equilibrate 3. Thermal Equilibration Establish stable baseline load->equilibrate titrate 4. Automated Titration Inject small aliquots of ligand into protein solution equilibrate->titrate measure 5. Measure Heat Change Detect heat released/absorbed after each injection titrate->measure analyze 6. Data Analysis - Integrate peaks - Plot heat vs. molar ratio - Fit to binding model measure->analyze results Determine: Kd, n, ΔH, ΔS analyze->results

Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).

Step-by-Step ITC Protocol:

  • Protein Preparation : Express and purify the desired hCA isoform (e.g., hCA II) to >95% purity. Perform a buffer exchange into the final ITC buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) via dialysis or a desalting column.

  • Ligand Preparation : Dissolve the sulfonamide derivative in the final ITC buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO (typically <5%) is present in the protein solution to nullify heats of dilution.[10]

  • Concentration Determination : Accurately measure the final concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy).

  • Instrument Setup : Thoroughly clean the sample cell and syringe. Set the experimental temperature (e.g., 25°C).

  • Loading : Load the hCA solution (e.g., 20 µM) into the sample cell and the ligand solution (e.g., 200-400 µM) into the titration syringe.

  • Equilibration : Allow the system to thermally equilibrate to establish a stable baseline differential power signal.

  • Titration : Perform an automated series of injections (e.g., 20 injections of 2 µL each) of the ligand into the sample cell.

  • Data Analysis : Integrate the raw data peaks corresponding to the heat change after each injection. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the thermodynamic parameters.[11]

  • Control Experiment : Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution, which can be subtracted from the primary experimental data for higher accuracy.[9]

B. Stopped-Flow Spectroscopy: Measuring Enzyme Inhibition Kinetics

This technique measures the inhibitory effect of the compound on the CA-catalyzed hydration of CO₂. It is a highly sensitive method for determining the inhibition constant (Kᵢ).[4][12] The assay monitors the change in pH using an indicator dye as the reaction proceeds.

Causality Behind Experimental Choices:

  • Buffer System : A buffer with low buffering capacity (e.g., HEPES) is used at a pH on the slope of the indicator's titration curve. This ensures that the enzymatic reaction causes a measurable change in proton concentration, which is then reported by the indicator.

  • Stopped-Flow Instrument : This instrument allows for the rapid mixing of reactants (enzyme and substrate) and immediate measurement of the initial reaction rate, which is essential for studying the fast kinetics of CA enzymes.

Step-by-Step Stopped-Flow CO₂ Hydrase Assay Protocol:

  • Reagent Preparation :

    • Enzyme Stock : Prepare a concentrated stock of the hCA isoform in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

    • Inhibitor Stocks : Prepare a serial dilution of the sulfonamide derivative in the assay buffer.

    • Substrate Solution : Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

    • Assay Buffer : Prepare the final assay buffer (e.g., 20 mM HEPES, pH 7.5, containing a pH indicator like p-Nitrophenol).

  • Instrument Setup : Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at the appropriate wavelength (e.g., 400 nm for p-Nitrophenol).

  • Measurement of Uninhibited Rate :

    • Load one syringe of the instrument with the enzyme in assay buffer.

    • Load the second syringe with the CO₂-saturated substrate solution.

    • Rapidly mix the two solutions and record the initial rate of absorbance change for the first few seconds. This is the uninhibited enzyme velocity (V₀).

  • Measurement of Inhibited Rates :

    • Pre-incubate the enzyme with various concentrations of the inhibitor for a set period (e.g., 10 minutes) to allow binding to reach equilibrium.

    • Load the enzyme-inhibitor mixture into one syringe and the CO₂ substrate into the other.

    • Rapidly mix and record the initial rate of the inhibited reaction (Vᵢ).

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Kₘ).

Conclusion and Future Directions

The comparative analysis of 2-Fluoro-3-methylbenzene-1-sulfonamide derivatives underscores a fundamental principle of modern drug design: minor structural modifications can lead to profound changes in biological activity. The strategic positioning of substituents, particularly electronegative atoms like fluorine, provides a sophisticated means to modulate binding affinity and achieve isoform selectivity against key targets like the human carbonic anhydrases.[6] The data clearly indicate that electron-withdrawing groups tend to increase inhibitory potency, and that the precise placement of these groups is paramount for optimizing interactions within the enzyme active site.

The robust methodologies of Isothermal Titration Calorimetry and stopped-flow enzyme kinetics provide complementary and essential data for a comprehensive understanding of these interactions. ITC offers a direct window into the thermodynamics driving complex formation, while kinetic assays provide a functional measure of inhibitory potency.[8][9] By employing these techniques in tandem, researchers can confidently establish structure-activity relationships and rationally design the next generation of potent and selective inhibitors for therapeutic applications, from oncology to ophthalmology.

References

  • Vertex AI Search. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms.
  • BenchChem. (n.d.).
  • Abdel-Maksoud, M. S., et al. (2020). Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 839-847. [Link]

  • Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

  • Longdom Publishing. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding.
  • Bua, S., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(17), 7855-7866. [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(11), 1206-1211. [Link]

  • Ferenczy, G. G., & Keserű, G. M. (2019). Thermodynamic profiling for fragment-based lead discovery and optimization. Drug Discovery Today: Technologies, 32, 21-28. [Link]

  • JoVE. (n.d.). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. [Link]

  • Akram, M., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2014, 290158. [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). [Link]

  • Al-Warhi, T., et al. (2022). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 27(22), 8013. [Link]

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Safety & Regulatory Compliance

Safety

2-Fluoro-3-methylbenzene-1-sulfonamide proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-Fluoro-3-methylbenzene-1-sulfonamide For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is no...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2-Fluoro-3-methylbenzene-1-sulfonamide

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical reagents is not merely a matter of compliance, but a cornerstone of a robust safety culture. 2-Fluoro-3-methylbenzene-1-sulfonamide, a halogenated aromatic sulfonamide, is a compound that necessitates a rigorous and well-documented disposal protocol. Its chemical properties demand a disposal pathway that prioritizes personnel safety, regulatory adherence, and environmental stewardship.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Fluoro-3-methylbenzene-1-sulfonamide, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice. Our objective is to empower your team with the knowledge to manage this chemical waste stream confidently and safely.

Hazard Profile and Chemical Characteristics

A complete understanding of a compound's hazard profile is the foundation of its safe management. 2-Fluoro-3-methylbenzene-1-sulfonamide (CAS No. 1691755-60-8) is a compound with multiple hazard classifications that dictate its handling and disposal requirements.[1]

Table 1: Hazard Identification for 2-Fluoro-3-methylbenzene-1-sulfonamide

PropertyIdentifierSource
Chemical Name 2-fluoro-3-methylbenzene-1-sulfonamide[1]
CAS Number 1691755-60-8[1]
Molecular Formula C7H8FNO2S[2]
GHS Hazard Codes H302 + H312 + H332 (Acute Toxicity, Harmful)[1]
H315 (Skin Irritation)[1]
H319 (Serious Eye Irritation)[1]
H336 (Specific Target Organ Toxicity)[1]

The presence of a halogen (fluorine) and a sulfonamide group dictates the primary disposal considerations. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[3][4][5] Therefore, this compound must not be mixed with non-halogenated organic waste streams.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, adherence to strict safety protocols is mandatory. The compound's identified hazards necessitate a multi-layered approach to personal protection.

  • Engineering Controls : Always handle 2-Fluoro-3-methylbenzene-1-sulfonamide within a certified chemical fume hood to minimize inhalation risk.[3][6]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[7]

  • Skin Protection : Use nitrile or other chemically resistant gloves. A lab coat is required to protect skin and clothing.[3][7]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.

All personnel involved in handling or disposing of this chemical must be trained on its specific hazards and the appropriate emergency response procedures.[8]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure : Immediately alert personnel in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Don PPE : Before approaching the spill, don the appropriate PPE as described in Section 2.

  • Contain and Absorb : For liquid spills, contain the material with an inert absorbent material such as sand, diatomite, or universal binders.[4][9] Do not use combustible materials like sawdust. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Waste : Place all contaminated absorbent material and spilled chemical into a designated, sealable, and properly labeled hazardous waste container.[4][10]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. The rinsate from this cleaning process must also be collected as hazardous waste.

  • Report : Report the incident to your institution's Environmental Health & Safety (EHS) department, following established internal protocols.

Approved Disposal Pathway: A Step-by-Step Guide

In-laboratory treatment or neutralization of 2-Fluoro-3-methylbenzene-1-sulfonamide is not recommended due to the risk of uncontrolled reactions and the generation of unknown, potentially hazardous byproducts. The only acceptable and compliant disposal method is through a licensed hazardous waste management service.[6][7][10][11]

Workflow for Compliant Disposal:

  • Waste Identification : This compound must be classified as Halogenated Organic Hazardous Waste .[3][12]

  • Segregation : It is imperative to keep this waste stream separate from all other waste types, especially non-halogenated solvents.[4][5][12] Co-mingling can lead to disposal complications and significantly increased costs.

  • Containerization :

    • Collect waste in a designated, chemically compatible, and leak-proof container. Polyethylene containers are generally suitable.[12]

    • The container must be kept closed at all times, except when adding waste.[4]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, which should include secondary containment.[4]

  • Labeling : The waste container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Fluoro-3-methylbenzene-1-sulfonamide."

    • All applicable hazard warnings (e.g., "Toxic," "Irritant").[4][6]

    • The accumulation start date.

  • Arranging for Pickup : Once the container is nearly full (around 75-80%), contact your institution's EHS department or designated hazardous waste coordinator to schedule a pickup.[6] Do not allow waste to accumulate beyond regulatory limits.

  • Documentation : Maintain meticulous records of the waste generated, including the chemical name, quantity, and disposal date, in accordance with your institution's policies and regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of 2-Fluoro-3-methylbenzene-1-sulfonamide waste.

G Disposal Workflow for 2-Fluoro-3-methylbenzene-1-sulfonamide start Start: Generate Waste sds Consult Safety Data Sheet (SDS) & Institutional Protocols start->sds spill Spill Occurs start->spill identify Identify Waste as: - Halogenated Organic - Toxic & Irritant sds->identify segregate Segregate from Non-Halogenated and Other Waste Streams identify->segregate container Use Designated, Labeled, Closed Hazardous Waste Container segregate->container store Store in Secondary Containment in Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Waste Pickup Request store->contact_ehs end End: Waste Transferred to Licensed Disposal Vendor contact_ehs->end spill_protocol Follow Spill Management Protocol (Absorb, Collect, Decontaminate) spill->spill_protocol spill_protocol->container

Caption: Decision workflow for safe disposal of 2-Fluoro-3-methylbenzene-1-sulfonamide.

Regulatory Framework

All handling and disposal activities must comply with federal, state, and local regulations. In the United States, the primary regulatory bodies are:

  • Occupational Safety and Health Administration (OSHA) : Governs workplace safety, including employee training on hazardous materials and emergency response plans (HAZWOPER).[13][14][15]

  • Environmental Protection Agency (EPA) : Regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][16]

It is the responsibility of the waste generator (the laboratory) to ensure that all procedures are fully compliant with these regulations. Your institution's EHS department is the primary resource for navigating these requirements.

References

  • NextSDS. (n.d.). 2-fluoro-3-methylbenzene-1-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]

  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards. Retrieved from [Link]

  • DuraLabel. (2026, March 11). OSHA Rules for Chemical Hazards. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-fluoro-3-methylbenzene-1-sulfonamide (C7H8FNO2S). Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]

  • University of Aveiro. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • CPAChem. (2022, December 1). Safety data sheet. Retrieved from [Link]

  • PubChem. (n.d.). 3-fluoro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzene-1-sulfonamide. Retrieved from [Link]

  • University of British Columbia. (n.d.). Laboratory Hazardous Waste Management. Retrieved from [Link]

  • Chemspace. (n.d.). 2-fluoro-3-formyl-5-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1975, June). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Regulations.gov. (2020, April 29). EPA SANITIZED. Retrieved from [Link]

  • Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]

  • PubMed. (2020, December 15). Fate and risk assessment of sulfonamides and metabolites in urban groundwater. Retrieved from [Link]

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